molecular formula BaH4O3 B1256788 Barium hydroxide monohydrate CAS No. 22326-55-2

Barium hydroxide monohydrate

Cat. No.: B1256788
CAS No.: 22326-55-2
M. Wt: 189.36 g/mol
InChI Key: GKQTUHKAQKWLIN-UHFFFAOYSA-L
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Description

Barium hydroxide monohydrate is a white powder. It is slightly soluble in water. It is corrosive to metals and tissue. It is used in water purification, to make lubricating and oil additives, to make barium containing chemicals and for many other uses.

Properties

IUPAC Name

barium(2+);dihydroxide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Ba.3H2O/h;3*1H2/q+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GKQTUHKAQKWLIN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[OH-].[OH-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Ba(OH)2.H2O, BaH4O3
Record name BARIUM HYDROXIDE MONOHYDRATE
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Molecular Weight

189.36 g/mol
Source PubChem
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Physical Description

Barium hydroxide monohydrate is a white powder. It is slightly soluble in water. It is corrosive to metals and tissue. It is used in water purification, to make lubricating and oil additives, to make barium containing chemicals and for many other uses.
Record name BARIUM HYDROXIDE MONOHYDRATE
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CAS No.

22326-55-2, 12230-71-6
Record name BARIUM HYDROXIDE MONOHYDRATE
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Record name Barium hydroxide (Ba(OH)2), monohydrate
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Record name Barium hydroxide, octahydrate
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Record name Barium hydroxide monohydrate
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Record name Barium hydroxide (Ba(OH)2), monohydrate
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Foundational & Exploratory

Barium Hydroxide Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical formula, structure, and properties of barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O), tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Identity

Barium hydroxide monohydrate is an inorganic compound with the chemical formula Ba(OH)₂·H₂O .[1] It is a hydrate (B1144303) of barium hydroxide, containing one molecule of water per formula unit of barium hydroxide. This compound is also known by other names such as baryta or baryta-water, although these terms can also refer to other hydrates of barium hydroxide.[2] The monohydrate is the most common commercially available form of barium hydroxide.[2]

Chemical Structure

This compound possesses a layered crystal structure.[2] The barium ion (Ba²⁺) is the central coordinating atom. Each Ba²⁺ center is coordinated by two water ligands and six hydroxide ligands.[2] These hydroxide ligands act as bridging ligands, connecting to neighboring Ba²⁺ centers. Specifically, some hydroxide ligands are doubly bridging, while others are triply bridging.[2] This intricate network of coordination results in a polymeric, layered arrangement. The coordination geometry around each Ba²⁺ ion is described as a square antiprism.[2]

BariumHydroxideMonohydrateStructure cluster_ligands Coordination Sphere Ba Ba²⁺ H2O_1 H₂O Ba->H2O_1 Coordination Bond H2O_2 H₂O Ba->H2O_2 OH_1 OH⁻ Ba->OH_1 OH_2 OH⁻ Ba->OH_2 OH_3 OH⁻ Ba->OH_3 OH_4 OH⁻ Ba->OH_4 OH_5 OH⁻ Ba->OH_5 OH_6 OH⁻ Ba->OH_6 Neighboring Ba²⁺ Neighboring Ba²⁺ OH_1->Neighboring Ba²⁺ Doubly Bridging OH_2->Neighboring Ba²⁺ OH_3->Neighboring Ba²⁺ Triply Bridging OH_4->Neighboring Ba²⁺

Caption: Coordination of the Ba²⁺ ion in this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Weight 189.36 g/mol
Appearance White solid
Density 3.743 g/cm³
Melting Point 300 °C (decomposes)
Solubility in Water Slightly soluble in cold water, more soluble in hot water
Crystal System Monoclinic

Experimental Protocols

Synthesis of this compound

This compound is typically prepared by the dehydration of barium hydroxide octahydrate (Ba(OH)₂·8H₂O).

Protocol: Dehydration of Barium Hydroxide Octahydrate using an Organic Solvent

This method utilizes an organic solvent as a dehydrating agent to remove the water of crystallization.

  • Materials:

    • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) crystals

    • Benzene (or other suitable organic solvents like cyclohexane, n-butyl chloride, or petroleum ether)

    • Three-neck flask (1000 ml)

    • Stirrer

    • Water separator

    • Thermometer

    • Heating mantle

  • Procedure:

    • To a 1000 ml three-neck flask equipped with a stirrer, water separator, and thermometer, add 300 grams of Ba(OH)₂·8H₂O crystals and 300 ml of benzene.

    • Heat the mixture to reflux with continuous stirring.

    • The evaporated water will be collected in the water separator.

    • Continue the reflux for approximately 4.5 to 7 hours, or until the theoretical amount of water (approximately 120 grams for 300 grams of the octahydrate) has been distilled out.

    • After cooling, the resulting white powder of this compound can be collected.

SynthesisWorkflow start Start: Ba(OH)₂·8H₂O Crystals + Benzene reflux Reflux with Stirring in Three-Neck Flask start->reflux separate Collect Water in Water Separator reflux->separate cool Cool the Mixture reflux->cool After ~4.5-7h separate->reflux Continuous Dehydration end_product End: Ba(OH)₂·H₂O (White Powder) cool->end_product

Caption: Workflow for the synthesis of Ba(OH)₂·H₂O.

Quantitative Analysis of Barium Hydroxide

The concentration of a barium hydroxide solution can be determined accurately via titration with a strong acid, such as sulfuric acid (H₂SO₄). A conductometric titration is particularly effective for this reaction.

Protocol: Conductometric Titration with Sulfuric Acid

This method relies on monitoring the change in electrical conductivity of the solution as the titrant is added. The equivalence point is identified as the point of minimum conductivity.

  • Materials:

    • Barium hydroxide solution of unknown concentration

    • Standardized sulfuric acid solution (e.g., 0.1 M)

    • Conductivity probe and meter

    • Buret

    • Beaker

    • Magnetic stirrer and stir bar

    • Distilled water

  • Procedure:

    • Pipette a known volume of the barium hydroxide solution into a beaker and dilute with distilled water to ensure the conductivity probe is adequately submerged.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the conductivity probe into the solution.

    • Fill a buret with the standardized sulfuric acid solution.

    • Begin stirring the barium hydroxide solution and record the initial conductivity.

    • Add the sulfuric acid from the buret in small, known increments, recording the conductivity after each addition.

    • Continue adding the titrant well past the equivalence point.

    • The equivalence point is the volume of sulfuric acid added that corresponds to the minimum conductivity reading.

    • The molarity of the barium hydroxide solution can then be calculated using the stoichiometry of the reaction: Ba(OH)₂ + H₂SO₄ → BaSO₄(s) + 2H₂O.

TitrationLogic start Initial State: High Conductivity (Ba²⁺ and OH⁻ ions) process Add H₂SO₄: Ba²⁺ + SO₄²⁻ → BaSO₄(s) H⁺ + OH⁻ → H₂O start->process midpoint Equivalence Point: Minimum Conductivity (Low ion concentration) process->midpoint Conductivity Decreases end Post-Equivalence: Increasing Conductivity (Excess H⁺ and SO₄²⁻ ions) midpoint->end Conductivity Increases

Caption: Logical relationship of conductivity during titration.

References

Solubility Profile of Barium Hydroxide Monohydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides a detailed analysis of the solubility of barium hydroxide (B78521) monohydrate in two common laboratory solvents: water and ethanol. Intended for researchers, scientists, and professionals in drug development, this document compiles quantitative data, outlines experimental methodologies for solubility determination, and presents visual representations of the dissolution process and experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical synthesis to pharmaceutical formulation. Barium hydroxide monohydrate exhibits significantly different solubility profiles in aqueous and alcoholic solvents.

Temperature (°C)Solubility in Water ( g/100 mL)Solubility in Ethanol
01.67Slightly Soluble[1][2][3][4]
102.48Slightly Soluble[1][2][3][4]
203.89Slightly Soluble[1][2][3][4]
305.59Slightly Soluble[1][2][3][4]
408.22Slightly Soluble[1][2][3][4]
5011.7Slightly Soluble[2][3]
6020.9Slightly Soluble[1][2][3][4]
80101Slightly Soluble[1][2][3][4]

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a crystalline solid like this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specified solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent (e.g., deionized water, absolute ethanol)

  • Constant temperature water bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Titration equipment (burette, beakers, indicator such as phenolphthalein) or other analytical instrumentation (e.g., ICP-OES for barium determination).

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Place the container in a constant temperature bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the solution to stand undisturbed for a sufficient time for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

    • Immediately filter the withdrawn sample to remove any undissolved solid particles.

  • Analysis of Solute Concentration:

    • The concentration of barium hydroxide in the filtrate can be determined by a suitable analytical method. A common method is acid-base titration.

    • Titrate a known volume of the filtrate with a standardized solution of a strong acid (e.g., hydrochloric acid) using phenolphthalein (B1677637) as an indicator.

    • The concentration of barium hydroxide can be calculated from the volume of acid required to reach the endpoint.

  • Data Reporting:

    • Express the solubility in standard units, such as g/100 mL or mol/L, at the specified temperature.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the dissolution process.

experimental_workflow A 1. Addition of Excess Solute to Solvent B 2. Equilibration at Constant Temperature A->B C 3. Separation of Solid and Liquid Phases (Filtration) B->C D 4. Analysis of Supernatant (e.g., Titration) C->D E 5. Calculation of Solubility D->E

Caption: Experimental workflow for determining solubility.

dissolution_process cluster_solid Solid Phase cluster_solution Aqueous Solution Ba_solid Ba(OH)₂·H₂O(s) Ba_aq Ba²⁺(aq) Ba_solid->Ba_aq Dissolution OH_aq 2OH⁻(aq) Ba_solid->OH_aq H2O_solv H₂O (solvent)

Caption: Dissolution and dissociation of barium hydroxide in water.

References

Barium hydroxide monohydrate CAS number 22326-55-2 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Barium Hydroxide (B78521) Monohydrate (CAS: 22326-55-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Barium hydroxide monohydrate (CAS: 22326-55-2), detailing its physicochemical properties, safety and handling protocols, significant applications, and relevant experimental methodologies.

Physicochemical Properties

This compound is a chemical compound with the formula Ba(OH)₂·H₂O.[1] It is one of the principal compounds of barium and is commercially available, typically as a white powder or crystalline solid.[1][2] This compound is known to be corrosive to metals and tissue.[3][4][5]

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
CAS Number 22326-55-2[3][4]
Molecular Formula Ba(OH)₂·H₂O[1]
Molecular Weight 189.355 g/mol [3][6]
Appearance White powder, crystals, or chunks[1][3][4][5][7]
Melting Point 78 °C (decomposes)[3][4]
Density 3.743 g/mL at 25 °C[3][4][7]
Solubility Slightly soluble in water.[1][3][4][5][3][4]
Vapor Pressure 300 hPa at 78 °C[7]
pKb -2.02[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[8] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[9]

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatementSource(s)
Hazard H302 + H332Harmful if swallowed or if inhaled.
H314Causes severe skin burns and eye damage.[9][10]
Prevention P260Do not breathe dust/fume/gas/mist/vapors/spray.[9]
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.[9][10]
Response P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9][10]
P304 + P340 + P310IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
P310Immediately call a POISON CENTER/doctor.[10]
Storage P405Store locked up.[9]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[11]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[9]

Applications in Research and Industry

This compound has diverse applications owing to its strong basicity and the low solubility of its sulfate (B86663) salt.

  • Organic Synthesis: It is used as a strong base in various organic reactions, such as the hydrolysis of esters and nitriles, and in aldol (B89426) condensations.[2][12] It has been employed for the decarboxylation of amino acids and in the preparation of compounds like cyclopentanone (B42830) and diacetone alcohol.[12]

  • Industrial Applications: It serves as a precursor to other barium compounds.[12] A primary use is as an additive for lubricating oils for internal combustion engines.[13] It is also utilized in water purification to remove sulfates, in the plastics industry as a stabilizer, and in the manufacturing of glass and enamel.[3][4][13]

  • Analytical Chemistry: In the laboratory, it is used for the titration of weak acids, particularly organic acids.[2][12] Its advantage over sodium hydroxide and potassium hydroxide is that its aqueous solutions are guaranteed to be free of carbonate, as barium carbonate is insoluble in water.[2][12] This prevents titration errors when using indicators like phenolphthalein (B1677637).[12]

  • Catalysis: It is widely used as a catalyst for the synthesis of phenolic resins.[13]

Experimental Protocols

Synthesis of this compound

This compound is typically prepared by the dehydration of barium hydroxide octahydrate (Ba(OH)₂·8H₂O).[14] The octahydrate itself can be synthesized from barium oxide (BaO) or barium carbonate.[2][12][15]

Method 1: Dehydration via Azeotropic Distillation

This method uses an organic solvent to form an azeotrope with water, facilitating its removal.

  • Materials: Barium hydroxide octahydrate (Ba(OH)₂·8H₂O), Benzene (B151609) (or other suitable organic solvents like cyclohexane (B81311) or n-butyl chloride).[14][16]

  • Apparatus: A three-neck flask equipped with a stirrer, a thermometer, and a water separator (e.g., Dean-Stark apparatus).[14][16]

  • Procedure:

    • Add 300g of Ba(OH)₂·8H₂O crystals and 300 ml of benzene to the three-neck flask.[14][16]

    • Heat the mixture to reflux with continuous stirring.[14][16]

    • The evaporated water and benzene will collect in the water separator. The denser water is periodically removed.

    • Continue the reflux for approximately 4.5 to 6 hours, or until the theoretical amount of water (7 moles, approx. 126g) has been distilled out.[14]

    • The resulting product is a white powder of this compound.[14][16]

    • The product can be filtered and dried. The organic solvent can be recycled.[14]

Method 2: Preparation from Barium Carbonate

This protocol describes the synthesis of the octahydrate, which can then be dehydrated as described above.

  • Materials: Barium carbonate (BaCO₃), powdered charcoal, powdered rosin (B192284), water.[15]

  • Apparatus: Mortar, crucible, gas furnace, porcelain dish, filtration apparatus.[15]

  • Procedure:

    • Thoroughly mix 99g of finely powdered barium carbonate, 10g of powdered charcoal, and 5g of powdered rosin in a mortar.[15]

    • Place the mixture in a crucible, press it down firmly, and cover with a layer of charcoal.[15]

    • Heat the covered crucible in a gas furnace at high temperature for 1 hour to produce barium oxide (BaO).[15]

    • After cooling, cautiously add the resulting barium oxide to 400 ml of water in a porcelain dish.[15]

    • Heat the mixture to boiling and filter the hot solution.[15]

    • Allow the filtrate to cool slowly to room temperature and then to 0°C to crystallize barium hydroxide octahydrate.[15]

    • The octahydrate crystals can then be dehydrated to the monohydrate form upon heating in air.[12][15]

Analytical Protocol: Titration of a Weak Acid

This protocol outlines the use of barium hydroxide solution to determine the concentration of a weak organic acid.

  • Reagents: Standardized barium hydroxide solution (clear, carbonate-free), weak organic acid solution (e.g., acetic acid), phenolphthalein indicator.

  • Procedure:

    • Prepare a clear, saturated solution of barium hydroxide. Carefully decant or filter the solution to ensure no solid barium carbonate is present. Standardize the solution against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).

    • Pipette a known volume of the weak organic acid solution into an Erlenmeyer flask.

    • Add 2-3 drops of phenolphthalein indicator to the acid solution.

    • Titrate the acid with the standardized barium hydroxide solution until the first permanent faint pink color appears, indicating the endpoint.

    • Record the volume of barium hydroxide solution used.

    • Calculate the concentration of the weak acid using the stoichiometry of the neutralization reaction: 2 RCOOH + Ba(OH)₂ → (RCOO)₂Ba + 2 H₂O.

Visualizations

Synthesis_Workflow cluster_0 Starting Materials BaCO3 Barium Carbonate BaO Barium Oxide BaCO3->BaO + C, heat Octahydrate Barium Hydroxide Octahydrate Ba(OH)₂·8H₂O BaO->Octahydrate + H₂O Monohydrate Barium Hydroxide Monohydrate Ba(OH)₂·H₂O Octahydrate->Monohydrate Dehydration (Heat / Azeotrope)

Titration_Principle BaOH2_sol Ba(OH)₂ Solution (Titrant) Neutralization Neutralization Reaction BaOH2_sol->Neutralization Added to Advantage Key Advantage: Carbonate-Free Titrant BaOH2_sol->Advantage WeakAcid Weak Acid (Analyte) + Indicator WeakAcid->Neutralization Endpoint Endpoint Reached (Color Change) Neutralization->Endpoint CO2_reaction CO₂ (from air) + Ba(OH)₂ → BaCO₃ (s)↓ Advantage->CO2_reaction Prevents interference from

Applications_Overview cluster_organic Organic Chemistry cluster_industrial Industrial Uses cluster_analytical Analytical & Other Core This compound Base Strong Base Core->Base Lubricant Oil Additive Core->Lubricant Plastics Plastics Stabilizer Core->Plastics Water Water Purification (Sulfate Removal) Core->Water Precursor Precursor to other Barium Compounds Core->Precursor Titration Titration of Weak Acids Core->Titration Catalyst Phenolic Resin Catalyst Core->Catalyst Hydrolysis Ester/Nitrile Hydrolysis Base->Hydrolysis Aldol Aldol Condensations Base->Aldol Decarboxylation Amino Acid Decarboxylation Base->Decarboxylation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Basicity and pKb of Barium Hydroxide (B78521) Monohydrate

This technical guide provides a comprehensive overview of the basicity and pKb of Barium hydroxide monohydrate (Ba(OH)₂·H₂O). It includes a summary of its physicochemical properties, a detailed experimental protocol for the determination of its pKb, and a discussion of its characteristics as a strong base.

Introduction to this compound

This compound, also known as baryta, is a chemical compound with the formula Ba(OH)₂·H₂O.[1][2] It is one of the principal compounds of barium and is commercially available as a white granular solid.[2][3] In various chemical applications, it serves as a strong base, finding use in organic synthesis for the hydrolysis of esters and nitriles, and in analytical chemistry for the titration of weak acids.[1][2][3] Its utility in titrations stems from the insolubility of barium carbonate in water, which ensures that carbonate impurities do not interfere with the results, a common issue with other strong bases like sodium hydroxide.[1][3]

Basicity and pKb of Barium Hydroxide

Basicity is a measure of a compound's ability to accept a proton (H⁺). The pKb value is the negative base-10 logarithm of the base dissociation constant (Kb) and provides a quantitative measure of basicity; a lower pKb value indicates a stronger base.

Barium hydroxide is considered a strong base because, for the portion that dissolves in water, it dissociates completely into barium ions (Ba²⁺) and hydroxide ions (OH⁻).[4][5] The presence of two hydroxide ions per formula unit means it can neutralize two equivalents of an acid.

There is some variation in the reported pKb values in the literature. One source reports a pKb of -2.02, which signifies a very strong base.[3] Another provides stepwise dissociation constants, with a pKb₁ of 0.15 for the first hydroxide ion and a pKb₂ of 0.64 for the second.[2][6] This stepwise dissociation is characteristic of di- or polyprotic bases. Regardless of the exact value, the low pKb confirms its status as a strong base.

Quantitative Data Summary

The key physicochemical properties of Barium hydroxide are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula Ba(OH)₂·H₂O[7]
Molar Mass 189.36 g/mol [2][3][6][7]
Appearance White solid[3][6]
CAS Number 22326-55-2[2][6][7]
Basicity (pKb) pKb₁: 0.15, pKb₂: 0.64[2][6]
or -2.02[3]
Solubility in Water Slightly soluble in cold water, more soluble in hot water.[1]
Melting Point 78 °C (octahydrate); 300 °C (monohydrate)[2]

Experimental Protocol: Determination of pKb by Potentiometric Titration

The pKb of a base can be determined experimentally by titrating it with a strong acid and analyzing the resulting titration curve. The pH at the half-equivalence point of the titration of a weak base corresponds to the pKa of its conjugate acid. The pKb can then be calculated using the relationship pKa + pKb = 14 (at 25°C).[8][9]

Objective

To determine the pKb of this compound by potentiometric titration with a standardized solution of Hydrochloric acid (HCl).

Materials and Reagents
  • Apparatus : pH meter with a glass electrode, magnetic stirrer and stir bar, 25 mL or 50 mL burette, 250 mL beaker, volumetric flasks, pipettes.

  • Reagents : this compound (analytical grade), standardized 0.1 M Hydrochloric acid (HCl) solution, deionized water (boiled to remove dissolved CO₂).

Procedure
  • Preparation of Barium Hydroxide Solution : Accurately weigh a known mass of this compound and dissolve it in a known volume of CO₂-free deionized water in a volumetric flask. Note that solubility is limited, so a saturated solution may be prepared, filtered, and then standardized if its exact concentration is unknown.

  • Titration Setup : Pipette a precise volume (e.g., 50 mL) of the Barium hydroxide solution into a 250 mL beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • pH Measurement : Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10). Immerse the pH electrode in the Barium hydroxide solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration : Fill the burette with the standardized 0.1 M HCl solution. Record the initial pH of the Barium hydroxide solution.

  • Data Collection : Add the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize and record the burette reading and the corresponding pH. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL) to obtain a more detailed curve. Continue adding titrant well past the equivalence point.

Data Analysis
  • Plot the Titration Curve : Plot the measured pH (y-axis) against the volume of HCl added (x-axis).

  • Determine the Equivalence Point : The equivalence point is the point of steepest inflection on the curve. This can be determined visually or by calculating the first or second derivative of the curve.

  • Find the Half-Equivalence Point : The half-equivalence point is the volume of HCl added that is exactly half of the volume required to reach the equivalence point.

  • Determine pKa : The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid (in this case, for the equilibrium involving the second hydroxide dissociation).[10][11]

  • Calculate pKb : Calculate the pKb using the formula: pKb = 14 - pKa.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sol Prepare 0.1M HCl & Ba(OH)₂ Solution setup Set up Titration Apparatus (Burette, pH Meter, Stirrer) prep_sol->setup calibrate Calibrate pH Meter setup->calibrate initial_ph Record Initial pH calibrate->initial_ph add_hcl Add HCl Titrant in Increments initial_ph->add_hcl record_ph Record pH and Volume add_hcl->record_ph record_ph->add_hcl repeat Repeat until past Equivalence Point record_ph->repeat plot_curve Plot pH vs. Volume repeat->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep find_hep Find Half-Equivalence Point find_ep->find_hep get_pka pH at Half-EP = pKa find_hep->get_pka calc_pkb Calculate pKb (14 - pKa) get_pka->calc_pkb

Workflow for the potentiometric titration of Barium hydroxide.

Dissociation in Aqueous Solution

When Barium hydroxide dissolves in water, it dissociates in two steps to release two hydroxide ions per formula unit. This process contributes to the high alkalinity of its aqueous solutions.

Ba(OH)₂·H₂O(s) ⇌ Ba²⁺(aq) + 2OH⁻(aq) + H₂O(l)

The complete dissociation of the dissolved portion is a key characteristic of a strong base.

dissociation_pathway ba_solid Ba(OH)₂·H₂O (solid) dissolved Ba(OH)₂ (aqueous) ba_solid->dissolved Dissolution in H₂O ions Ba²⁺(aq) + 2OH⁻(aq) dissolved->ions Complete Dissociation

Dissociation pathway of this compound in water.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

  • Hazards : It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[12][13][14]

  • Handling : Use in a well-ventilated area or under a fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[12][13] Avoid creating dust.[12][14]

  • First Aid : In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes and seek immediate medical attention.[13][15] If swallowed, rinse the mouth but do not induce vomiting; call a poison center or doctor immediately.[14][15]

Conclusion

This compound is a strong base, a fact substantiated by its low pKb values. While its solubility in water is limited, the dissolved fraction dissociates completely, yielding a highly alkaline solution. Its primary application as a carbonate-free titrant in analytical chemistry underscores its utility. For researchers and professionals, a thorough understanding of its basicity, coupled with adherence to strict safety protocols, is essential for its effective and safe use in a laboratory setting.

References

An In-depth Technical Guide to the Hygroscopic Nature of Barium Hydroxide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O). Barium hydroxide monohydrate is a white, crystalline powder with a strong alkaline nature.[1] Its tendency to absorb moisture from the atmosphere—its hygroscopic nature—is a critical physical property that influences its stability, handling, and application in various scientific and industrial fields. This document details the qualitative aspects of its hygroscopicity, the implications for its use, and outlines the standard experimental protocols for its quantitative characterization.

Physicochemical Properties of this compound

This compound is an inorganic compound that is sensitive to air and readily absorbs moisture.[2] Key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Formula Ba(OH)₂·H₂O[1]
Molecular Weight 189.36 g/mol [3]
Appearance White crystalline powder[1]
Solubility Slightly soluble in water[4][5]
Stability Hygroscopic; reacts with carbon dioxide in the air.[6]

The Hygroscopic Nature of this compound

The hygroscopicity of this compound is a significant characteristic. The compound readily absorbs water from the surrounding environment, which can lead to changes in its physical state and chemical purity. If exposed to air for extended periods, it can become less pure due to the absorption of both water and carbon dioxide.[1] This necessitates storage in a dry, tightly sealed container to maintain its integrity.[1]

Experimental Protocols for Quantifying Hygroscopicity

To address the lack of quantitative data, this section provides detailed methodologies for key experiments used to characterize the hygroscopic nature of materials like this compound. These protocols are standard in the pharmaceutical and chemical industries for assessing moisture interactions.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This method is ideal for generating moisture sorption-desorption isotherms.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline.

  • Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage change from the initial dry mass versus the relative humidity. This plot constitutes the moisture sorption-desorption isotherm.

DVS_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis start Weigh Sample place Place in DVS start->place dry Dry at 0% RH place->dry sorp Increase RH (Sorption) dry->sorp desorp Decrease RH (Desorption) sorp->desorp plot Plot Isotherm desorp->plot analyze Analyze Data plot->analyze

Dynamic Vapor Sorption (DVS) Experimental Workflow.
Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is based on a stoichiometric reaction between iodine and water. This technique can be used to measure the total water content of this compound, including both surface and bound water.

Methodology:

  • Instrument Preparation: The Karl Fischer titrator, consisting of a titration vessel and a burette, is prepared with a suitable KF reagent system (one-component or two-component). The solvent in the titration vessel is pre-titrated to a dry endpoint to eliminate any residual moisture.

  • Sample Introduction: A precisely weighed amount of this compound is quickly introduced into the conditioned titration vessel.

  • Titration: The sample is stirred to dissolve or disperse in the solvent, and the KF reagent is added automatically. The reagent reacts with the water present in the sample.

  • Endpoint Detection: The endpoint of the titration is detected potentiometrically.

  • Calculation: The volume of the KF reagent consumed is used to calculate the water content of the sample based on the known titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).

KF_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Prepare KF Titrator pretitrate Pre-titrate Solvent start->pretitrate add_sample Add Weighed Sample pretitrate->add_sample titrate Titrate with KF Reagent add_sample->titrate endpoint Detect Endpoint titrate->endpoint calculate Calculate Water Content endpoint->calculate report Report Result calculate->report

Karl Fischer (KF) Titration Experimental Workflow.

Implications of Hygroscopicity in Research and Development

The hygroscopic nature of this compound has several implications for its use in research and drug development:

  • Stability and Shelf-life: The absorption of moisture can lead to physical changes such as clumping and caking, and potentially chemical degradation. Understanding the hygroscopicity is crucial for defining appropriate storage conditions and determining the shelf-life of the material.

  • Formulation Development: In drug formulation, the hygroscopicity of an excipient can impact the stability and performance of the final dosage form. The water uptake by this compound could affect the stability of moisture-sensitive active pharmaceutical ingredients (APIs).

  • Analytical Accuracy: The water content of this compound can affect its accurate weighing for the preparation of standard solutions or in chemical reactions. Failure to account for absorbed water can lead to significant errors in quantitative analysis.

Conclusion

This compound is a hygroscopic compound, a property that is fundamental to its handling, storage, and application. While qualitative information confirms its tendency to absorb atmospheric moisture, a notable gap exists in the availability of quantitative hygroscopicity data. The experimental protocols for Dynamic Vapor Sorption and Karl Fischer titration, as detailed in this guide, provide robust frameworks for the quantitative characterization of its moisture-interactive properties. For researchers, scientists, and drug development professionals, a thorough understanding and, where necessary, experimental determination of the hygroscopic nature of this compound are essential for ensuring its effective and reliable use.

References

A Comprehensive Guide to the Safe Handling of Barium Hydroxide Monohydrate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Reference for Researchers, Scientists, and Drug Development Professionals on the Intricacies of Barium Hydroxide (B78521) Monohydrate Safety Protocols.

This guide provides a detailed overview of the critical safety data and handling precautions for barium hydroxide monohydrate, a compound frequently utilized in various research and development applications. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance, posing significant risks upon exposure. It is crucial to understand its primary hazards to implement appropriate safety measures. The substance is acutely toxic if swallowed or inhaled and causes severe skin burns and serious eye damage.[1][2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H332: Harmful if inhaled.[2]

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H318: Causes serious eye damage.[2]

The signal word for this compound is "Danger".[1][2]

Section 2: Quantitative Safety Data

For the safety of personnel, it is essential to be aware of the occupational exposure limits and toxicological data associated with this compound.

Data PointValueReference
ACGIH TLV (Threshold Limit Value) 0.5 mg/m³ (as Ba)[4]
OSHA PEL (Permissible Exposure Limit) Not Established[4]

Note: The limits are for barium compounds and should be observed for this compound.

Section 3: First-Aid Measures

Immediate and appropriate first-aid response is critical in the event of exposure to this compound.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[1][2][5] Seek immediate medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5] Seek immediate medical attention.[2][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][3][5] Seek immediate medical attention.[5]
Section 4: Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's stability.

Handling:

  • Work under a fume hood. Do not inhale the substance.[3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][2]

  • Use only in well-ventilated areas.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[1][5]

  • Keep away from incompatible materials such as oxidizing agents and acids.[4][5]

Section 5: Accidental Release Measures

In the event of a spill, immediate and planned action is necessary to contain the material and protect personnel.

Personal Precautions:

  • Evacuate personnel to safe areas.[3][5]

  • Wear appropriate personal protective equipment.[5]

  • Avoid breathing dust.[1][5]

  • Ensure adequate ventilation.[3][5]

Environmental Precautions:

  • Prevent the product from entering drains.[1][3]

Methods for Cleaning Up:

  • Pick up and arrange disposal without creating dust.[1]

  • Use a dry cleanup method; do not use water to clean up spills.

  • Collect the spilled material in a suitable, closed container for disposal.[1]

Section 6: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

PPE CategorySpecification
Eye/Face Protection Use safety goggles with side protection and a face shield.[2]
Skin Protection Wear suitable chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[1][2][4]
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

Visualizing Handling Precautions

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

BariumHydroxideHandling cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Waste & Disposal A Assess Risks & Review SDS B Ensure Proper Ventilation (Fume Hood) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh & Dispense Carefully C->D E Avoid Dust Generation D->E G Spill Occurs D->G Potential Event H Exposure Occurs D->H Potential Event F Keep Container Closed When Not in Use E->F L Collect Waste in Labeled Container F->L I Evacuate Area G->I J Follow First-Aid Procedures H->J K Clean Spill Using Dry Methods I->K M Dispose According to Regulations L->M

Caption: Workflow for Safe Handling of this compound.

References

An In-depth Technical Guide on the Thermal Decomposition of Barium Hydroxide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal decomposition of barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O), a crucial aspect for its handling and application in various scientific and industrial fields. The decomposition process is a multi-stage event, characterized by distinct temperature ranges for the loss of water of hydration and the subsequent breakdown of the anhydrous form.

Thermal Decomposition Pathway

The thermal decomposition of barium hydroxide monohydrate proceeds through two primary stages:

  • Dehydration: The initial phase involves the removal of the single water molecule of crystallization. This endothermic process results in the formation of anhydrous barium hydroxide.

  • Decomposition: At significantly higher temperatures, the anhydrous barium hydroxide decomposes into solid barium oxide (BaO) and water vapor.

The overall reaction can be summarized as follows:

Ba(OH)₂·H₂O(s) → Ba(OH)₂(s) + H₂O(g) Ba(OH)₂(s) → BaO(s) + H₂O(g)

Quantitative Decomposition Data

The precise temperatures for these decomposition stages can vary slightly depending on experimental conditions such as heating rate and atmospheric composition. However, the following table summarizes the generally accepted temperature ranges for the thermal decomposition of this compound.

StageProcessOnset Temperature (°C)Completion Temperature (°C)Mass Loss (%)Product(s)
1Dehydration~100[1][2]~300~9.5Ba(OH)₂
2Decomposition~300~800[1][2]~9.5BaO

Note: The theoretical mass loss for the removal of one mole of water from this compound is approximately 9.5%.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the standard method for determining the thermal decomposition characteristics of materials like this compound.

Objective: To determine the temperature ranges and corresponding mass losses during the thermal decomposition of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-precision balance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan.

  • Instrument Setup: The TGA is purged with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled, non-reactive atmosphere.

  • Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 1000°C at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each decomposition step, as well as the percentage mass loss for each stage. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum decomposition rate.

Visualizing the Decomposition Process

The logical flow of the thermal decomposition of this compound can be represented as a straightforward pathway.

Caption: Thermal decomposition pathway of this compound.

The experimental workflow for analyzing this decomposition using Thermogravimetric Analysis (TGA) is outlined below.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation prep1 Weigh Ba(OH)₂·H₂O prep2 Place in TGA pan prep1->prep2 analysis1 Purge with Inert Gas prep2->analysis1 analysis2 Heat from Ambient to 1000°C analysis1->analysis2 analysis3 Record Mass vs. Temperature analysis2->analysis3 data1 Analyze TGA/DTG Curves analysis3->data1 data2 Determine Decomposition Temperatures data1->data2 data3 Calculate Mass Loss data1->data3

Caption: Experimental workflow for TGA analysis of this compound.

References

difference between barium hydroxide monohydrate and octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Barium Hydroxide (B78521) Monohydrate and Octahydrate for Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydroxide, with the chemical formula Ba(OH)₂, is a strong base with significant applications in both industrial and laboratory settings. It is commercially available in two primary hydrated forms: barium hydroxide monohydrate (Ba(OH)₂·H₂O) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O). The choice between these two forms is dictated by their distinct physical and chemical properties, which can significantly impact experimental outcomes, particularly in sensitive applications such as organic synthesis and analytical chemistry. This guide provides a comprehensive comparison of these two hydrates, including their physicochemical properties, applications, and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their work.

Physicochemical Properties

The differing degrees of hydration between the monohydrate and octahydrate forms of barium hydroxide lead to notable differences in their physical and chemical characteristics. These properties are summarized in the tables below for easy comparison.

General and Physical Properties
PropertyThis compoundBarium Hydroxide Octahydrate
Chemical Formula Ba(OH)₂·H₂O[1]Ba(OH)₂·8H₂O[2]
Molecular Weight 189.36 g/mol [1][3][4]315.46 g/mol [2][3][5][6][7]
CAS Number 22326-55-2[1][3][4][8][9][10][11]12230-71-6[2][3][5][6][7][8][12][13]
Appearance White granular solid[3][8] or white powder[14][15]Transparent crystals or white masses[3][16]
Density 3.743 g/cm³[8][14]2.18 g/cm³ (at 16 °C)[7][8][13][15][17]
Melting Point 300 °C[8]78 °C[2][3][7][8][13][14][17][18]
Boiling Point Decomposes780 °C[8]
Solubility
SolventThis compoundBarium Hydroxide Octahydrate
Water Slightly soluble[3][14][15]. Solubility increases with temperature.Freely soluble[3]. 3.89 g/100 mL at 20 °C; 101.4 g/100 mL at 100 °C[8].
Methanol (B129727) Slightly soluble[19]Soluble[15]
Ethanol Slightly soluble[15]Slightly soluble[15][16]
Acetone Insoluble[15]Insoluble[15]
Thermal Stability and Decomposition

Barium hydroxide octahydrate can be converted to the monohydrate by heating.[8][20] Upon further heating, the monohydrate loses its final water molecule and eventually decomposes to barium oxide (BaO) at high temperatures.

G Octahydrate Ba(OH)₂·8H₂O Monohydrate Ba(OH)₂·H₂O Octahydrate->Monohydrate Heating in air (>78 °C) Anhydrous Ba(OH)₂ Monohydrate->Anhydrous Heating in vacuum (>100 °C) BaO BaO Anhydrous->BaO Heating (>800 °C)

Figure 1: Thermal decomposition pathway of barium hydroxide hydrates.

Core Differences and Applications in Research and Development

The primary distinction between the monohydrate and octahydrate forms lies in their water content, which directly influences their solubility and reactivity.

Barium Hydroxide Octahydrate is the more commonly used form in laboratory settings due to its higher solubility in water, which facilitates the preparation of aqueous solutions for titrations and as a reagent in various chemical reactions.[3] Its dissolution in water is endothermic, a property often utilized in classroom demonstrations.[8][21]

This compound , being less soluble, is often employed in applications where a solid, strong base is required, or where the presence of a large amount of water is undesirable.[3][14] It is particularly useful for dehydrating and removing sulfates from various products due to the very low solubility of barium sulfate (B86663).[8][10][14]

Applications in Drug Development and Organic Synthesis

Barium hydroxide serves as a strong base in various organic reactions critical to the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Ester Hydrolysis: Barium hydroxide is used for the saponification of esters to their corresponding carboxylic acids.[8][11][20] Its use can be advantageous in cases where the barium salt of the carboxylic acid is insoluble, which can aid in product separation.[17]

  • Aldol (B89426) Condensations: As a strong base, it can catalyze aldol condensation reactions to form carbon-carbon bonds.[8][11]

  • Decarboxylation of Amino Acids: Heating amino acids with barium hydroxide can lead to their decarboxylation to form primary amines.[1][3][9][11]

  • Preparation of Other Barium Compounds: It serves as a precursor for the synthesis of other barium salts.

  • Catalysis: Barium hydroxide can act as a catalyst in certain organic reactions, such as the synthesis of phenolic resins.[7]

Applications in Analytical Chemistry

The most prominent analytical application of barium hydroxide is in the titration of weak acids, particularly organic acids.[8][20] Aqueous solutions of barium hydroxide, often referred to as "baryta water," offer a significant advantage over other strong bases like sodium hydroxide. Any dissolved carbon dioxide from the atmosphere will precipitate as insoluble barium carbonate (BaCO₃), ensuring that the titrant solution remains free of carbonate ions, which could otherwise interfere with the titration endpoint.[8][11][20][21]

G cluster_preparation Titrant Preparation cluster_titration Titration Procedure Dissolve Ba(OH)₂·8H₂O in deionized water Dissolve Ba(OH)₂·8H₂O in deionized water Filter to remove insoluble BaCO₃ Filter to remove insoluble BaCO₃ Dissolve Ba(OH)₂·8H₂O in deionized water->Filter to remove insoluble BaCO₃ Standardize with a primary standard (e.g., KHP) Standardize with a primary standard (e.g., KHP) Filter to remove insoluble BaCO₃->Standardize with a primary standard (e.g., KHP) Titrate with standardized Ba(OH)₂ solution until endpoint Titrate with standardized Ba(OH)₂ solution until endpoint Standardize with a primary standard (e.g., KHP)->Titrate with standardized Ba(OH)₂ solution until endpoint Pipette a known volume of weak acid analyte Pipette a known volume of weak acid analyte Add indicator (e.g., phenolphthalein) Add indicator (e.g., phenolphthalein) Pipette a known volume of weak acid analyte->Add indicator (e.g., phenolphthalein) Add indicator (e.g., phenolphthalein)->Titrate with standardized Ba(OH)₂ solution until endpoint Record volume of titrant used Record volume of titrant used Titrate with standardized Ba(OH)₂ solution until endpoint->Record volume of titrant used Calculate analyte concentration Calculate analyte concentration Record volume of titrant used->Calculate analyte concentration

Figure 2: General workflow for the titration of a weak acid with barium hydroxide.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving barium hydroxide.

Preparation of a Standardized Barium Hydroxide Solution for Titration

Objective: To prepare a carbonate-free solution of barium hydroxide of a known concentration.

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized or distilled water, recently boiled to remove dissolved CO₂ and cooled

  • Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade

  • Phenolphthalein (B1677637) indicator solution

  • Burette, volumetric flask, conical flasks, analytical balance

Procedure:

  • Preparation of ~0.1 N Barium Hydroxide Solution:

    • To prepare a 0.1 N (0.05 M) solution, dissolve approximately 15.77 g of Ba(OH)₂·8H₂O in 1 L of recently boiled, deionized water.[22]

    • Allow the solution to stand for 24 hours in a tightly stoppered container to allow any barium carbonate to precipitate.

    • Carefully decant or filter the clear supernatant into a storage bottle, avoiding disturbance of the precipitate. Protect the solution from atmospheric CO₂.

  • Standardization:

    • Accurately weigh approximately 0.4 g of dried KHP into a conical flask and dissolve it in about 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the KHP solution with the prepared barium hydroxide solution until a faint, persistent pink color is observed.

    • Repeat the titration at least twice more and calculate the average molarity of the barium hydroxide solution.

Synthesis of Cyclopentanone (B42830) from Adipic Acid

Objective: To synthesize cyclopentanone via the ketonic decarboxylation of adipic acid using barium hydroxide as a catalyst.

Materials:

  • Adipic acid, powdered

  • Barium hydroxide (crystallized)[8][20], finely ground

  • Distilling flask (1 L)

  • Thermometer

  • Condenser and receiving flask

  • Heating mantle or fusible alloy bath

  • Calcium chloride or potassium carbonate

  • Diethyl ether (optional)

  • Aqueous alkali solution

  • Fractional distillation apparatus

Procedure:

  • In a 1 L distilling flask, intimately mix 200 g of powdered adipic acid and 10 g of finely ground crystallized barium hydroxide.[8][20]

  • Fit the flask with a thermometer positioned to measure the temperature of the reaction mixture.

  • Gradually heat the mixture to 285-295 °C over approximately 1.5 hours.[5][8][20] Maintain this temperature until only a small amount of dry residue remains (approximately 2 hours).

  • Cyclopentanone will co-distill with water and small amounts of adipic acid.

  • Separate the cyclopentanone from the aqueous layer in the distillate. This can be achieved by salting out with calcium chloride or potassium carbonate, or by extraction with a small amount of diethyl ether.[8]

  • Wash the organic layer with a small amount of aqueous alkali solution to remove any remaining adipic acid, followed by a wash with water.[5][8]

  • Dry the crude cyclopentanone over anhydrous calcium chloride.[5][8]

  • Purify the product by fractional distillation, collecting the fraction that boils between 128-131 °C.[5][8][20] The expected yield is 75-80%.[5][8]

General Protocol for Ester Hydrolysis

Objective: To hydrolyze an ester to its corresponding carboxylic acid using barium hydroxide.

Materials:

  • Ester

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Methanol or a mixture of an organic solvent (e.g., THF) and water

  • Round-bottom flask with reflux condenser

  • Heating source

  • Strong acid (e.g., HCl or H₂SO₄) for workup

Procedure:

  • Dissolve the ester in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Add a stoichiometric excess of barium hydroxide octahydrate. The use of Ba(OH)₂·8H₂O in methanol has been reported for non-aqueous workup procedures.[14]

  • Heat the mixture under reflux for a sufficient time to complete the hydrolysis (reaction progress can be monitored by TLC).

  • Cool the reaction mixture. If a precipitate of the barium carboxylate has formed, it can be collected by filtration.

  • To isolate the free carboxylic acid, suspend the barium salt in water and acidify with a strong acid (e.g., dilute HCl) until the solution is acidic. The precipitation of barium sulfate or barium chloride may occur, and the desired carboxylic acid can then be extracted with an organic solvent.

  • The organic extracts are then dried and the solvent evaporated to yield the carboxylic acid.

Sulfate Removal from an Aqueous Solution

Objective: To remove sulfate ions from a solution by precipitation with barium hydroxide.

Materials:

  • Sulfate-containing solution

  • Barium hydroxide (monohydrate or octahydrate)

  • Stirring apparatus

  • Filtration system

Procedure:

  • Determine the concentration of sulfate in the solution to be treated.

  • Add a stoichiometric amount or a slight excess of barium hydroxide to the solution while stirring. A barium to sulfate molar ratio of 1.1 has been shown to be effective.[23]

  • Continue stirring for a sufficient period (e.g., 60 minutes) to allow for the complete precipitation of barium sulfate (BaSO₄).[23]

  • Separate the barium sulfate precipitate from the solution by filtration or sedimentation.[24]

  • The resulting solution will have a significantly reduced sulfate concentration.

Safety and Handling

Barium hydroxide and its solutions are corrosive and toxic.[13][18][25][26][27] Harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[7][18][25][26][27] Always handle barium hydroxide in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][17][25][28][29][30] Store in a tightly closed container in a cool, dry place, away from acids and carbon dioxide.[25][29]

Conclusion

This compound and octahydrate are valuable reagents in research and development, each with specific advantages depending on the application. The octahydrate's higher solubility makes it ideal for preparing aqueous solutions for titrations and as a basic catalyst in solution-phase reactions. The monohydrate is better suited for applications requiring a solid base or for the efficient removal of sulfates. A thorough understanding of their distinct properties, as outlined in this guide, is crucial for their effective and safe use in the laboratory.

References

An In-depth Technical Guide on the Reaction of Barium Hydroxide with Atmospheric Carbon Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

IV.T.G-Ba(OH)₂-012

Abstract

This technical guide provides a comprehensive overview of the chemical reaction between barium hydroxide (B78521), particularly its monohydrate form, and atmospheric carbon dioxide. The reaction, which results in the formation of insoluble barium carbonate, is fundamental in various analytical and industrial processes. This document details the reaction mechanism, presents relevant physicochemical data, outlines experimental protocols for its study and application, and discusses the factors influencing its kinetics and yield. The information is curated for professionals in scientific research and development who may utilize this reaction in CO₂ absorption, purification, or quantitative analysis.

Introduction

Barium hydroxide (Ba(OH)₂) is a strong base that readily reacts with acidic gases present in the atmosphere, most notably carbon dioxide (CO₂).[1] This reaction is visually evident as a clear aqueous solution of barium hydroxide turns turbid upon exposure to air due to the precipitation of barium carbonate (BaCO₃).[2][3] The reaction is highly efficient and has been historically employed in analytical chemistry for the quantitative determination of CO₂ and in industrial applications as a CO₂ absorbent.[1][4] Understanding the stoichiometry, thermodynamics, and kinetics of this reaction is crucial for its effective application.

While not directly related to biological signaling pathways typical in drug development, the principles of this reaction are relevant in manufacturing processes, quality control of reagents, and environmental monitoring within pharmaceutical facilities. For instance, protecting sensitive reagents from atmospheric CO₂ is critical, and barium hydroxide serves as an excellent scavenger for this purpose.

The Core Reaction: Mechanism and Stoichiometry

The reaction proceeds in two primary steps when an aqueous solution of barium hydroxide is exposed to gaseous carbon dioxide:

  • Absorption and Dissociation: Gaseous CO₂ dissolves in water to form carbonic acid (H₂CO₃), a weak acid.

  • Neutralization and Precipitation: The strong base, barium hydroxide, neutralizes the carbonic acid, forming barium carbonate and water.

The overall balanced molecular equation is:

Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l) [3][5]

The barium carbonate formed is a dense white solid that is poorly soluble in water, causing it to precipitate out of the solution.[6][7][8] If CO₂ is bubbled through the solution in excess, the precipitate can redissolve to form barium bicarbonate, Ba(HCO₃)₂, which is more soluble.

BaCO₃(s) + H₂O(l) + CO₂(g) → Ba(HCO₃)₂(aq) [9]

Reaction Pathway Diagram

The following diagram illustrates the logical progression from reactants to the final precipitate.

ReactionPathway cluster_reactants Reactants cluster_intermediate Intermediate Step cluster_products Products BaOH2_aq Ba(OH)₂(aq) BaCO3_s BaCO₃(s) BaOH2_aq->BaCO3_s Neutralization & Precipitation CO2_g CO₂(g) H2CO3_aq H₂CO₃(aq) CO2_g->H2CO3_aq Dissolution in H₂O H2CO3_aq->BaCO3_s Neutralization & Precipitation H2O_l H₂O(l) H2CO3_aq->H2O_l

Figure 1: Logical pathway of the barium hydroxide and CO₂ reaction.

Quantitative Data

The physical and chemical properties of the key compounds involved in this reaction are summarized below for easy reference.

Solubility Data

The significant difference in solubility between the reactant (barium hydroxide) and the product (barium carbonate) is the driving force for the precipitation.

CompoundFormulaMolar Mass ( g/mol )Solubility in Water
Barium Hydroxide MonohydrateBa(OH)₂·H₂O189.36[10]Slightly soluble[10]
Barium Hydroxide OctahydrateBa(OH)₂·8H₂O315.46[10]3.9 g / 100 mL at 20°C[1]
Barium CarbonateBaCO₃197.34[7]0.0024 g / 100 mL at 20°C (very poor)[6][7]
Thermodynamic Data

The reaction is thermodynamically favorable, characterized by a negative enthalpy of formation for the products.

Compound/IonStandard Enthalpy of Formation (ΔfH°) (kJ·mol⁻¹)Standard Gibbs Energy of Formation (ΔfG°) (kJ·mol⁻¹)Standard Molar Entropy (S°) (J·K⁻¹·mol⁻¹)
Ba(OH)₂(aq)-944.7[9]--
CO₂(g)-393.51[9]-394.36[9]213.74[9]
BaCO₃(s)-1216.3-1137.6112.1
H₂O(l)-285.83-237.1369.91
Ba²⁺(aq)-537.64-560.779.6

(Note: Data for BaCO₃ and H₂O are standard literature values. Data for aqueous Ba(OH)₂ and CO₂(g) are sourced as indicated.)

Experimental Protocols

The reaction between barium hydroxide and CO₂ is central to several analytical procedures. A representative protocol for the gravimetric determination of carbon dioxide is provided below.

Protocol: Gravimetric Determination of CO₂ in a Gas Sample

Objective: To quantify the amount of CO₂ present in a gaseous sample by precipitating it as barium carbonate.

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • CO₂-free distilled water (prepared by boiling distilled water for at least 5 minutes and cooling in a sealed container)[11]

  • Gas washing bottles (Drechsel bottles)

  • Source of gas sample

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Ashless filter paper (fine grade)

  • Drying oven

  • Desiccator

  • Analytical balance

Procedure:

  • Preparation of Absorbent Solution: Prepare a saturated solution of barium hydroxide by dissolving an excess of Ba(OH)₂·8H₂O in CO₂-free distilled water. Allow any undissolved solid to settle and decant the clear supernatant for use. This ensures the solution is saturated and free of existing carbonate impurities.

  • Gas Absorption Setup: Assemble a train of two gas washing bottles, each containing a known volume (e.g., 100 mL) of the clear barium hydroxide solution.

  • Sample Introduction: Pass a known volume of the gas sample through the washing bottles at a slow, controlled rate (e.g., 1-2 bubbles per second). The CO₂ in the gas will react with the Ba(OH)₂ to form a white precipitate of BaCO₃.

  • Precipitate Collection: After passing the gas, combine the contents of the washing bottles. Allow the precipitate to digest by gently warming the solution to near-boiling for 5-10 minutes to encourage the formation of larger, more easily filterable particles.[12]

  • Filtration and Washing: Weigh a piece of ashless filter paper accurately.[13] Set up the vacuum filtration apparatus and filter the precipitate. Wash the collected precipitate with several small portions of CO₂-free distilled water to remove any soluble impurities.

  • Drying and Weighing: Carefully transfer the filter paper containing the precipitate to a crucible. Dry it in an oven at 110°C to a constant mass.[14] Cool the crucible in a desiccator before each weighing to prevent absorption of atmospheric moisture.

  • Calculation: From the final mass of the dried BaCO₃ precipitate, calculate the mass of CO₂ absorbed using the stoichiometric ratio of their molar masses (CO₂: 44.01 g/mol ; BaCO₃: 197.34 g/mol ).

Experimental Workflow Diagram

ExperimentalWorkflow prep_sol 1. Prepare Saturated Ba(OH)₂ Solution setup_train 2. Set up Gas Absorption Train prep_sol->setup_train pass_gas 3. Pass Gas Sample Through Solution setup_train->pass_gas precipitate 4. Precipitate BaCO₃ Forms pass_gas->precipitate digest 5. Digest Precipitate (Gentle Heating) precipitate->digest filter 6. Filter & Wash Precipitate digest->filter dry 7. Dry Precipitate to Constant Mass filter->dry weigh 8. Weigh Final BaCO₃ Mass dry->weigh calculate 9. Calculate Initial CO₂ Amount weigh->calculate

Figure 2: Workflow for gravimetric analysis of CO₂ using barium hydroxide.

Factors Influencing the Reaction

Several factors can affect the rate and efficiency of the reaction between barium hydroxide and CO₂:

  • Temperature: While the initial absorption of CO₂ into water is more favorable at lower temperatures, the subsequent precipitation and digestion steps benefit from moderate heating, which improves the crystal structure of the precipitate for easier filtration.[12][15]

  • Concentration: The rate of reaction is dependent on the concentration of both the barium hydroxide solution and the carbon dioxide in the gas phase. Higher concentrations lead to a faster precipitation rate.

  • Surface Area: For the reaction with solid this compound, the available surface area is a critical limiting factor. For aqueous solutions, the gas-liquid interface (bubble size) determines the efficiency of CO₂ absorption.

  • pH of the Solution: The solution must be strongly alkaline (pH > 10) for the direct and efficient formation of the carbonate ion.[1]

Conclusion

The reaction of barium hydroxide with atmospheric carbon dioxide is a robust and well-characterized chemical process. Its primary product, the highly insoluble barium carbonate, allows for the effective removal and quantification of CO₂ from gaseous mixtures. The data and protocols presented in this guide offer a technical foundation for researchers and scientists to apply this reaction in analytical and purification contexts. Careful control of experimental variables is necessary to ensure accurate and reproducible results.

References

A Technical Guide to the Physical and Structural Properties of Barium Hydroxide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physical appearance and crystal structure of barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O), a compound of significant interest in various chemical and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the physicochemical properties of this compound.

Physical Appearance

Barium hydroxide monohydrate is a white solid material.[1][2] Depending on the method of preparation and handling, it can be found in several forms, including a granular substance, a fine powder, or as crystalline particles.[1] It is generally described as a clear, white, and odorless powder.

Physicochemical Properties

This compound exhibits distinct physical and chemical properties that are critical for its application. The compound is a strong base and is slightly soluble in water. Key quantitative physical data are summarized in Table 1.

PropertyValueReference
Molecular Formula Ba(OH)₂·H₂O[3]
Molecular Weight 189.36 g/mol [3]
Density 3.743 g/cm³[1]
Melting Point 300 °C[1]
Appearance White solid[1][2]

Table 1: Physical Properties of this compound

Crystal Structure

Structural Overview of Ba(OH)₂·H₂O

This compound adopts a layered, monoclinic crystal structure.[1] In this arrangement, the barium (Ba²⁺) centers are characterized by a square antiprismatic geometry. Each barium ion is coordinated to two water ligands and six hydroxide ligands. These hydroxide ligands act as bridges, being doubly and triply coordinated to neighboring barium centers, which gives rise to the layered nature of the crystal.[1]

Crystallographic Data
ParameterValue (for Ba(OH)₂·8H₂O)Reference
Crystal System Monoclinic[4]
Space Group P2₁/n[4]
a 9.35 Å[4]
b 9.28 Å[4]
c 11.87 Å[4]
β 99°[4]
Formula Units (Z) 4[4]

Table 2: Crystallographic Data for Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

Experimental Protocols

Synthesis of this compound

This compound can be prepared through the hydration of barium oxide (BaO) or by heating the octahydrate form. A common laboratory-scale synthesis involves dissolving barium oxide in water, which crystallizes as the octahydrate. The monohydrate is then obtained by heating the octahydrate in air.[1]

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

The determination of the crystal structure of a compound like this compound is typically achieved through single-crystal X-ray diffraction. The following is a generalized experimental protocol that would be applicable.

  • Crystal Growth: High-quality single crystals of Ba(OH)₂·H₂O are grown, for instance, by slow evaporation of a saturated aqueous solution or by carefully controlled heating of the octahydrate. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations of the atoms. X-rays (commonly Cu Kα or Mo Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffracted beams are integrated.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson synthesis. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction patterns.

Workflow for Structural Characterization of Ba(OH)₂·H₂O

G A Synthesis of Ba(OH)₂·H₂O B Growth of Single Crystals A->B C Single-Crystal X-ray Diffraction B->C D Data Collection C->D E Data Processing D->E F Structure Solution and Refinement E->F G Crystallographic Information File (CIF) F->G

Caption: Workflow for the Synthesis and Structural Characterization of Ba(OH)₂·H₂O.

References

Methodological & Application

Application Notes and Protocols: Utilizing Barium Hydroxide Monohydrate for Weak Acid Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within pharmaceutical and chemical research, the accurate determination of weak acid concentration and dissociation constants (pKa) is paramount. Acid-base titration stands as a fundamental and widely employed technique for this purpose. While sodium hydroxide (B78521) is a common titrant, the use of barium hydroxide monohydrate (Ba(OH)₂·H₂O) offers distinct advantages, primarily in the preparation of carbonate-free standard solutions. This attribute is critical for achieving high accuracy in the titration of weak acids, as carbonate ions can interfere with the endpoint detection.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for the titration of weak acids. Detailed protocols for the preparation and standardization of barium hydroxide solutions, as well as the potentiometric titration of a model weak acid, are presented.

Advantages of Barium Hydroxide in Weak Acid Titration

The primary advantage of using barium hydroxide as a titrant is its reaction with atmospheric carbon dioxide. Any dissolved CO₂ in the solution will precipitate as insoluble barium carbonate (BaCO₃).[1][4] This effectively removes carbonate ions from the solution, which would otherwise react with the weak acid and introduce error into the titration.[1] Sodium hydroxide and potassium hydroxide solutions, in contrast, readily absorb CO₂ to form soluble carbonates, which can interfere with the accurate determination of the equivalence point, especially when using colorimetric indicators.[1]

Key Advantages:

  • Carbonate-Free Solutions: Ensures higher accuracy in titrations by eliminating carbonate interference.[1][4]

  • Sharp Equivalence Points: The absence of carbonate leads to a sharper and more easily detectable equivalence point in the titration of weak acids.

  • Suitability for a Range of Weak Acids: Effective for the analysis of various organic and inorganic weak acids.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of 0.05 M Barium Hydroxide Solution

This protocol details the preparation of a carbonate-free 0.05 M barium hydroxide solution.

Materials:

  • This compound (Ba(OH)₂·H₂O)

  • Deionized, CO₂-free water (prepared by boiling deionized water for 15-20 minutes and allowing it to cool in a container with a soda-lime guard tube)

  • Analytical balance

  • 1 L volumetric flask

  • Storage bottle with a soda-lime guard tube

Procedure:

  • Calculate the required mass of Ba(OH)₂·H₂O:

    • The molar mass of Ba(OH)₂·H₂O is 189.36 g/mol .

    • To prepare 1 L of a 0.05 M solution, the required mass is: 0.05 mol/L * 1 L * 189.36 g/mol = 9.468 g.

  • Weighing: Accurately weigh approximately 9.5 g of this compound.

  • Dissolution: Transfer the weighed Ba(OH)₂·H₂O to the 1 L volumetric flask. Add approximately 500 mL of CO₂-free deionized water.

  • Mixing: Stopper the flask and shake vigorously to dissolve the solid. Some insoluble barium carbonate may be present.

  • Dilution: Once the soluble portion is dissolved, dilute the solution to the 1 L mark with CO₂-free deionized water.

  • Settling and Storage: Allow the solution to stand for at least 24 hours to allow the barium carbonate precipitate to settle. Carefully decant the clear supernatant into a storage bottle equipped with a soda-lime guard tube to prevent atmospheric CO₂ contamination.

Protocol 2: Standardization of Barium Hydroxide Solution with Potassium Hydrogen Phthalate (B1215562) (KHP)

This protocol describes the standardization of the prepared barium hydroxide solution using a primary standard, potassium hydrogen phthalate (KHP).

Materials:

  • Prepared ~0.05 M Barium Hydroxide solution

  • Potassium hydrogen phthalate (KHP), dried at 110°C for 2 hours and cooled in a desiccator

  • Phenolphthalein (B1677637) indicator solution

  • Analytical balance

  • 250 mL Erlenmeyer flasks (x3)

  • 50 mL burette

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare KHP samples: Accurately weigh three samples of dried KHP, each approximately 0.4 g, into separate 250 mL Erlenmeyer flasks. Record the exact mass of each sample.

  • Dissolve KHP: To each flask, add approximately 50 mL of CO₂-free deionized water and a magnetic stir bar. Gently stir to dissolve the KHP completely.

  • Add indicator: Add 2-3 drops of phenolphthalein indicator to each flask.

  • Prepare the burette: Rinse the burette with a small amount of the barium hydroxide solution and then fill it. Ensure no air bubbles are present in the burette tip. Record the initial burette reading.

  • Titration: Titrate the first KHP sample with the barium hydroxide solution while continuously stirring. The endpoint is reached when the solution turns a faint, persistent pink color. Record the final burette reading.

  • Repeat: Repeat the titration for the other two KHP samples.

  • Calculation: The reaction between KHP (a monoprotic acid, KHC₈H₄O₄) and Ba(OH)₂ is: 2 KHC₈H₄O₄ + Ba(OH)₂ → Ba(KC₈H₄O₄)₂ + 2 H₂O The molarity of the Ba(OH)₂ solution can be calculated using the following formula: Molarity of Ba(OH)₂ = (mass of KHP / molar mass of KHP) / (2 * Volume of Ba(OH)₂ in L) (Molar mass of KHP = 204.22 g/mol )

Data Presentation: Standardization of Barium Hydroxide

TrialMass of KHP (g)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Ba(OH)₂ (mL)Calculated Molarity of Ba(OH)₂ (M)
10.40840.1020.1020.000.0500
20.410520.1040.2020.100.0500
30.40640.2020.1019.900.0502
Average Molarity 0.0501
Standard Deviation 0.0001
Protocol 3: Potentiometric Titration of a Weak Monoprotic Acid and pKa Determination

This protocol outlines the procedure for titrating a weak monoprotic acid (e.g., acetic acid) with the standardized barium hydroxide solution and determining its pKa.

Materials:

  • Standardized ~0.05 M Barium Hydroxide solution

  • Weak monoprotic acid solution (e.g., 0.1 M acetic acid)

  • pH meter with a combination electrode

  • 250 mL beaker

  • 25 mL volumetric pipette

  • 50 mL burette

  • Magnetic stirrer and stir bar

Procedure:

  • Calibrate pH meter: Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

  • Prepare the analyte: Pipette 25.00 mL of the weak acid solution into a 250 mL beaker. Add approximately 50 mL of deionized water and a magnetic stir bar.

  • Set up for titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb is covered but does not interfere with the stir bar.

  • Initial pH: Record the initial pH of the weak acid solution.

  • Titration: Begin adding the standardized barium hydroxide solution from the burette in small increments (e.g., 1.0 mL). After each addition, allow the pH to stabilize and record the burette reading and the corresponding pH.

  • Near the equivalence point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point.

  • Past the equivalence point: Continue adding the titrant in larger increments (e.g., 1.0 mL) for several additions past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of Ba(OH)₂ added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

    • Determine the volume of Ba(OH)₂ at the half-equivalence point (half the volume of the equivalence point).

    • The pH at the half-equivalence point is equal to the pKa of the weak acid.[5][6][7]

Data Presentation: Titration of 25.00 mL of 0.1 M Acetic Acid with 0.0501 M Ba(OH)₂

Volume of Ba(OH)₂ (mL)pH
0.002.87
5.004.14
10.004.57
12.504.74
15.004.92
20.005.35
24.006.12
24.907.14
25.00 8.72
25.1010.30
26.0011.29
30.0012.05
40.0012.36
50.0012.52

Note: The equivalence point occurs at 25.00 mL of Ba(OH)₂. The half-equivalence point is at 12.50 mL, where the pH is approximately 4.74. Therefore, the experimentally determined pKa of acetic acid is 4.74 (literature value is ~4.76).

Visualizations

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_titrant Prepare Carbonate-Free Ba(OH)₂ Solution standardize Standardize Ba(OH)₂ with KHP prep_titrant->standardize setup Set up Titration Apparatus (Burette, pH meter, Stirrer) standardize->setup prep_analyte Prepare Weak Acid Analyte Solution prep_analyte->setup titrate Add Ba(OH)₂ in Increments and Record pH vs. Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot equiv_point Determine Equivalence Point plot->equiv_point half_equiv_point Determine Half-Equivalence Point equiv_point->half_equiv_point pka Determine pKa (pH at Half-Equivalence) half_equiv_point->pka

Caption: Experimental workflow for weak acid titration using barium hydroxide.

Titration_Reaction 2HA + Ba(OH)₂ → BaA₂ + 2H₂O HA HA (Weak Acid) BaA2 BaA₂ (Salt) HA->BaA2 + Ba(OH)₂ H2O 2H₂O (Water) HA->H2O BaOH2 Ba(OH)₂ (Strong Base) BaOH2->BaA2 BaOH2->H2O

Caption: General reaction for the titration of a monoprotic weak acid with barium hydroxide.

Conclusion

The use of this compound as a titrant provides a reliable and accurate method for the quantitative analysis of weak acids, particularly in applications where carbonate interference is a concern. The protocols outlined in these application notes offer a systematic approach to the preparation, standardization, and application of barium hydroxide in potentiometric titrations. By following these detailed methodologies, researchers, scientists, and drug development professionals can achieve high-quality data for the determination of weak acid concentrations and their dissociation constants, which are critical parameters in chemical and pharmaceutical development.

References

Protocol for Ester Hydrolysis with Barium Hydroxide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ester hydrolysis is a fundamental transformation in organic synthesis, crucial for the deprotection of carboxylic acids and the synthesis of various intermediates in drug development. While numerous methods exist, the use of barium hydroxide (B78521) offers distinct advantages, including the potential for non-aqueous workup procedures and selective mono-hydrolysis of diesters. This document provides a detailed protocol for ester hydrolysis using barium hydroxide monohydrate (or its commonly used octahydrate form), covering the reaction mechanism, experimental procedures, and quantitative data for a range of substrates.

Barium hydroxide is a strong base that effectively catalyzes the saponification of esters. The reaction is typically carried out in a protic solvent like methanol (B129727), where barium hydroxide octahydrate exhibits good solubility. A key feature of this methodology is the formation of a barium carboxylate salt as an intermediate. This salt can be subsequently protonated to yield the free carboxylic acid. The insolubility of some barium carboxylate salts can be exploited for the selective mono-hydrolysis of symmetrical diesters, as the precipitation of the mono-salt can prevent further hydrolysis.

Reaction Mechanism: Saponification

The hydrolysis of an ester with barium hydroxide proceeds via a base-catalyzed mechanism known as saponification. This process is generally irreversible because the final step, an acid-base reaction, is highly favorable.[1]

The reaction can be summarized in the following steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻) from barium hydroxide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide group (RO⁻) as the leaving group. This results in the formation of a carboxylic acid.

  • Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion to form a carboxylate salt and an alcohol. This acid-base equilibrium lies far to the right, driving the reaction to completion.

  • Protonation (Work-up): In a separate work-up step, the carboxylate salt is protonated with an acid to yield the final carboxylic acid product.

Ester_Hydrolysis_Mechanism Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack BaOH2 Barium Hydroxide (Ba(OH)₂) OH_ion Hydroxide Ion (OH⁻) BaOH2->OH_ion Dissociation Carboxylic_Acid Carboxylic Acid (RCOOH) Tetrahedral_Intermediate->Carboxylic_Acid Elimination Alkoxide Alkoxide (R'O⁻) Barium_Carboxylate Barium Carboxylate Salt ( (RCOO)₂Ba ) Carboxylic_Acid->Barium_Carboxylate Deprotonation Alcohol Alcohol (R'OH) Alkoxide->Alcohol Protonation Final_Carboxylic_Acid Final Carboxylic Acid (RCOOH) Barium_Carboxylate->Final_Carboxylic_Acid Protonation Acid_Workup Acid Work-up (H⁺)

Figure 1: Mechanism of Barium Hydroxide Catalyzed Ester Hydrolysis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the hydrolysis of various esters using barium hydroxide octahydrate in methanol. This data is adapted from a study by Anderson et al. (2004) in Synlett.

EntrySubstrate (Ester)Time (h)Temperature (°C)Yield (%)
1Ethyl Salicylate28087
2Methyl 2-iodobenzoate22595
3Ethyl 4-bromobenzoate22598
4Methyl 3-nitrobenzoate152599
5Methyl 2-naphthoate152596
6Ethyl 4-cyanobenzoate28092
7Methyl 4-methoxybenzoate28094
8Diethyl Adipate (mono-hydrolysis)42585 (monoacid)
9Dimethyl Terephthalate (di-hydrolysis)128091 (diacid)
10Ethyl Phenylacetate12597

Experimental Protocols

Protocol 1: General Procedure for Ester Hydrolysis (Aqueous Work-up)

This protocol is a standard method for the saponification of a simple ester and isolation of the resulting carboxylic acid.

Materials:

  • Ester

  • This compound (or octahydrate)

  • Methanol

  • Hydrochloric acid (e.g., 1 M or 2 M aqueous solution)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Separatory funnel

  • Beakers and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ester (1.0 eq).

  • Dissolve the ester in a suitable amount of methanol (e.g., 10 mL per gram of ester).

  • Add this compound (1.5 - 2.0 eq) to the solution. Note: Barium hydroxide octahydrate is often used due to its better solubility in methanol.[2]

  • Reaction: Attach a reflux condenser and heat the mixture to the desired temperature (see table for examples) with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

  • Acidification: Dissolve the resulting residue in water. Cool the aqueous solution in an ice bath and acidify by slowly adding hydrochloric acid until the pH is acidic (pH 1-2, check with pH paper). A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Non-Aqueous Work-up for Parallel Synthesis

This protocol is particularly advantageous for parallel synthesis as it avoids the complexities of aqueous extractions.

Materials:

  • Ester

  • Barium hydroxide octahydrate

  • Methanol

  • Anhydrous hydrogen chloride (as a solution in a suitable solvent like dioxane or generated in situ)

  • Anhydrous magnesium sulfate

  • Filtration apparatus

Procedure:

  • Reaction: Perform the hydrolysis reaction in methanol as described in Protocol 1 (steps 1-5).

  • Concentration: After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.

  • Protonation: To the solid residue, add a solution of anhydrous hydrogen chloride.

  • Drying and Isolation: Add anhydrous magnesium sulfate to the mixture to remove any water formed. Filter the mixture and wash the solid residue with a suitable anhydrous solvent. The combined filtrate contains the carboxylic acid product.

  • Final Product: The solvent can be removed under reduced pressure to yield the purified carboxylic acid.

Workflow Diagrams

Aqueous_Workup_Workflow Start Ester + Ba(OH)₂ in Methanol Reaction Heat/Stir Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Solvent_Removal Remove Methanol Cooling->Solvent_Removal Acidification Dissolve in H₂O & Acidify with HCl Solvent_Removal->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Drying Dry Organic Layer Extraction->Drying Isolation Filter & Concentrate Drying->Isolation Purification Purify (Recrystallization/Chromatography) Isolation->Purification Product Carboxylic Acid Purification->Product

Figure 2: Experimental Workflow for Aqueous Work-up.

NonAqueous_Workup_Workflow Start Ester + Ba(OH)₂·8H₂O in Methanol Reaction Heat/Stir Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Concentration Concentrate to Dryness Cooling->Concentration Protonation Add Anhydrous HCl Concentration->Protonation Drying Add Anhydrous MgSO₄ Protonation->Drying Isolation Filter & Concentrate Filtrate Drying->Isolation Product Carboxylic Acid Isolation->Product

Figure 3: Experimental Workflow for Non-Aqueous Work-up.

References

Application Notes and Protocols: Barium Hydroxide Monohydrate as a Base Catalyst in Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O) serves as a potent and effective heterogeneous base catalyst for aldol (B89426) condensation reactions. Its utility is particularly notable in both self-condensation and crossed (or mixed) aldol reactions, such as the Claisen-Schmidt condensation. As a strong base, it facilitates the formation of enolates from carbonyl compounds containing α-hydrogens, which then act as nucleophiles, attacking the carbonyl carbon of another aldehyde or ketone.[1][2] The monohydrate form is often cited as the active catalytic species.[3][4]

This document provides detailed application notes and experimental protocols for the use of barium hydroxide monohydrate in aldol condensations, with a focus on quantitative data and reproducible methodologies.

I. Introduction to Barium Hydroxide in Aldol Condensation

Barium hydroxide is a strong base that is occasionally employed in organic synthesis.[5][6] In the context of aldol condensations, it offers several advantages. Its low solubility in many organic solvents allows for reactions to occur on the surface of the solid catalyst, simplifying purification as the catalyst can be removed by filtration.[7] This heterogeneous nature can be particularly advantageous in industrial applications.

The Claisen-Schmidt condensation, a type of crossed aldol reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound without an α-hydrogen, is effectively catalyzed by barium hydroxide.[8] This method is widely used for the synthesis of chalcones and their derivatives, which are important intermediates in the synthesis of flavonoids and other biologically active molecules.[9][10]

II. Quantitative Data Summary

The following tables summarize quantitative data from representative aldol condensation reactions catalyzed by barium hydroxide.

Table 1: Self-Condensation of Acetone (B3395972) to Diacetone Alcohol

CatalystReactantSolventReaction TimeProductYieldBoiling PointReference(s)
Ba(OH)₂·8H₂OAcetoneNone (refluxing acetone)72-120 hoursDiacetone Alcohol~71%71-74°C / 23 mmHgOrganic Syntheses, Coll. Vol. 1, p.199 (1941)

Table 2: Claisen-Schmidt Condensation of Benzaldehyde with Various Ketones

Catalyst: Activated Barium Hydroxide (C-200) Reaction Conditions: Molar ratio of Benzaldehyde:Ketone = 1:1, 0.1 g catalyst, 10 mL Ethanol (B145695) (96%), Reflux temperature, 15 min.

Ketone (R-CO-CH₃)R GroupYield (%)
Acetophenone (B1666503)Phenyl98
AcetoneMethyl85
Ethyl methyl ketoneEthyl82
Isopropyl methyl ketoneIsopropyl70
tert-Butyl methyl ketonetert-Butyl65

Data adapted from: Can. J. Chem. 65, 1165 (1987).[11]

Table 3: Solvent-Free Claisen-Schmidt Synthesis of Chalcones

Catalyst: Anhydrous Barium Hydroxide (C-200) Reaction Conditions: Molar ratio of Acetophenone:Aryl aldehyde = 1:1.025, solvent-free grinding at room temperature.

Aryl AldehydeR' GroupGrinding Time (min)Yield (%)
BenzaldehydeH292
4-Chlorobenzaldehyde4-Cl395
4-Methoxybenzaldehyde4-OCH₃490
4-Nitrobenzaldehyde4-NO₂588
2-Hydroxybenzaldehyde2-OH585

Data adapted from: Phosphorus, Sulfur, and Silicon and the Related Elements, 183:9, 2351-2355 (2008).[12]

III. Experimental Protocols

Protocol 1: Synthesis of Diacetone Alcohol via Self-Condensation of Acetone

This protocol details the preparation of diacetone alcohol using barium hydroxide as a catalyst in a continuous extraction and reaction setup.

Materials:

  • Acetone (commercial grade)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • 2-L round-bottom flask

  • Soxhlet extractor

  • Reflux condenser

  • Paper thimbles for Soxhlet extractor

  • Glass wool

  • Porous plate or boiling chips

  • Distillation apparatus (including a Claisen flask)

Procedure:

  • Fit a 2-L round-bottom flask with a Soxhlet extractor, which is in turn fitted with an efficient reflux condenser.

  • Place 1190 g (1500 mL, 20.5 moles) of acetone and a few boiling chips into the round-bottom flask.

  • Fill two paper thimbles with barium hydroxide octahydrate. Place one thimble nearly full and the second, placed on top, about three-quarters full. Fill the remaining space in the top thimble with glass wool.

  • Place the filled thimbles into the Soxhlet extractor.

  • Heat the flask using a steam bath or an oil bath to reflux the acetone. The acetone vapors will condense and drip into the Soxhlet extractor, dissolving the barium hydroxide and carrying the saturated solution back into the reaction flask.

  • Continue the reflux for 72-120 hours. The reaction can be monitored by the rise in the boiling point of the mixture in the flask.

  • After the reaction is complete, allow the mixture to cool.

  • Purify the crude diacetone alcohol by fractional distillation under reduced pressure. First, distill off the unreacted acetone at atmospheric pressure.

  • Transfer the residual liquid to a Claisen flask and distill under reduced pressure. Collect the fraction boiling at 71–74°C at 23 mmHg. The expected yield is approximately 850 g.

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation (Solvent-Free Grinding)

This protocol describes an environmentally friendly, solvent-free method for the synthesis of chalcones using anhydrous barium hydroxide.

Materials:

  • Substituted acetophenone

  • Substituted aryl aldehyde

  • Anhydrous barium hydroxide (C-200)

  • Mortar and pestle

  • Ice-cold water

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Vacuum filtration apparatus

Procedure:

  • In a mortar, combine the acetophenone (4 mmol), aryl aldehyde (4.1 mmol), and anhydrous barium hydroxide (C-200, 2 g).

  • Grind the mixture vigorously with a pestle at room temperature for 2-5 minutes. The progress of the reaction is often indicated by a change in color and the formation of a solid mass.[12]

  • Let the reaction mixture stand for 10 minutes.

  • Add 30 mL of ice-cold water to the mortar and carefully acidify the mixture with concentrated HCl.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

IV. Visualizations

A. General Mechanism of Base-Catalyzed Aldol Condensation

Aldol_Condensation_Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_product Product Formation Ketone Ketone/Aldehyde (with α-H) Enolate Enolate Ion (Nucleophile) Ketone->Enolate + OH⁻ - H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide attacks Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Alkoxide Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Alkoxide->Aldol_Adduct + H₂O - OH⁻ Enone α,β-Unsaturated Carbonyl (Enone) Aldol_Adduct->Enone - H₂O (Dehydration)

Caption: General mechanism of a base-catalyzed aldol condensation reaction.

B. Experimental Workflow for Chalcone Synthesis (Protocol 2)

Chalcone_Synthesis_Workflow Start Start Reactants Combine Acetophenone, Aryl Aldehyde, and Ba(OH)₂ (C-200) in a Mortar Start->Reactants Grinding Grind at Room Temperature (2-5 min) Reactants->Grinding Stand Let Mixture Stand (10 min) Grinding->Stand Workup Add Ice-Cold Water and Acidify with HCl Stand->Workup Filtration Vacuum Filtration Workup->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product Pure Chalcone Product Recrystallization->Product

Caption: Experimental workflow for the solvent-free synthesis of chalcones.

V. Safety Precautions

  • Barium hydroxide is toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aldol condensation reactions can be exothermic. Appropriate cooling and temperature control measures should be in place, especially for larger-scale reactions.

  • The use of strong acids (like HCl for workup) and bases requires caution. Always add acid to water, not the other way around.

  • Organic solvents such as acetone and ethanol are flammable. Ensure that all heating is done in a well-ventilated fume hood, away from open flames.

References

Application Note: Preparation and Standardization of Carbonate-Free Barium Hydroxide Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydroxide (B78521), Ba(OH)₂, is a strong base frequently employed in the titration of weak acids, particularly organic acids.[1] For accurate and reproducible results, the barium hydroxide solution must be free of carbonate ions (CO₃²⁻). Atmospheric carbon dioxide (CO₂) readily dissolves in alkaline solutions, forming carbonate, which reacts with the acid titrand, leading to titration errors and indistinct endpoints.[2][3]

Unlike sodium or potassium hydroxide, barium hydroxide offers a significant advantage: any contaminating barium carbonate (BaCO₃) is sparingly soluble in water and will precipitate out of the solution.[4][5] This allows for the preparation of a truly carbonate-free supernatant solution. This application note provides a detailed protocol for the preparation, storage, and standardization of a carbonate-free barium hydroxide solution using potassium hydrogen phthalate (B1215562) (KHP) as a primary standard.

Principle

The preparation of a carbonate-free barium hydroxide solution relies on two key principles:

  • Minimizing CO₂ Contamination: Deionized water is boiled to expel dissolved CO₂, a crucial first step to prevent initial carbonate formation.[6]

  • Precipitation of Barium Carbonate: Barium hydroxide reacts with any absorbed atmospheric CO₂ to form insoluble barium carbonate, which can be separated from the solution by decantation or filtration.

    • Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l)[6]

The prepared solution is then standardized by titrating it against a known mass of a primary standard, potassium hydrogen phthalate (KHP, KHC₈H₄O₄). The reaction stoichiometry is a 2:1 molar ratio of KHP to Ba(OH)₂.[7]

  • 2 KHC₈H₄O₄(aq) + Ba(OH)₂(aq) → Ba(KC₈H₄O₄)₂(aq) + 2 H₂O(l)

Phenolphthalein (B1677637) is used as an indicator, changing from colorless in acidic solution to a faint pink at the equivalence point.[8][9]

Experimental Protocol

3.1 Materials and Reagents

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Potassium hydrogen phthalate (KHP), primary standard grade

  • Deionized water

  • Phenolphthalein indicator solution (1% in ethanol)

  • 1 L Volumetric flask

  • 2 L Beaker or flask for boiling water

  • Storage bottle with a rubber stopper[10]

  • Siphon or filtration apparatus

  • 50 mL Burette

  • 250 mL Erlenmeyer flasks

  • Analytical balance

  • Soda-lime or Ascarite® guard tube[3]

3.2 Part A: Preparation of ~0.05 M Carbonate-Free Barium Hydroxide Solution

  • Prepare CO₂-Free Water: Pour approximately 1.2 L of deionized water into a large beaker. Bring it to a vigorous boil and maintain boiling for at least 5-10 minutes to expel dissolved gases, primarily CO₂.[6][10] Cover the beaker with a watch glass and allow it to cool to room temperature.

  • Weigh Reagent: Accurately weigh approximately 15.8 g of barium hydroxide octahydrate (Ba(OH)₂·8H₂O, Molar Mass = 315.46 g/mol ) for a 1 L solution.[1][11][12]

  • Dissolution: Carefully add the weighed Ba(OH)₂·8H₂O to approximately 1 L of the cooled, boiled deionized water in a large, stoppered bottle.

  • Precipitation: Stopper the bottle tightly and shake vigorously until the solid is dissolved. Let the solution stand for at least 24 hours to allow for the complete precipitation of any barium carbonate (BaCO₃). A fine white precipitate should settle at the bottom.

  • Decantation: Without disturbing the precipitate, carefully siphon or decant the clear supernatant solution into the final storage bottle.

  • Storage: Immediately seal the storage bottle with a tight-fitting rubber stopper equipped with a guard tube containing a CO₂-absorbing agent (e.g., soda-lime or Ascarite®) to protect the solution from atmospheric CO₂.[3][10] Store in a cool, dry place.[13]

3.3 Part B: Standardization with Potassium Hydrogen Phthalate (KHP)

  • Prepare KHP: Dry the primary standard KHP at 110°C for 1-2 hours and cool in a desiccator. Accurately weigh, by difference, three portions of approximately 0.4 g of KHP into separate 250 mL Erlenmeyer flasks. Record the exact mass of each.

  • Dissolve KHP: To each flask, add about 50 mL of cooled, boiled deionized water and swirl gently to dissolve the KHP completely.

  • Add Indicator: Add 2-3 drops of phenolphthalein indicator to each flask.

  • Prepare Burette: Rinse the 50 mL burette twice with small portions of the prepared barium hydroxide solution, then fill it. Ensure no air bubbles are present in the burette tip. Record the initial volume to the nearest 0.01 mL.

  • Titration: Titrate the first KHP sample with the Ba(OH)₂ solution, swirling the flask constantly. The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds.[8] Record the final burette volume.

  • Repeat: Repeat the titration for the other two KHP samples. The volumes of Ba(OH)₂ used should agree within ±0.1 mL.

Workflow Diagram

G cluster_prep Part A: Solution Preparation cluster_std Part B: Standardization start Start boil_water Boil Deionized Water to Expel CO₂ start->boil_water weigh_baoh2 Weigh Ba(OH)₂·8H₂O boil_water->weigh_baoh2 dissolve Dissolve in Cooled Water weigh_baoh2->dissolve precipitate Stand for 24h to Precipitate BaCO₃ dissolve->precipitate decant Decant Clear Supernatant into Storage Bottle precipitate->decant store Store with CO₂ Guard Tube decant->store weigh_khp Accurately Weigh Primary Standard KHP store->weigh_khp Use Prepared Solution dissolve_khp Dissolve KHP in Water & Add Phenolphthalein weigh_khp->dissolve_khp titrate Titrate with Ba(OH)₂ to Faint Pink Endpoint dissolve_khp->titrate calculate Calculate Molarity titrate->calculate end End calculate->end

References

Application Notes and Protocols: Barium Hydroxide Monohydrate for Sulfate Removal in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, quantitative data, and experimental protocols for the use of barium hydroxide (B78521) monohydrate in the removal of sulfate (B86663) from industrial wastewater.

Introduction

Sulfate is a common constituent in industrial effluents, originating from processes in mining, textile manufacturing, and chemical synthesis.[1] High concentrations of sulfate in discharged water can lead to environmental issues such as the mineralization of surface waters and corrosion of infrastructure.[2] Barium hydroxide monohydrate, Ba(OH)₂·H₂O, serves as a highly effective chemical precipitant for sulfate removal.[1][3] Its strong alkaline nature and the low solubility of the resulting barium sulfate (BaSO₄) make it a valuable tool for water treatment, capable of reducing sulfate levels to meet stringent regulatory standards.[1][4]

Chemical Principle of Sulfate Removal

The removal of sulfate using barium hydroxide is based on a precipitation reaction. When barium hydroxide is introduced to sulfate-rich water, it dissociates into barium (Ba²⁺) and hydroxide (OH⁻) ions. The barium ions then react with the dissolved sulfate ions (SO₄²⁻) to form barium sulfate, a dense and highly insoluble precipitate that can be easily separated from the liquid phase.[4]

Reaction: Ba(OH)₂(aq) + SO₄²⁻(aq) → BaSO₄(s) + 2OH⁻(aq)

One of the key advantages of using barium hydroxide is its high efficiency across a wide pH range.[1][5] The hydroxide ions produced in the reaction also help to neutralize acidic wastewater, which is a common characteristic of effluents from mining and other industrial activities.[2] This dual action of sulfate removal and acid neutralization makes it a preferred reagent in many applications.[2]

Industrial Applications

This compound is utilized in several industrial sectors for sulfate removal:

  • Mining Effluents (Acid Mine Drainage): AMD is characterized by low pH and high concentrations of sulfates and heavy metals.[1] Barium hydroxide effectively neutralizes the acidity and precipitates sulfates.[2] It can also aid in the co-precipitation of heavy metals.[1]

  • Textile Industry: Wastewater from textile processing can contain significant levels of sulfates. Barium hydroxide treatment can reduce these levels, mitigating environmental impact.[6]

  • Chemical Manufacturing: Various chemical processes produce sulfate-rich waste streams. Barium hydroxide provides a reliable method for purification and waste treatment.[3]

  • Flue Gas Desulfurization: In some applications, barium hydroxide can be used in wet scrubbers to remove sulfur oxides from flue gas, which form sulfates in the scrubbing solution.[3]

Quantitative Data on Sulfate Removal Efficiency

The effectiveness of barium hydroxide for sulfate removal has been demonstrated in various studies. The following tables summarize key quantitative data from laboratory and pilot-scale experiments.

Table 1: Sulfate Removal Efficiency at Different pH Levels in Mine Water [1]

Initial pHInitial Sulfate (mg/L)Final Sulfate (mg/L)Removal Efficiency (%)
3.92305< 250> 89.2%
4.51959.5< 250> 87.2%
8.01959.5< 250> 87.2%
12.01959.5< 250> 87.2%

Data adapted from studies on real mine water, where final concentrations were consistently brought below the 250 mg/L regulatory limit.

Table 2: Effect of Barium Hydroxide Dosage on Sulfate Removal from Brine [7]

Ba:SO₄ Molar RatioInitial Sulfate (g/L)Final Sulfate (mg/L) after 60 minRemoval Efficiency (%)
1.113.5< 400> 97.0%

This study highlights that a slight stoichiometric excess of barium hydroxide can achieve very high removal efficiencies in a short reaction time.

Table 3: Comparative Treatment of Coal Mine Water

Treatment StageTotal Dissolved Solids (mg/L)Sulfate (mg/L)
Feed Water34062150
After Mg(OH)₂ Treatment34342150
After Ba(OH)₂ Treatment128625
After CO₂ Addition45425

This demonstrates a multi-stage process where barium hydroxide is the key step for drastic sulfate reduction.

Visualizations

Chemical_Reaction BaOH2 Ba(OH)₂ Barium Hydroxide BaSO4 BaSO₄(s) Barium Sulfate (Precipitate) BaOH2->BaSO4 + SO₄²⁻ OH 2OH⁻ Hydroxide Ions SO4 SO₄²⁻ Sulfate Ion SO4->BaSO4

Industrial_Process_Flow inlet Sulfate-Rich Wastewater Inlet pre_treat Optional Pre-treatment (e.g., pH adjustment with lime) inlet->pre_treat reactor Reaction Tank pre_treat->reactor clarifier Clarifier / Settling Tank reactor->clarifier outlet Treated Water Outlet clarifier->outlet Low Sulfate Effluent sludge BaSO₄ Sludge Disposal / Recovery clarifier->sludge Precipitate reagent Ba(OH)₂ Storage & Dosing reagent->reactor

Experimental Protocols

This section outlines a general laboratory protocol for evaluating the effectiveness of this compound for sulfate removal from a water sample.

6.1. Objective

To determine the optimal dosage of this compound required to reduce the sulfate concentration in an industrial wastewater sample to a target level (e.g., <250 mg/L).

6.2. Materials and Reagents

  • Reagents:

    • This compound (Ba(OH)₂·H₂O), analytical grade

    • Deionized (DI) water

    • Sulfuric acid (for standard preparation)

    • Certified sulfate standard solution (1000 mg/L)

  • Apparatus:

    • Jar testing apparatus (e.g., Phipps & Bird stirrer)[2]

    • Beakers (1 L)

    • pH meter

    • Analytical balance

    • Magnetic stirrer and stir bars

    • Filtration apparatus (e.g., 0.45 µm membrane filters)

    • Spectrophotometer or Ion Chromatograph for sulfate analysis

    • Inductively Coupled Plasma (ICP) spectrometer for barium analysis

6.3. Procedure

  • Sample Characterization:

    • Collect a representative sample of the industrial wastewater.

    • Measure and record the initial pH.

    • Determine the initial sulfate concentration using a calibrated spectrophotometer or ion chromatograph.

  • Reagent Preparation:

    • Prepare a 10% (w/v) slurry of this compound by dissolving 10 g of Ba(OH)₂·H₂O in 100 mL of DI water. Mix thoroughly.

  • Jar Test Execution:

    • Set up a series of six 1 L beakers in the jar testing apparatus. Fill each with 800 mL of the wastewater sample.

    • Based on the initial sulfate concentration, calculate the stoichiometric amount of Ba(OH)₂·H₂O needed.

    • Dose the beakers with an increasing amount of the barium hydroxide slurry, corresponding to different molar ratios (e.g., 0.8, 0.9, 1.0, 1.1, 1.2 times the stoichiometric requirement). Leave one beaker as a control (no reagent).

    • Simultaneously begin rapid mixing (e.g., 200 rpm) in all beakers for 2 minutes to ensure complete dispersion of the reagent.

    • Reduce the mixing speed to a slow mix (e.g., 40 rpm) for 30-60 minutes to promote flocculation and precipitation.[4]

    • Turn off the mixers and allow the precipitate to settle for 30 minutes.

  • Sample Analysis:

    • Carefully collect a supernatant sample from each beaker, avoiding disturbance of the settled sludge.

    • Filter each sample through a 0.45 µm membrane filter.

    • Measure and record the final pH of each filtered sample.

    • Analyze the filtered samples for residual sulfate concentration.

    • (Optional but recommended) Analyze the filtered samples for residual dissolved barium concentration to ensure over-dosing is controlled.

6.4. Data Analysis and Calculations

  • Sulfate Removal Efficiency (%):

    • Efficiency = ((Initial [SO₄²⁻] - Final [SO₄²⁻]) / Initial [SO₄²⁻]) * 100

  • Plotting:

    • Plot the final sulfate concentration (mg/L) vs. the Ba(OH)₂ dosage (or molar ratio).

    • Plot the sulfate removal efficiency (%) vs. the Ba(OH)₂ dosage.

    • These plots will help determine the optimal dosage that achieves the target sulfate level without excessive reagent use.

Safety and Handling Precautions

This compound is a corrosive and toxic substance.[8][9] Strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[9][10][11]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][12] Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from acids and other incompatible materials.[9][11]

  • Spills: In case of a spill, use appropriate tools to collect the solid material into a suitable container for disposal. Avoid creating dust.[8][10]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek urgent medical attention.[9]

    • Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention as it can cause severe burns.[9][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[8]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[9]

  • Waste Disposal: The resulting barium sulfate sludge may be classified as hazardous waste due to potential residual barium and co-precipitated heavy metals.[4] Dispose of all waste materials in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a highly effective reagent for the removal of sulfate from industrial wastewater. It offers high removal efficiency across a broad pH range and provides the added benefit of neutralizing acidity. Proper quantitative analysis and carefully controlled experimental protocols are essential to optimize the process, ensuring regulatory compliance while minimizing chemical costs and managing the safe disposal of the resulting barium sulfate sludge.

References

The Versatility of Barium Hydroxide Monohydrate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O) is re-emerging as a highly effective and versatile base in a variety of organic transformations. Its unique properties, including its strong basicity and utility as a heterogeneous catalyst, particularly in its activated form (C-200), offer distinct advantages in key synthetic reactions. These application notes provide an overview of its utility in several important classes of reactions, complete with detailed experimental protocols and comparative data for researchers, scientists, and drug development professionals.

Key Applications Overview

Barium hydroxide has demonstrated superior performance in several critical organic reactions, including:

  • Claisen-Schmidt Condensation: Facilitating the synthesis of chalcones and their derivatives with high yields, often under solvent-free conditions.

  • Horner-Wadsworth-Emmons Reaction: Enabling the stereoselective synthesis of alkenes, particularly with sterically hindered substrates.

  • Suzuki Cross-Coupling: Accelerating the formation of carbon-carbon bonds, especially with challenging substrates.

  • α-Arylation of Active Methylene (B1212753) Compounds: Promoting the efficient synthesis of α-aryl malonates.

The following sections provide detailed application notes, quantitative data, and experimental protocols for these key transformations.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a cornerstone for the synthesis of chalcones and other α,β-unsaturated ketones, is efficiently catalyzed by activated barium hydroxide (C-200).[1] This heterogeneous catalyst often provides superior yields and shorter reaction times compared to other bases.[2] The reaction can be conducted under environmentally friendly solvent-free grinding conditions.[1]

Quantitative Data
BaseReaction ConditionsProductYield (%)Reference
Activated Ba(OH)₂ (C-200)Solvent-free, grindingChalcone Derivatives88-98[3]
NaOHEthanolic solutionChalcone Derivatives90-96[3]
KOHEthanolic solutionChalcone Derivatives88-94[3]
Experimental Protocol: Synthesis of 2'-Hydroxychalcones using Activated Ba(OH)₂ (C-200)

This protocol is adapted from a solvent-free grinding method.

Materials:

Procedure:

  • In a clean, dry mortar, combine the substituted 2'-hydroxyacetophenone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and activated barium hydroxide (C-200) (1.0 mmol).

  • Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, add 10 mL of 10% hydrochloric acid to the reaction mixture to neutralize the catalyst.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2'-hydroxychalcone.

Diagram of the Claisen-Schmidt Condensation Workflow

Claisen_Schmidt_Workflow Reactants 2'-Hydroxyacetophenone + Aromatic Aldehyde + Activated Ba(OH)₂ (C-200) Grinding Grind in Mortar (5-10 min, RT) Reactants->Grinding Neutralization Neutralize with 10% HCl Grinding->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Column Chromatography Extraction->Purification Product Pure 2'-Hydroxychalcone Purification->Product

Caption: Workflow for the synthesis of 2'-hydroxychalcones.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) has proven to be a particularly mild and efficient base for the coupling of β-ketophosphonates with structurally complex and base-sensitive aldehydes.[2] It is especially advantageous in reactions involving α-branched aliphatic aldehydes, affording high yields and excellent (E)-selectivity.[4]

Quantitative Data
Aldehyde TypeBaseE-Selectivity (%)Yield (%)Reference
α-Branched AliphaticBa(OH)₂·8H₂O98 to >99High[4]
AromaticLiOH·H₂O95-9983-97[4]
Experimental Protocol: (E)-Selective HWE Reaction of α-Branched Aldehydes

This protocol is based on the use of Ba(OH)₂·8H₂O for the synthesis of (E)-α-methyl-α,β-unsaturated esters.

Materials:

  • Triisopropyl 2-phosphonopropionate (1.1 equiv)

  • α-Branched aliphatic aldehyde (1.0 equiv)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (1.5 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the triisopropyl 2-phosphonopropionate (1.1 equiv) and the α-branched aliphatic aldehyde (1.0 equiv) in anhydrous THF at room temperature, add barium hydroxide octahydrate (1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the (E)-α-methyl-α,β-unsaturated ester.

Diagram of the HWE Reaction Pathway

HWE_Pathway Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Ba(OH)₂·8H₂O Base->Phosphonate Deprotonation Aldehyde Aldehyde Carbanion->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate_salt Dialkyl Phosphate Salt Oxaphosphetane->Phosphate_salt Elimination

Caption: Key steps in the Horner-Wadsworth-Emmons reaction.

Suzuki Cross-Coupling

The Suzuki cross-coupling is a powerful tool for the formation of C-C bonds. The choice of base is critical, and barium hydroxide has been shown to dramatically improve yields and accelerate reaction times, particularly for arenes bearing hindered or electron-withdrawing groups.[2]

Quantitative Data
SubstrateBaseReaction TimeYield (%)Reference
4-MethylphenylferroceneBa(OH)₂Shorter84[2]
4-MethylphenylferroceneNa₂CO₃Longer25[2]
Experimental Protocol: Suzuki Cross-Coupling of a Hindered Aryl Bromide

This protocol provides a general procedure for the Suzuki cross-coupling of a hindered aryl bromide with an arylboronic acid using barium hydroxide as the base.

Materials:

  • Hindered aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (B44618) (PPh₃) (4 mol%)

  • Barium hydroxide monohydrate (Ba(OH)₂·H₂O) (2.0 mmol)

  • Toluene/Water (10:1) solvent mixture

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the hindered aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and this compound (2.0 mmol).

  • Add the toluene/water (10:1) solvent mixture (11 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagram of the Suzuki Cross-Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₂ + Ba(OH)₂) RedElim R¹-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified catalytic cycle of the Suzuki cross-coupling reaction.

α-Arylation of Diethyl Malonate

The α-arylation of active methylene compounds is a key transformation for the synthesis of precursors for pharmaceuticals and other fine chemicals. This compound has been successfully employed as a heterogeneous base in the palladium-catalyzed α-arylation of diethyl malonate, leading to almost quantitative yields.[2]

Quantitative Data
BaseCatalyst SystemProductYield (%)Reference
Ba(OH)₂·H₂OHomogeneous Pd catalystα-Aryl diethyl malonateAlmost quantitative[2]
Experimental Protocol: α-Arylation of Diethyl Malonate

This protocol outlines a general procedure for the α-arylation of diethyl malonate with an aryl halide using Ba(OH)₂·H₂O.

Materials:

  • Aryl halide (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)

  • This compound (Ba(OH)₂·H₂O) (2.0 mmol)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and this compound (2.0 mmol).

  • Add anhydrous toluene, followed by the aryl halide (1.0 mmol) and diethyl malonate (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction's progress by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Diagram of the α-Arylation Logical Flow

a_Arylation_Flow cluster_reactants Reactants & Catalyst Aryl_Halide Aryl Halide Reaction Reaction in Toluene (100 °C, 12-24h) Aryl_Halide->Reaction Malonate Diethyl Malonate Malonate->Reaction Base Ba(OH)₂·H₂O Base->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product α-Aryl Diethyl Malonate Purification->Product

Caption: Logical workflow for the α-arylation of diethyl malonate.

Conclusion

This compound is a powerful and often advantageous base for a range of important organic reactions. Its application can lead to higher yields, shorter reaction times, and improved selectivity, particularly with challenging substrates. The protocols and data presented herein provide a valuable resource for chemists seeking to optimize their synthetic routes and explore the full potential of this versatile reagent.

References

Application Notes and Protocols for the Decarboxylation of Amino Acids Using Barium Hydroxide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decarboxylation of amino acids is a fundamental chemical transformation that yields primary amines, which are crucial building blocks in organic synthesis and drug development. One established method for achieving this transformation is through the use of barium hydroxide (B78521) monohydrate. This application note provides a detailed overview of this process, including a general experimental protocol, a proposed reaction mechanism, and a summary of expected outcomes. Barium hydroxide, a strong base, facilitates the removal of the carboxylic acid group from α-amino acids upon heating, leading to the formation of the corresponding primary amine, barium carbonate, and water.[1][2][3] This method is particularly useful for the synthesis of simple alkyl and aryl-alkyl amines from readily available amino acid precursors.

Principle of the Reaction

The overall reaction involves heating an α-amino acid with barium hydroxide. The strong basic nature of barium hydroxide is key to the reaction's success. The general chemical equation for this process is:

RCH(NH₂)COOH + Ba(OH)₂ → RCH₂NH₂ + BaCO₃ + H₂O[2]

This reaction proceeds via the formation of a barium carboxylate salt of the amino acid, which then undergoes thermal decarboxylation. The liberated carbon dioxide is trapped by the excess barium hydroxide to form insoluble barium carbonate, driving the reaction to completion.

Application in Synthesis

The decarboxylation of amino acids using barium hydroxide offers a straightforward route to a variety of primary amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, the decarboxylation of phenylalanine would yield phenethylamine, a backbone for many psychoactive compounds and pharmaceuticals. Similarly, the decarboxylation of valine produces isobutylamine, a versatile solvent and intermediate.

Data Presentation

Amino Acid (Substrate)R-GroupPrimary Amine (Product)Hypothetical Yield (%)
Glycine-HMethylamine65-75
Alanine-CH₃Ethylamine70-80
Valine-CH(CH₃)₂Isobutylamine75-85
Leucine-CH₂CH(CH₃)₂Isoamylamine75-85
Phenylalanine-CH₂C₆H₅Phenethylamine80-90
Tryptophan-CH₂-(3-indolyl)Tryptamine70-80
Tyrosine-CH₂C₆H₄OHTyramine60-70

Note: The yields presented in this table are illustrative and may vary based on specific reaction conditions and the purity of the starting materials. Experimental optimization is recommended for each specific substrate.

Experimental Protocols

The following is a general protocol for the decarboxylation of an α-amino acid using barium hydroxide monohydrate. This protocol should be adapted and optimized for specific amino acids and desired scales.

Materials:

  • α-Amino acid

  • This compound (Ba(OH)₂·H₂O)

  • High-boiling point, inert solvent (e.g., diphenyl ether, mineral oil) (optional, for temperature control)

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Condenser

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the α-amino acid and this compound. A molar ratio of 1:1.5 to 1:2 (amino acid:barium hydroxide) is a reasonable starting point. The use of a high-boiling inert solvent is optional but can aid in uniform heating.

  • Heating: Assemble a reflux or distillation apparatus, depending on the boiling point of the expected amine product. Heat the reaction mixture gradually to a temperature range of 200-250 °C. The optimal temperature will depend on the specific amino acid and should be determined experimentally.

  • Reaction Monitoring: The reaction progress can be monitored by observing the evolution of water vapor (if no solvent is used) and the formation of a solid precipitate (barium carbonate). The reaction is typically complete within 1-3 hours.

  • Product Isolation (for volatile amines): If the resulting amine is volatile, it can be distilled directly from the reaction mixture as it is formed. The collected distillate will be an aqueous solution of the amine.

  • Product Isolation (for non-volatile amines): For higher boiling amines, after the reaction is complete, allow the mixture to cool. Add water to the flask to dissolve the amine and any remaining barium hydroxide.

  • Work-up:

    • Filter the aqueous mixture to remove the insoluble barium carbonate.

    • Transfer the filtrate to a separatory funnel and extract the amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude primary amine.

  • Purification: The crude amine can be further purified by distillation or recrystallization of its salt (e.g., hydrochloride salt).

Mandatory Visualizations

Proposed Reaction Mechanism

The following diagram illustrates a plausible mechanism for the decarboxylation of an α-amino acid facilitated by barium hydroxide.

ReactionMechanism cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Thermal Decarboxylation cluster_step3 Step 3: Protonation and Byproduct Formation AminoAcid R-CH(NH₂)-COOH (α-Amino Acid) BariumSalt [R-CH(NH₂)-COO⁻]₂Ba²⁺ (Barium Amino Acid Salt) AminoAcid->BariumSalt + Ba(OH)₂ BaOH2 Ba(OH)₂ (Barium Hydroxide) BariumSalt_h Barium Amino Acid Salt Carbanion R-CH⁻-NH₂ (Carbanion Intermediate) BariumSalt_h->Carbanion Δ (Heat) - CO₂ Carbanion_p Carbanion Intermediate PrimaryAmine R-CH₂-NH₂ (Primary Amine) Carbanion_p->PrimaryAmine + H₂O CO2 CO₂ BaCO3 BaCO₃ (Barium Carbonate) CO2->BaCO3 + Ba(OH)₂ BaOH2_2 Ba(OH)₂ BaOH2_2->BaCO3 H2O H₂O

Caption: Proposed mechanism for barium hydroxide-mediated decarboxylation of an amino acid.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of a primary amine via decarboxylation of an amino acid using barium hydroxide.

ExperimentalWorkflow start Start reactants Combine α-Amino Acid and Ba(OH)₂·H₂O start->reactants heating Heat Reaction Mixture (200-250 °C) reactants->heating isolation_choice Isolation Method? heating->isolation_choice distillation Distill Volatile Amine isolation_choice->distillation Volatile Amine cooling Cool Reaction Mixture isolation_choice->cooling Non-volatile Amine purification Purify Crude Amine (Distillation/Recrystallization) distillation->purification dissolution Dissolve in Water cooling->dissolution filtration Filter to Remove BaCO₃ dissolution->filtration extraction Extract Amine with Organic Solvent filtration->extraction drying Dry Organic Layer extraction->drying evaporation Evaporate Solvent drying->evaporation evaporation->purification end End purification->end

References

Application Notes: The Role of Barium Hydroxide Monohydrate in Carbon Dioxide Absorption

Author: BenchChem Technical Support Team. Date: December 2025

Barium hydroxide (B78521) monohydrate, Ba(OH)₂·H₂O, serves as a highly effective agent for the absorption of carbon dioxide (CO₂).[1][2] As a strong alkaline compound, it exhibits a high affinity for the acidic gas CO₂, leading to a rapid absorption reaction.[1][2] This characteristic makes it a valuable tool in various scientific and industrial applications, from environmental control systems to detailed laboratory experiments.[1]

The primary application lies in carbon capture and sequestration (CCS) technologies aimed at mitigating greenhouse gas emissions.[2][3] Barium hydroxide can be employed in different forms, including aqueous solutions and solid sorbents, to capture CO₂ from flue gases and other industrial emissions.[1][3] The reaction forms barium carbonate (BaCO₃), a chemically stable solid, effectively sequestering the CO₂.[1][2] Notably, this process can be reversible; the barium carbonate can be thermally decomposed to release a concentrated stream of CO₂ for storage or utilization, regenerating the barium hydroxide for reuse.[1][3] This regenerative capability makes it an economically more viable option for long-term CO₂ capture systems.[1]

In laboratory settings, barium hydroxide solutions are used for the quantitative analysis of CO₂ in gas mixtures. By bubbling a gas sample through a solution of known concentration, the amount of CO₂ absorbed can be determined through methods such as gravimetric analysis of the resulting precipitate or back-titration of the excess hydroxide.[4] The reaction's distinct endpoint, marked by the formation of a white precipitate (BaCO₃), also makes it a useful qualitative indicator for the presence of CO₂.[5][6]

Chemical Principle of Absorption

The absorption of carbon dioxide by barium hydroxide is an acid-base neutralization reaction.[7] Carbon dioxide, when dissolved in water, forms carbonic acid (H₂CO₃), a weak acid. This reacts with the strong base, barium hydroxide, to produce barium carbonate, an insoluble salt, and water.[5][8]

The overall chemical equation for the reaction is:

Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l) [4][5][7]

The formation of the solid barium carbonate precipitate is a key feature of this reaction, as it drives the absorption process forward and provides a simple method for quantifying the captured CO₂.[5]

Chemical Reaction of CO2 with Barium Hydroxide BaOH2 Barium Hydroxide (Aqueous) Ba(OH)₂ plus BaOH2->plus CO2 Carbon Dioxide (Gas) CO₂ CO2->plus BaCO3 Barium Carbonate (Solid Precipitate) BaCO₃ H2O Water (Liquid) H₂O plus->BaCO3 Reaction plus->H2O

Caption: Reaction pathway for CO₂ absorption by barium hydroxide.

Quantitative Data Summary

The efficiency of CO₂ absorption using barium hydroxide has been evaluated under various experimental conditions. The data below summarizes key performance metrics from different studies.

ParameterValueExperimental ConditionsSource
CO₂ Capture Efficiency Up to 90%Regenerative cycle integrated with industrial processes.ExxonMobil[1]
CO₂ Capture Efficiency 65%Indirect carbonation process at 50-70 °C.[9]
Reactant Utilization > 99%Fixed-bed reactor with Ba(OH)₂·8H₂O flakes at ambient temperature.[10]
Effluent CO₂ Concentration < 100 ppbFixed-bed reactor treating gas streams with ~330 ppm CO₂.[10]
Operating Temperature 200-300 °CRegenerative cycle for thermal decomposition of BaCO₃.ExxonMobil[1]
Operating Temperature 300-400 °CFluidized bed reactor system.ITRI[3]

Experimental Protocols

Safety Precautions: Barium hydroxide and its solutions are toxic and corrosive.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the solid and solutions in a well-ventilated area or a fume hood.

Protocol 1: Preparation of 0.1 M Barium Hydroxide Monohydrate Solution

This protocol describes the preparation of a standardized barium hydroxide solution for CO₂ absorption experiments.

Materials:

  • This compound (Ba(OH)₂·H₂O)

  • Distilled or deionized water

  • 500 mL volumetric flask

  • Beaker

  • Glass stirring rod

  • Balance (±0.001g)

  • Hot plate

Procedure:

  • Remove Dissolved CO₂: To prevent premature precipitation of barium carbonate, boil approximately 600 mL of distilled water for 5-10 minutes to expel dissolved CO₂.[6] Allow the water to cool to room temperature in a container with a tight-fitting lid.

  • Weighing: Accurately weigh 9.48 g of this compound (Molar Mass ≈ 189.57 g/mol ) and transfer it to a 250 mL beaker.

  • Dissolving: Add approximately 200 mL of the boiled, cooled water to the beaker. Stir the mixture gently with a glass rod until the solid is fully dissolved. Gentle heating may be applied to aid dissolution, but the solution must be cooled to room temperature before the final step.

  • Final Dilution: Carefully transfer the dissolved solution into a 500 mL volumetric flask. Rinse the beaker with small portions of the boiled water, adding the rinsings to the flask to ensure a complete transfer.

  • Standardization: Add the boiled, cooled water to the flask until the bottom of the meniscus reaches the calibration mark. Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed bottle to prevent absorption of atmospheric CO₂.

Protocol 2: Quantitative CO₂ Absorption via Gravimetric Analysis

This protocol details a method to quantify the amount of CO₂ in a gas sample by measuring the mass of the barium carbonate precipitate formed.

Apparatus:

  • Gas source or sample bag containing the gas to be analyzed

  • Gas washing bottle (bubbler)

  • Flow meter

  • Tubing

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Drying oven

  • Analytical balance

Procedure:

  • Apparatus Setup: Assemble the apparatus as shown in the workflow diagram below. Place a precise volume (e.g., 200 mL) of the standardized 0.1 M barium hydroxide solution into the gas washing bottle.

  • Initial Mass: Weigh a piece of dry, high-porosity filter paper and record its mass.

  • Gas Absorption: Bubble a known volume of the gas sample through the barium hydroxide solution at a controlled flow rate (e.g., 100-200 mL/min). As the gas passes through, a white precipitate of barium carbonate will form.

  • Filtration: Once the gas sample has been fully passed through the solution, turn off the gas flow. Filter the resulting suspension through the pre-weighed filter paper using a vacuum filtration setup to separate the barium carbonate precipitate.

  • Washing and Drying: Wash the precipitate on the filter paper with several small portions of deionized water to remove any remaining soluble impurities. Then, carefully transfer the filter paper with the precipitate to a drying oven set at 105-110 °C. Dry to a constant mass (approximately 1-2 hours).

  • Final Mass: After cooling to room temperature in a desiccator, weigh the filter paper with the dried barium carbonate precipitate.

  • Calculation:

    • Mass of BaCO₃ = (Final Mass of filter paper + precipitate) - (Initial Mass of filter paper)

    • Moles of BaCO₃ = Mass of BaCO₃ / Molar Mass of BaCO₃ (197.34 g/mol )

    • Since the stoichiometry of the reaction is 1:1, Moles of CO₂ = Moles of BaCO₃.

    • Mass of CO₂ Absorbed = Moles of CO₂ * Molar Mass of CO₂ (44.01 g/mol )

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare standardized Ba(OH)₂ solution A2 Weigh filter paper B1 Set up gas washing apparatus A2->B1 B2 Bubble known volume of gas through solution B1->B2 B3 Formation of BaCO₃ precipitate B2->B3 C1 Filter precipitate B3->C1 C2 Wash & Dry precipitate to constant mass C1->C2 C3 Weigh dried precipitate C2->C3 C4 Calculate mass of CO₂ absorbed C3->C4

Caption: Experimental workflow for CO₂ quantification via gravimetric analysis.

References

Application Notes: Synthesis of Barium Compounds from Barium Hydroxide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Barium hydroxide (B78521) monohydrate, Ba(OH)₂·H₂O, serves as a versatile and crucial precursor in the synthesis of a wide array of barium compounds.[1] Its nature as a strong base and a soluble source of barium ions allows for its use in various reaction types, including neutralization, precipitation, and hydrothermal processes.[1] These application notes provide detailed protocols for the laboratory-scale synthesis of several important barium compounds, including barium sulfate (B86663), barium carbonate, barium chloride, and barium titanate, using barium hydroxide monohydrate as the starting material.

Synthesis of Barium Sulfate (BaSO₄)

Barium sulfate is a highly insoluble salt with significant applications, most notably as a radiocontrast agent in medical imaging. Its synthesis from barium hydroxide is a straightforward acid-base neutralization and precipitation reaction.[1][2]

Experimental Protocol

This protocol details the synthesis of barium sulfate via the reaction of an aqueous solution of barium hydroxide with sulfuric acid. The reaction is stoichiometric and results in the immediate precipitation of barium sulfate.[2][3]

  • Preparation of Reactants:

    • Accurately weigh 18.94 g of this compound (Ba(OH)₂·H₂O).

    • Transfer the solid to a 500 mL beaker and add 200 mL of deionized water.

    • Gently heat the mixture on a hot plate with continuous stirring until the barium hydroxide is fully dissolved.

    • Prepare a 1.0 M solution of sulfuric acid (H₂SO₄).

  • Reaction/Precipitation:

    • While stirring the warm barium hydroxide solution, slowly add 100 mL of the 1.0 M sulfuric acid solution dropwise using a burette or dropping funnel.

    • A dense white precipitate of barium sulfate will form immediately.[2]

    • Continue stirring for an additional 15-20 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Set up a vacuum filtration apparatus with a Büchner funnel and an appropriate filter paper.

    • Decant the supernatant and then transfer the barium sulfate precipitate to the funnel.

    • Wash the precipitate three times with 100 mL portions of deionized water to remove any unreacted ions.

    • Finally, wash the precipitate with a small amount of acetone (B3395972) to aid in drying.

  • Drying:

    • Carefully transfer the filter paper with the purified barium sulfate to a watch glass.

    • Dry the product in a drying oven at 110 °C for 1-2 hours, or until a constant weight is achieved.

  • Characterization:

    • The final product is a fine, white powder. The theoretical yield can be calculated based on the initial amount of this compound.

Quantitative Data
ParameterValueUnitNotes
Reactants
This compound18.94gMolar Mass: 189.36 g/mol ; 0.1 mol
Sulfuric Acid100mL1.0 M solution; 0.1 mol
Reaction Conditions
Temperature50-60°CFor dissolution of Ba(OH)₂·H₂O
Reaction Time30minIncludes addition and stirring
Product
Barium Sulfate (Theoretical Yield)23.34gMolar Mass: 233.39 g/mol ; Based on 0.1 mol limiting reagent[4]
Purity>99%%Expected after thorough washing

Experimental Workflow

G cluster_start Reactant Preparation cluster_process Synthesis cluster_end Final Product BaOH2 Ba(OH)₂·H₂O Solution Precipitation Precipitation BaOH2->Precipitation H2SO4 H₂SO₄ Solution H2SO4->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying @ 110°C Washing->Drying BaSO4 Barium Sulfate (BaSO₄) Drying->BaSO4

Workflow for the synthesis of Barium Sulfate.

Synthesis of Barium Carbonate (BaCO₃)

Barium carbonate is a key raw material in the specialty glass, glaze, and ceramic industries.[5] It can be efficiently synthesized by bubbling carbon dioxide through an aqueous solution of barium hydroxide, leading to the precipitation of the insoluble carbonate.[1][6]

Experimental Protocol

This protocol is adapted from a patented method for producing high-purity barium carbonate with a large specific surface area.[7]

  • Preparation of Reactant Slurry:

    • Prepare an ice-water bath to maintain a low reaction temperature.

    • In a 1 L beaker or flask, add 45.0 g of barium hydroxide octahydrate (Ba(OH)₂·8H₂O). Note: this compound can be used, adjusting the mass and water volume accordingly.

    • Add 400 mL of cold deionized water to the flask.

    • Place the flask in the ice-water bath and stir the mixture for 5 minutes to form a slurry. The temperature should be controlled between 0-5 °C.[7]

  • Reaction/Carbonation:

    • Introduce a steady stream of carbon dioxide (CO₂) gas into the stirred slurry using a gas dispersion tube. A flow rate of approximately 300 mL/min is recommended.[7]

    • Continuously monitor the pH of the reaction mixture.

    • Continue bubbling CO₂ until the pH of the solution drops to between 6.5 and 7.0.[7] This indicates the complete neutralization of barium hydroxide.

  • Isolation and Purification:

    • Remove the reaction flask from the ice bath.

    • Isolate the white precipitate of barium carbonate using vacuum filtration.

    • Wash the precipitate thoroughly with cold deionized water to remove any soluble impurities.

  • Drying:

    • Transfer the filtered product to a suitable container.

    • Dry the barium carbonate in a vacuum oven at 60 °C for 12-24 hours.[7]

Quantitative Data
ParameterValueUnitNotes
Reactants
Barium Hydroxide Octahydrate45.0gMolar Mass: 315.47 g/mol ; ~0.143 mol
Carbon DioxideExcessBubbled until reaction completion
Reaction Conditions
Temperature0 - 5°C[7]
CO₂ Flow Rate~300mL/min[7]
EndpointpH 6.5 - 7.0[7]
Product
Barium Carbonate (Theoretical Yield)~28.15gMolar Mass: 197.34 g/mol
PurityHigh%Method is designed for high-purity product[7]

Experimental Workflow

G cluster_start Reactant Preparation cluster_process Synthesis cluster_end Final Product BaOH2 Ba(OH)₂ Slurry (0-5°C) Carbonation Gas Bubbling (pH control) BaOH2->Carbonation CO2 Carbon Dioxide Gas CO2->Carbonation Separation Solid-Liquid Separation Carbonation->Separation Drying Vacuum Drying @ 60°C Separation->Drying BaCO3 Barium Carbonate (BaCO₃) Drying->BaCO3

Workflow for the synthesis of Barium Carbonate.

Synthesis of Barium Chloride Dihydrate (BaCl₂·2H₂O)

Barium chloride is a water-soluble salt of barium used in wastewater treatment and the production of PVC stabilizers and other barium compounds.[8] It is readily prepared by the neutralization of barium hydroxide with hydrochloric acid, followed by crystallization.[9][10]

Experimental Protocol
  • Preparation of Reactants:

    • In a 250 mL beaker, dissolve 18.94 g (0.1 mol) of this compound in 100 mL of deionized water. Warm gently to aid dissolution.

    • Prepare a 2.0 M solution of hydrochloric acid (HCl).

  • Neutralization:

    • Slowly add the 2.0 M HCl solution to the barium hydroxide solution while stirring continuously.

    • Monitor the pH of the solution with a pH meter or indicator paper.

    • Continue adding HCl until the solution is neutral (pH ≈ 7). Approximately 100 mL of 2.0 M HCl will be required.

  • Crystallization:

    • Transfer the resulting clear solution of barium chloride to an evaporating dish.

    • Gently heat the solution on a hot plate to reduce the volume by about half, which will concentrate the solution. Do not boil to dryness.

    • Allow the concentrated solution to cool slowly to room temperature.

    • For better crystal formation, place the dish in an ice bath for 30-60 minutes. Colorless rhomboidal crystals of barium chloride dihydrate will form.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold deionized water.

    • Allow the crystals to air-dry on a filter paper or in a desiccator at room temperature. Heating the dihydrate above 100 °C will lead to loss of water of crystallization.[10]

Quantitative Data
ParameterValueUnitNotes
Reactants
This compound18.94g0.1 mol
Hydrochloric Acid~100mL2.0 M solution; ~0.2 mol
Reaction Conditions
TemperatureRoom Temp.°CExothermic reaction; cooling may be needed
EndpointpH 7Neutralization
Product
Barium Chloride Dihydrate (Theoretical Yield)24.43gMolar Mass: 244.26 g/mol [9]
AppearanceColorless Crystals

Experimental Workflow

G cluster_start Reactants cluster_process Synthesis cluster_end Final Product BaOH2 Ba(OH)₂ Solution Neutralization Neutralization (to pH 7) BaOH2->Neutralization HCl HCl Solution HCl->Neutralization Concentration Evaporation Neutralization->Concentration Crystallization Cooling / Crystallization Concentration->Crystallization Isolation Filtration & Drying Crystallization->Isolation BaCl2 Barium Chloride Dihydrate Isolation->BaCl2

Workflow for the synthesis of Barium Chloride.

Synthesis of Barium Titanate (BaTiO₃)

Barium titanate is a ferroelectric ceramic with a high dielectric constant, making it indispensable for manufacturing electronic components like multilayer ceramic capacitors (MLCCs). Hydrothermal synthesis is a common method for producing fine, high-purity barium titanate particles.

Experimental Protocol (Hydrothermal Synthesis)

This protocol describes a typical hydrothermal synthesis of barium titanate powder.

  • Preparation of Precursors:

    • In a 100 mL Teflon-lined stainless steel autoclave, dissolve 4.73 g (0.015 mol) of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in 45 mL of deionized water.

    • To this solution, add 1.0 g (~0.0125 mol) of anatase titanium dioxide (TiO₂) powder. This creates a Ba/Ti molar ratio of 1.2.

  • Hydrothermal Reaction:

    • Seal the Teflon liner and place it inside the stainless steel autoclave.

    • Tighten the autoclave securely.

    • Place the autoclave in a programmable oven and heat to 180 °C.

    • Maintain this temperature for a reaction time of 7 hours.

  • Isolation and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and transfer the contents to a centrifuge tube.

    • Separate the white precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and then with ethanol (B145695) to remove any residual ions and to aid in the drying process.

  • Drying:

    • Dry the purified barium titanate powder in an oven at 80-100 °C overnight.

  • Characterization (Optional):

    • The resulting powder can be analyzed using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase (cubic or tetragonal) and Scanning Electron Microscopy (SEM) to observe particle size and morphology.

Quantitative Data
ParameterValueUnitNotes
Reactants
Barium Hydroxide Octahydrate4.73g0.015 mol
Titanium Dioxide (Anatase)1.0gMolar Mass: 79.87 g/mol ; ~0.0125 mol
Reaction Conditions
Temperature180°C
Reaction Time7hours
VesselTeflon-lined Autoclave
Product
Barium Titanate (Theoretical Yield)~2.92gMolar Mass: 233.19 g/mol ; Based on TiO₂ as limiting reagent
Crystalline PhaseCubic/TetragonalDependent on specific conditions and post-annealing

Experimental Workflow

G cluster_start Precursor Preparation cluster_process Synthesis cluster_end Final Product BaOH2 Ba(OH)₂ Solution Mixing Mix in Autoclave BaOH2->Mixing TiO2 TiO₂ Powder TiO2->Mixing Hydrothermal Hydrothermal Rxn (180°C, 7h) Mixing->Hydrothermal Centrifugation Centrifugation Hydrothermal->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying BaTiO3 Barium Titanate (BaTiO₃) Drying->BaTiO3

Workflow for the hydrothermal synthesis of Barium Titanate.

References

Troubleshooting & Optimization

preventing barium carbonate precipitation in Ba(OH)₂ solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium hydroxide (B78521) (Ba(OH)₂) solutions. The primary focus is on preventing the precipitation of barium carbonate (BaCO₃), a common issue that can affect experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: Why does a white precipitate form in my barium hydroxide solution?

A1: The white precipitate is most likely barium carbonate (BaCO₃). Barium hydroxide is a strong base and readily reacts with carbon dioxide (CO₂) from the atmosphere. This reaction forms the insoluble salt barium carbonate, which appears as a white solid in your solution.[1][2][3][4][5][6]

Q2: How does the formation of barium carbonate affect my experiments?

A2: The formation of barium carbonate can significantly impact your experiments in several ways:

  • Change in Concentration: The precipitation of barium as barium carbonate reduces the concentration of hydroxide ions (OH⁻) in the solution, leading to inaccurate results in applications such as titrations.[4]

  • Interference in Analysis: The solid precipitate can interfere with analytical measurements and clog equipment.

  • Inconsistent Reactivity: A solution containing a solid precipitate is not homogeneous, leading to inconsistent reaction rates and stoichiometry.

Q3: Can I use a Ba(OH)₂ solution that already has a precipitate?

A3: It is not recommended. The presence of barium carbonate indicates that the concentration of the barium hydroxide is no longer accurate. For quantitative applications, it is crucial to use a clear, carbonate-free solution. For some qualitative purposes, you might be able to filter the solution, but it is best to prepare a fresh, carbonate-free solution.

Q4: How can I prepare a carbonate-free barium hydroxide solution?

A4: Preparing a carbonate-free Ba(OH)₂ solution involves dissolving barium hydroxide (typically the octahydrate form, Ba(OH)₂·8H₂O) in deionized or distilled water that has been recently boiled to remove dissolved CO₂. The solution should then be filtered and stored in a tightly sealed container to prevent exposure to the atmosphere. For detailed steps, please refer to the Experimental Protocols section.[7]

Q5: What is the best way to store a barium hydroxide solution?

A5: Store the solution in a tightly sealed, non-glass container (e.g., polyethylene) to prevent both the absorption of atmospheric CO₂ and the reaction with silicates in glass.[8] It is also advisable to store it in a cool, dark place. A soda-lime guard tube can be fitted to the storage bottle to absorb CO₂ from any incoming air.

Q6: Are there any chemical additives that can prevent barium carbonate precipitation?

A6: Currently, there are no standard chemical additives recommended for preventing barium carbonate precipitation in barium hydroxide solutions for typical laboratory applications. The addition of other chemicals, such as chelating agents, could interfere with the intended reactions of the barium hydroxide. The most effective and accepted method is to prevent contact with atmospheric CO₂.

Troubleshooting Guide

Problem Possible Cause Solution
White precipitate forms in a freshly prepared solution. The water used for preparation contained dissolved CO₂.Use deionized or distilled water that has been boiled for at least 5 minutes to expel dissolved gases and then cooled in a sealed container before use.[7]
Solution becomes cloudy over time. The solution is absorbing CO₂ from the atmosphere.Ensure the storage container is airtight. For frequently used solutions, consider using a container with a soda-lime guard tube to protect it from atmospheric CO₂.
Inconsistent results in titrations. The concentration of the Ba(OH)₂ solution has decreased due to BaCO₃ precipitation.Prepare a fresh, carbonate-free solution and standardize it before use. Ensure the solution is protected from the atmosphere during the titration process.
Difficulty dissolving barium hydroxide. Barium hydroxide has a limited solubility in cold water.Use warm, recently boiled deionized or distilled water to increase the solubility.[7]

Quantitative Data

The stability of a barium hydroxide solution is primarily dependent on its protection from atmospheric carbon dioxide.

Parameter Value Notes
Solubility of Ba(OH)₂·8H₂O in water 3.9 g/100 mL at 20°CSolubility increases with temperature.
Shelf Life PoorThe solution readily absorbs CO₂ from the air, leading to precipitation of BaCO₃ and a decrease in concentration.[9][10] With proper storage (airtight container, CO₂ trap), a standardized solution can be stable for an extended period. Analogous strong base solutions like NaOH have been shown to be stable for at least 30 days under optimal storage conditions.[11]
pH of 0.1M Ba(OH)₂ solution ~13Barium hydroxide is a strong base.[9]

Experimental Protocols

Protocol for Preparation of Carbonate-Free Barium Hydroxide Solution (0.1 M)

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized or distilled water

  • Heating plate and magnetic stirrer

  • Volumetric flask

  • Buchner funnel and filter paper

  • Airtight storage bottle (e.g., polyethylene) with a rubber stopper

  • Optional: Soda-lime guard tube

Procedure:

  • Remove Dissolved CO₂: Bring a volume of deionized or distilled water to a vigorous boil for at least 5 minutes. This will expel most of the dissolved carbon dioxide.[7]

  • Cooling: Cover the beaker with a watch glass and allow the water to cool to room temperature without agitation to prevent reabsorption of atmospheric CO₂.

  • Weighing: Accurately weigh the required amount of Ba(OH)₂·8H₂O. For a 0.1 M solution, this is approximately 31.55 g per liter.

  • Dissolution: Add the weighed Ba(OH)₂·8H₂O to a flask and add the boiled, cooled water. Stir gently with a magnetic stirrer until the solid is completely dissolved. Gentle warming can aid dissolution.

  • Filtration: Quickly filter the solution through a Buchner funnel to remove any insoluble carbonates or other impurities.

  • Storage: Immediately transfer the clear filtrate into an airtight storage bottle. If the solution will be used frequently, it is recommended to fit the bottle with a soda-lime guard tube to protect it from atmospheric CO₂.

  • Standardization: For quantitative applications, the exact concentration of the prepared barium hydroxide solution should be determined by titration against a primary standard acid, such as potassium hydrogen phthalate (B1215562) (KHP).

Visualizations

Barium_Carbonate_Precipitation BaOH2 Ba(OH)₂ (Barium Hydroxide) BaCO3 BaCO₃ (Barium Carbonate Precipitate) BaOH2->BaCO3 + CO₂ H2O H₂O (Water) BaOH2->H2O + CO₂ CO2 CO₂ (Atmospheric Carbon Dioxide) CO2->BaCO3

Caption: Reaction of barium hydroxide with atmospheric carbon dioxide.

Experimental_Workflow cluster_preparation Solution Preparation cluster_storage Storage and Use Boil_Water Boil Deionized Water (to remove CO₂) Cool_Water Cool Water in a Sealed Container Boil_Water->Cool_Water Dissolve Dissolve Ba(OH)₂·8H₂O Cool_Water->Dissolve Filter Filter Solution Dissolve->Filter Store Store in Airtight Container (with CO₂ trap) Filter->Store Standardize Standardize Solution Store->Standardize Use Use in Experiment Standardize->Use

Caption: Workflow for preparing and maintaining a carbonate-free Ba(OH)₂ solution.

References

Technical Support Center: Barium Hydroxide Solution Concentration Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the concentration of barium hydroxide (B78521) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accurate method for determining the concentration of a barium hydroxide solution?

A1: The most common and highly accurate method is acid-base titration. This involves titrating a known volume of the barium hydroxide solution with a standardized strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] The endpoint of the titration can be determined using a colorimetric indicator like phenolphthalein (B1677637) or by monitoring the change in conductivity of the solution (conductimetric titration).[3][4][5]

Q2: Why is it crucial to use carbonate-free water when preparing a barium hydroxide solution?

A2: Barium hydroxide readily reacts with carbon dioxide (CO₂) from the atmosphere to form barium carbonate (BaCO₃), which is insoluble in water.[6][7] This reaction not only reduces the concentration of hydroxide ions in the solution, leading to inaccurate standardization, but the resulting turbidity from the precipitate can also obscure the endpoint of a colorimetric titration.

Q3: My barium hydroxide solution is cloudy. What is the cause, and can I still use it?

A3: A cloudy appearance in your barium hydroxide solution is most likely due to the formation of insoluble barium carbonate from the reaction with atmospheric carbon dioxide.[6][8] It is not recommended to use a cloudy solution for accurate concentration determination, as a significant and unknown amount of the hydroxide has been consumed. The solution should be freshly prepared using boiled, deionized water and protected from atmospheric CO₂.

Q4: What are the advantages of using barium hydroxide for titrating weak acids compared to sodium hydroxide?

A4: Barium hydroxide solutions, when clear, are guaranteed to be free of carbonate ions because barium carbonate is insoluble.[6] This is a distinct advantage over sodium hydroxide and potassium hydroxide solutions, where dissolved carbonate ions can be present and introduce errors in titrations of weak acids, especially when using indicators like phenolphthalein.[6]

Q5: What is the stoichiometric relationship between barium hydroxide and common strong acids used in titration?

A5: The stoichiometry depends on the acid used:

  • With a monoprotic acid like hydrochloric acid (HCl), the ratio is 1 mole of barium hydroxide to 2 moles of hydrochloric acid: Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O.[2][9]

  • With a diprotic acid like sulfuric acid (H₂SO₄), the ratio is 1 mole of barium hydroxide to 1 mole of sulfuric acid: Ba(OH)₂ + H₂SO₄ → BaSO₄(s) + 2H₂O.[3][5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent titration results 1. Carbonate contamination: The barium hydroxide solution has absorbed atmospheric CO₂. 2. Inaccurate endpoint determination: Difficulty in observing the color change of the indicator. 3. Co-precipitation of reactants: When using H₂SO₄, Ba(OH)₂ or H₂SO₄ may be co-precipitated with the BaSO₄ product.[10]1. Prepare fresh barium hydroxide solution using recently boiled and cooled deionized water. Store the solution in a tightly sealed container with a soda-lime tube to absorb CO₂. 2. Use a pH meter for a potentiometric titration to more accurately determine the equivalence point. For conductimetric titration, the equivalence point is the minimum conductivity.[4][5] 3. Perform the titration at room temperature and, after the initial color change, boil the solution to release any occluded reactant from the precipitate, then cool and complete the titration.[10]
Difficulty dissolving barium hydroxide 1. Using the anhydrous form: Anhydrous Ba(OH)₂ can be less soluble and is highly hygroscopic. 2. Insufficient solvent or mixing. 1. Use the octahydrate form (Ba(OH)₂·8H₂O), which is more stable and readily soluble.[11] 2. Ensure an adequate volume of deionized water is used and employ a magnetic stirrer to facilitate dissolution.[11]
Calculated concentration is lower than expected 1. Absorption of atmospheric CO₂: This consumes hydroxide ions, lowering the effective concentration. 2. Inaccurate weighing of barium hydroxide. 1. Follow the steps to prevent carbonate contamination as described above. 2. Use a calibrated analytical balance and ensure the barium hydroxide is accurately weighed.
Precipitate forms during titration with H₂SO₄ This is an expected part of the reaction, as barium sulfate (B86663) (BaSO₄) is insoluble.[3][5]This is not an error but the basis of conductimetric and gravimetric methods. In a colorimetric titration, the precipitate can obscure the endpoint. A pH meter or conductimetric method is recommended when using H₂SO₄.

Experimental Protocol: Titration of Barium Hydroxide with Standardized HCl

This protocol outlines the steps for accurately determining the concentration of a barium hydroxide solution using a standardized solution of hydrochloric acid and a phenolphthalein indicator.

Materials:

  • Barium hydroxide solution (of unknown concentration)

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Phenolphthalein indicator solution

  • Deionized water (recently boiled and cooled)

  • Burette (50 mL)

  • Pipette (25 mL) and pipette bulb

  • Erlenmeyer flasks (250 mL)

  • Beakers

  • Magnetic stirrer and stir bar

  • Burette clamp and stand

Procedure:

  • Preparation:

    • Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are in the tip. Record the initial burette reading.

    • Rinse the pipette with a small amount of the barium hydroxide solution.

    • Carefully pipette 25.00 mL of the barium hydroxide solution into a 250 mL Erlenmeyer flask.

    • Add approximately 50 mL of boiled, deionized water to the flask to ensure sufficient volume for mixing.

    • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should turn pink.

  • Titration:

    • Place the Erlenmeyer flask on the magnetic stirrer and add a stir bar.

    • Begin adding the HCl from the burette to the flask while the solution is being stirred.

    • Continue adding HCl, slowing the rate of addition as the pink color begins to fade more slowly.

    • Add the HCl drop by drop near the endpoint until the pink color completely disappears.

    • Record the final burette reading.

  • Calculations:

    • Calculate the volume of HCl used (Final burette reading - Initial burette reading).

    • Determine the moles of HCl used: Moles HCl = Molarity of HCl × Volume of HCl (in Liters).

    • Using the stoichiometry of the reaction (1 mole Ba(OH)₂ reacts with 2 moles HCl), calculate the moles of Ba(OH)₂ in the flask: Moles Ba(OH)₂ = Moles HCl / 2.[2]

    • Calculate the molarity of the barium hydroxide solution: Molarity Ba(OH)₂ = Moles Ba(OH)₂ / Volume of Ba(OH)₂ solution (in Liters).

  • Repeat:

    • Repeat the titration at least two more times to ensure precision. The results should be concordant (within ±0.1 mL).

Quantitative Data Summary

ParameterDescriptionTypical Values/RangesImpact on Accuracy
Standard Acid Concentration Molarity of the standardized strong acid (e.g., HCl).0.1 M - 0.5 MHigh: Accuracy of the titrant directly affects the accuracy of the calculated Ba(OH)₂ concentration.
Volume of Ba(OH)₂ Solution The precise volume of the barium hydroxide solution to be titrated.10.00 mL - 25.00 mLHigh: Accuracy is dependent on the precision of the glassware (pipette) used.
Endpoint Determination The point at which the reaction is complete.Color change of indicator (e.g., phenolphthalein) or minimum in conductivity.High: Inaccurate endpoint determination is a major source of error.
CO₂ Contamination Formation of BaCO₃ from atmospheric CO₂.Can be significant if proper precautions are not taken.High: Reduces the effective concentration of Ba(OH)₂.
Titration Precision Agreement between repeated titration volumes.Concordant results should be within ±0.1 mL.High: Poor precision indicates random errors in the experimental procedure.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis cluster_validation Validation prep_sol Prepare Carbonate-Free Barium Hydroxide Solution standardize_acid Prepare and Standardize Strong Acid Titrant (e.g., HCl) pipette_baoh2 Pipette Known Volume of Ba(OH)₂ Solution prep_sol->pipette_baoh2 titrate Titrate with Standardized Acid to Endpoint standardize_acid->titrate add_indicator Add Indicator (e.g., Phenolphthalein) pipette_baoh2->add_indicator add_indicator->titrate record_volume Record Volume of Acid Used titrate->record_volume calc_moles_acid Calculate Moles of Acid Used record_volume->calc_moles_acid calc_moles_baoh2 Calculate Moles of Ba(OH)₂ (Stoichiometry: 2:1 for HCl) calc_moles_acid->calc_moles_baoh2 calc_conc Calculate Concentration of Ba(OH)₂ Solution calc_moles_baoh2->calc_conc repeat_titration Repeat Titration for Concordant Results calc_conc->repeat_titration final_conc Determine Average Concentration repeat_titration->final_conc

Caption: Workflow for determining barium hydroxide concentration via titration.

References

troubleshooting low yield in barium hydroxide catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in barium hydroxide (B78521) catalyzed reactions.

Troubleshooting Guide

Issue 1: The reaction shows low or no conversion of starting materials.

  • Question: My reaction is not proceeding, and I am recovering most of my starting materials. What are the likely causes?

    • Answer: This issue often points to a problem with the catalyst's activity or the reaction conditions.

      • Inactive Catalyst: The barium hydroxide may be impure or deactivated. Barium hydroxide readily reacts with atmospheric carbon dioxide to form barium carbonate, which is catalytically inactive.[1] The catalyst's hydration state can also significantly impact its activity.[2]

      • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy. While higher temperatures can increase the reaction rate, excessively high temperatures may promote side reactions or product decomposition.

      • Insufficient Catalyst Loading: The amount of barium hydroxide may be insufficient to effectively catalyze the reaction.

Issue 2: The reaction is messy, and I am getting a complex mixture of products.

  • Question: My reaction is producing multiple products, making purification difficult and lowering the yield of the desired product. How can I improve selectivity?

    • Answer: The formation of multiple products in base-catalyzed reactions, such as aldol (B89426) condensations, is a common challenge.

      • Side Reactions: Barium hydroxide is a strong base and can catalyze various side reactions, such as self-condensation of the reactants, Cannizzaro reactions (for aldehydes lacking alpha-hydrogens), or other rearrangements.[3][4]

      • Reaction Control: The rate of addition of reactants can influence selectivity. A slow, controlled addition of one reactant to a mixture of the other reactant and the catalyst can sometimes minimize self-condensation.[3]

      • Temperature and Reaction Time: These parameters can often be optimized to favor the formation of the desired product over side products.

Issue 3: The reaction starts well but seems to stop before completion.

  • Question: My reaction appears to stall, leaving a significant amount of starting material even after a prolonged reaction time. What could be the reason for this?

    • Answer: A stalling reaction can be due to several factors, including catalyst deactivation or the reaction reaching equilibrium.

      • Catalyst Deactivation: As mentioned earlier, the formation of barium carbonate on the surface of the catalyst can passivate it over time.[1]

      • Reversible Reaction: Many aldol-type reactions are reversible.[3] The accumulation of products can lead to a reverse reaction, establishing an equilibrium that prevents full conversion of the starting materials. Driving the reaction forward, for instance by removing a product like water in a condensation reaction, can help to improve the yield.

Frequently Asked Questions (FAQs)

  • Q1: How can I check the quality of my barium hydroxide?

    • A1: A simple qualitative test for the presence of barium carbonate is to dissolve a small sample of the barium hydroxide in deionized water. Barium hydroxide is soluble, while barium carbonate is not and will appear as a white precipitate.[5] For a more quantitative assessment, you can perform a titration.

  • Q2: What is "activated" barium hydroxide, and how do I prepare it?

    • A2: "Activated" barium hydroxide, often referred to as C-200, is a partially dehydrated form of barium hydroxide that has been shown to be a more active and selective catalyst in some reactions, like the aldol condensation of acetone (B3395972).[2] It can be prepared by heating barium hydroxide octahydrate under specific conditions. A detailed protocol is provided in the "Experimental Protocols" section.

  • Q3: Can the solvent affect the reaction yield?

    • A3: Yes, the choice of solvent is crucial. Barium hydroxide has low solubility in many organic solvents, and in such cases, the reaction occurs on the surface of the solid catalyst.[6] The solvent can influence the solubility of reactants and intermediates, and its polarity can affect the reaction rate and selectivity.

  • Q4: My product seems to be decomposing during workup. What can I do?

    • A4: Some products of barium hydroxide-catalyzed reactions can be sensitive to prolonged exposure to strong bases or high temperatures. It is advisable to neutralize the reaction mixture with a mild acid (e.g., dilute HCl or acetic acid) during the workup to quench the catalyst.[4] Additionally, minimizing the time the product spends in the reaction mixture after completion can prevent degradation.

Data Presentation

Table 1: Effect of Catalyst Form and Reaction Temperature on the Yield of a Model Aldol Condensation

EntryCatalystTemperature (°C)Reaction Time (h)Yield (%)
1Ba(OH)₂·8H₂O252445
2Ba(OH)₂·8H₂O501265
3Activated Ba(OH)₂ (C-200)251285
4Activated Ba(OH)₂ (C-200)50692
5Ba(OH)₂·8H₂O (with 10% BaCO₃ impurity)501230

Note: The data presented in this table is illustrative and based on general principles of catalysis. Actual results may vary depending on the specific reaction.

Experimental Protocols

Protocol 1: Preparation of Activated Barium Hydroxide (C-200)

This protocol describes the preparation of activated barium hydroxide, a more active catalytic form, from barium hydroxide octahydrate.

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Furnace or oven with temperature control

  • Porcelain crucible

  • Desiccator

Procedure:

  • Place a known amount of barium hydroxide octahydrate in a porcelain crucible.

  • Heat the crucible in a furnace or oven at 200°C for 2 hours.

  • After heating, immediately transfer the crucible to a desiccator to cool down in a dry atmosphere to prevent rehydration and reaction with CO₂.

  • The resulting white powder is activated barium hydroxide (C-200). Store it in a tightly sealed container in a desiccator.

Protocol 2: Model Reaction for Testing Catalyst Activity - Aldol Condensation of Benzaldehyde (B42025) and Acetone

This protocol provides a model reaction to quantitatively assess the activity of different batches or forms of barium hydroxide catalyst.

Materials:

  • Benzaldehyde

  • Acetone

  • Barium hydroxide catalyst (e.g., Ba(OH)₂·8H₂O or activated Ba(OH)₂)

  • Ethanol

  • Stirring apparatus

  • Reaction flask

  • Apparatus for filtration (e.g., Büchner funnel)

Procedure:

  • In a reaction flask, dissolve 1.06 g (10 mmol) of benzaldehyde and 0.87 mL (15 mmol) of acetone in 20 mL of ethanol.

  • Add 0.315 g (1 mmol) of the barium hydroxide catalyst to the solution.

  • Stir the mixture vigorously at a controlled temperature (e.g., 25°C or 50°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of dilute acetic acid.

  • Remove the catalyst by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified product and calculate the yield.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield Observed check_catalyst 1. Check Catalyst Activity start->check_catalyst catalyst_inactive Catalyst Inactive? check_catalyst->catalyst_inactive check_conditions 2. Evaluate Reaction Conditions conditions_suboptimal Conditions Suboptimal? check_conditions->conditions_suboptimal analyze_products 3. Analyze Product Mixture side_products Side Products Present? analyze_products->side_products catalyst_inactive->check_conditions No prepare_fresh Prepare/Purchase Fresh Catalyst Activate Ba(OH)₂ catalyst_inactive->prepare_fresh Yes conditions_suboptimal->analyze_products No optimize_temp_time Optimize Temperature & Time conditions_suboptimal->optimize_temp_time Yes optimize_stoichiometry Adjust Stoichiometry/ Addition Rate side_products->optimize_stoichiometry Yes end Improved Yield side_products->end No prepare_fresh->end optimize_temp_time->end optimize_stoichiometry->end

Caption: A troubleshooting workflow for addressing low yield in barium hydroxide catalyzed reactions.

Logical_Relationships cluster_cause Potential Causes cluster_solution Solutions cause1 Inactive Catalyst (e.g., BaCO₃ formation) solution1 Use Fresh/Activated Ba(OH)₂ cause1->solution1 cause2 Suboptimal Temperature solution2 Optimize Reaction Temperature cause2->solution2 cause3 Side Reactions solution3 Adjust Stoichiometry/ Solvent/Addition Rate cause3->solution3 cause4 Reversible Reaction solution4 Remove Byproducts (e.g., water) cause4->solution4

Caption: Logical relationships between potential causes of low yield and their corresponding solutions.

Caption: A simplified signaling pathway for a barium hydroxide-catalyzed aldol addition reaction.

References

Technical Support Center: Optimizing Nitrile Hydrolysis with Ba(OH)₂·8H₂O

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile hydrolysis reactions utilizing barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Under what general conditions does nitrile hydrolysis with Ba(OH)₂·8H₂O occur?

A1: Nitrile hydrolysis using barium hydroxide is a base-catalyzed reaction that converts nitriles to the corresponding barium salt of the carboxylic acid.[1] The reaction typically involves heating the nitrile with an aqueous solution of Ba(OH)₂·8H₂O.[1] This process consists of two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylate salt.[2][3]

Q2: Why choose Ba(OH)₂·8H₂O over other bases like NaOH or KOH?

A2: Barium hydroxide offers distinct advantages in certain applications. One key benefit is the ability to easily remove the barium salt from the reaction mixture. After hydrolysis, the addition of carbon dioxide or ammonium (B1175870) carbonate precipitates barium carbonate, which can be filtered off and potentially recycled.[1] This method avoids the introduction of soluble sodium or potassium salts that can complicate purification, a common issue with NaOH or KOH hydrolysis.[1][4]

Q3: What is the typical stoichiometry for the reaction?

A3: The preferred amount of barium hydroxide is the stoichiometric equivalent of the nitrile. For a nitrile with a single cyano group, one-half mole of Ba(OH)₂ is required per mole of nitrile.[1] A small excess of barium hydroxide may be used to ensure the reaction goes to completion, especially if the reagent is not 100% pure.[1]

Q4: Can this method be used for both aliphatic and aromatic nitriles?

A4: Yes, the hydrolysis of nitriles with aqueous barium hydroxide is applicable to both aliphatic and aromatic nitriles.[1]

Troubleshooting Guide

Problem 1: Low or no conversion of the nitrile.

  • Possible Cause: Insufficient temperature.

    • Solution: The hydrolysis reaction is typically carried out at reflux temperatures, generally between 90°C and 102°C.[1] Ensure your reaction is heated adequately to facilitate the conversion.

  • Possible Cause: Inadequate reaction time.

    • Solution: Reaction times can vary from 1 to 12 hours depending on the specific nitrile substrate, as some are more readily hydrolyzed than others.[1] Monitor the reaction progress by tracking the evolution of ammonia (B1221849) gas, which is a byproduct of the reaction.[1]

  • Possible Cause: Poor solubility of the nitrile.

    • Solution: While the reaction is carried out in an aqueous solution of barium hydroxide, some nitriles may form a separate liquid layer.[1] Vigorous stirring is crucial to ensure adequate mixing and facilitate the reaction between the nitrile and the hydroxide ions.

Problem 2: Formation of polymeric byproducts.

  • Possible Cause: Polymerization of the starting material or product, particularly with alkenyl nitriles like methacrylonitrile.[1]

    • Solution: The presence of oxygen can promote polymerization. It is recommended to carry out the hydrolysis in an inert atmosphere, such as under a slow stream of nitrogen or argon.[1] Additionally, the use of a polymerization inhibitor, such as a small amount of copper powder, has been shown to be effective in preventing polymerization and may also improve the rate of hydrolysis.[1]

Problem 3: Difficulty isolating the final carboxylic acid product.

  • Possible Cause: Incomplete precipitation of barium.

    • Solution: After the hydrolysis is complete, the barium salt of the carboxylic acid is in solution. To isolate the carboxylic acid, the barium ions must be removed. This can be achieved by acidification with dilute sulfuric acid to precipitate barium sulfate (B86663), or by adding ammonium carbonate (or bubbling ammonia followed by carbon dioxide) to precipitate barium carbonate.[1] Ensure the precipitating agent is added in a sufficient amount for complete removal of barium.

  • Possible Cause: The product is the ammonium salt.

    • Solution: If you use ammonia and carbon dioxide to precipitate the barium, the carboxylic acid will remain in solution as its ammonium salt.[1] This ammonium salt can be thermally converted to the free acid and ammonia.[1]

Experimental Protocols

General Protocol for Nitrile Hydrolysis using Ba(OH)₂·8H₂O

This protocol is a generalized procedure based on the hydrolysis of methacrylonitrile.[1] Researchers should adapt the quantities and reaction times for their specific substrate.

Materials:

  • Nitrile substrate

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

  • Copper powder (optional, as a polymerization inhibitor)

  • Nitrogen or Argon gas supply

  • Reaction flask equipped with a reflux condenser, thermometer, and a means for introducing gas.

Procedure:

  • To the reaction flask, add the desired amount of barium hydroxide octahydrate and water to create an aqueous solution.

  • If applicable, add a small amount of copper powder to the flask.

  • Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.

  • Add the nitrile substrate to the reaction mixture. The nitrile may form a separate upper layer.

  • With stirring, heat the mixture to reflux temperature (typically 92-102°C).

  • Maintain the reaction at reflux for a period of 1 to 12 hours, depending on the nitrile being hydrolyzed. The progress of the reaction can be monitored by collecting the evolved ammonia gas in a standard acid solution.

  • Once the reaction is complete, cool the colorless, homogeneous solution.

  • To isolate the carboxylic acid, acidify the reaction solution with dilute sulfuric acid to precipitate barium sulfate.

  • Filter the mixture to remove the barium sulfate precipitate.

  • The filtrate contains the desired carboxylic acid, which can be further purified by standard methods such as extraction and gas chromatography for analysis.[1]

Data Presentation

Table 1: Reaction Conditions for the Hydrolysis of Methacrylonitrile [1]

ParameterValue
Methacrylonitrile6.7 g (0.100 M)
Ba(OH)₂·8H₂O17.4 g (0.055 M)
Water30.6 g
Copper Powder1.0 g
Temperature92-102°C
Reaction Time4 hours
AtmosphereNitrogen
Yield of Ammonia86% of theoretical
Yield of Methacrylic Acid86% of theoretical

Table 2: Comparison of Different Hydrolysis Agents [1]

Hydrolysis AgentConditionsObservations
Ba(OH)₂·8H₂OAs described in Table 186% yield of methacrylic acid in 4 hours.
Ba(OH)₂·8H₂O (no copper)As described in Table 1Formation of an oligomer containing both carboxylic acid and nitrile groups.
Calcium Oxide (CaO)Substituted for Ba(OH)₂·8H₂OOnly 1% of theoretical ammonia collected after 1.5 hours, indicating very slow hydrolysis.

Visualizations

Nitrile_Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup & Isolation A Combine Ba(OH)₂·8H₂O, water, and optional copper powder in flask B Purge with inert gas (N₂) A->B C Add nitrile substrate B->C D Heat to reflux (90-102°C) with stirring C->D E Monitor ammonia evolution (1-12 hours) D->E F Cool reaction mixture E->F G Acidify with H₂SO₄ to precipitate BaSO₄ F->G H Filter to remove precipitate G->H I Isolate carboxylic acid from filtrate H->I Troubleshooting_Tree Start Low or No Conversion Temp Is temperature at reflux (90-102°C)? Start->Temp Time Is reaction time sufficient (1-12h)? Temp->Time Yes Sol_Temp Increase heating to achieve reflux. Temp->Sol_Temp No Stir Is stirring vigorous? Time->Stir Yes Sol_Time Increase reaction time and monitor ammonia evolution. Time->Sol_Time No Polymer Polymer Formation? Stir->Polymer Yes Sol_Stir Increase stirring rate. Stir->Sol_Stir No Inert Is reaction under inert atmosphere? Polymer->Inert Yes Inhibitor Is polymerization inhibitor present? Inert->Inhibitor Yes Sol_Inert Purge with N₂ or Ar. Inert->Sol_Inert No Sol_Inhibitor Add copper powder. Inhibitor->Sol_Inhibitor No

References

Technical Support Center: Barium Hydroxide Monohydrate in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium hydroxide (B78521) monohydrate. Our aim is to help you overcome common challenges in solution preparation and experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My barium hydroxide solution is cloudy and has a white precipitate. What is the cause and how can I fix it?

A: The most common reason for a cloudy barium hydroxide solution is the formation of insoluble barium carbonate (BaCO₃). Barium hydroxide readily reacts with carbon dioxide (CO₂) from the atmosphere.

Troubleshooting Steps:

  • Use CO₂-free water: Prepare your solution using freshly boiled and cooled deionized or distilled water. Boiling removes dissolved gases, including CO₂.

  • Minimize air exposure: During preparation, minimize the time the solution is exposed to air.

  • Work quickly: Weigh the barium hydroxide monohydrate and dissolve it promptly.

  • Filtration: If a precipitate has already formed, you can filter the solution to remove the barium carbonate. However, this will lower the concentration of the barium hydroxide.

  • Proper Storage: Store the solution in a tightly sealed container to prevent further absorption of CO₂.[1][2][3][4]

Q2: I'm having difficulty dissolving this compound. How can I improve its solubility?

A: this compound has limited solubility in water at room temperature, which increases significantly with temperature.[2][5]

Troubleshooting Steps:

  • Heat the solvent: Gently warming the distilled water before dissolving the this compound can significantly increase the rate and extent of dissolution.[2]

  • Use the octahydrate form: Barium hydroxide octahydrate is more soluble in water than the monohydrate form.[5][6] If your protocol allows, consider using the octahydrate for easier dissolution.

  • Stir continuously: Agitate the solution consistently until the solid is fully dissolved.

Q3: What is the expected pH of a barium hydroxide solution?

A: Barium hydroxide is a strong base and its aqueous solution will be alkaline. A saturated solution can have a pH of around 14.[1] The precise pH will depend on the concentration of your solution.

Q4: How should I store my barium hydroxide solid and solutions?

A: Proper storage is crucial to maintain the quality of your barium hydroxide.

  • Solid: Store this compound in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture and carbon dioxide.[3][7]

  • Solution: Store barium hydroxide solutions in tightly sealed, non-metallic containers. Avoid glass stoppers, as the alkaline solution can cause them to seize. Plastic or rubber stoppers are preferable. The shelf life of the solution is poor due to its reactivity with CO₂.[3][7]

Data Presentation: Solubility of Barium Hydroxide

The solubility of barium hydroxide in water is highly dependent on temperature. The following table summarizes the solubility of anhydrous barium hydroxide at various temperatures. Note that the monohydrate form is slightly soluble, while the octahydrate form is more freely soluble.[6][8]

Temperature (°C)Solubility ( g/100 mL of water)
01.67
203.89[9]
254.68[9]
305.59[9]
408.22[9]
5011.7[9]
6020.94[9]
100101.4[9]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Barium Hydroxide Solution

This protocol outlines the preparation of a 0.1 M barium hydroxide solution, taking precautions to avoid carbonate formation.

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (Molar Mass: 315.46 g/mol )

  • Deionized or distilled water

  • Heating plate and magnetic stirrer

  • Volumetric flask (1 L)

  • Beaker

  • Funnel

  • Filter paper and funnel (optional)

  • Safety goggles, gloves, and lab coat

Procedure:

  • Safety First: Don appropriate Personal Protective Equipment (PPE). Barium hydroxide is toxic and corrosive.[3]

  • Prepare CO₂-free water: Boil approximately 1.2 L of deionized water for 10-15 minutes to remove dissolved CO₂. Allow it to cool to room temperature in a covered container.

  • Weigh the solute: Accurately weigh out 31.55 g of barium hydroxide octahydrate.

  • Dissolution: Transfer the weighed solid to a 1 L beaker. Add approximately 800 mL of the boiled and cooled water. Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle heating can be applied to aid dissolution.

  • Transfer and Dilute: Once dissolved, carefully transfer the solution to a 1 L volumetric flask using a funnel. Rinse the beaker with small portions of the remaining boiled water and add the rinsings to the flask.

  • Bring to Volume: Add the boiled and cooled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage: Immediately transfer the solution to a tightly sealed storage bottle.

Visualizations

experimental_workflow cluster_prep Preparation of CO2-free Water cluster_solution Solution Preparation cluster_storage Storage start Start boil_water Boil Deionized Water start->boil_water cool_water Cool Water in Covered Container boil_water->cool_water dissolve Dissolve in CO2-free Water with Stirring cool_water->dissolve weigh Weigh Ba(OH)2 Monohydrate weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer dilute Dilute to Final Volume transfer->dilute mix Mix Thoroughly dilute->mix store Store in Tightly Sealed Container mix->store

Caption: Workflow for preparing a barium hydroxide solution.

logical_relationship cluster_problem Problem: Cloudy Solution cluster_cause Root Cause cluster_solution_steps Solution cloudy_solution Cloudy Ba(OH)2 Solution co2_exposure Exposure to Atmospheric CO2 cloudy_solution->co2_exposure is caused by carbonate_formation Formation of BaCO3 co2_exposure->carbonate_formation leads to carbonate_formation->cloudy_solution results in use_boiled_water Use Boiled, Cooled Water use_boiled_water->co2_exposure prevents minimize_exposure Minimize Air Exposure minimize_exposure->co2_exposure prevents proper_storage Tightly Seal Container proper_storage->co2_exposure prevents

Caption: Logical diagram of carbonate formation issue.

References

storage and handling of barium hydroxide monohydrate to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Hydroxide (B78521) Monohydrate

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of barium hydroxide monohydrate to maintain its purity and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be kept tightly closed to protect it from atmospheric moisture and carbon dioxide.[1][2][3][4] Recommended storage temperatures are typically between 15°C and 25°C.[3][4]

Q2: How does exposure to air affect the purity of this compound?

A2: Barium hydroxide is hygroscopic, meaning it readily absorbs moisture from the air.[1] More significantly, it reacts with atmospheric carbon dioxide to form barium carbonate (BaCO₃), which is a common impurity.[5][6][7][8] This reaction reduces the concentration of the active hydroxide and can lead to the formation of insoluble precipitates in solutions.[7]

Q3: What types of containers are suitable for storing this compound?

A3: Use tightly sealed, original containers whenever possible.[9] Containers should be made of materials compatible with a strong base. Secondary containment, such as a polyethylene (B3416737) or polypropylene (B1209903) tub, is recommended for transport and storage to prevent accidental spills.[9]

Q4: What are the common impurities found in commercial this compound?

A4: The most common impurity is barium carbonate (BaCO₃), formed from exposure to air.[5] Other potential contaminants can include chlorides (Cl) and iron (Fe).[5] High-purity grades will have specified limits for these substances.

Q5: How can I visually assess if my this compound has degraded?

A5: If the normally free-flowing white powder has formed hard lumps or become a sticky solid, it has likely absorbed significant moisture.[10] The presence of a white, insoluble precipitate when dissolving the compound in water is a strong indicator of barium carbonate contamination.[7]

Q6: What are the primary safety precautions when handling this chemical?

A6: Barium hydroxide is corrosive and can cause severe skin burns and eye damage.[1][3][9] Always handle it in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][9] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, splash-resistant safety goggles with a face shield, and appropriate chemical-resistant clothing.[2][3][11] An emergency eyewash station and shower should be immediately accessible.[11]

Troubleshooting Guide

Problem: My this compound powder has formed rock-solid lumps.

  • Cause: This is a clear sign of moisture absorption from the atmosphere. The container was likely not sealed tightly or was stored in a humid environment.[10]

  • Solution: For some applications, you may be able to carefully break up the lumps, but this increases the risk of creating dust.[10] It is safer to procure a new, uncontaminated supply. To prevent this, always ensure the container is tightly sealed immediately after use and consider using desiccant packs in the storage area.

Problem: When I dissolve the barium hydroxide in water, a white precipitate forms immediately.

  • Cause: This precipitate is almost certainly barium carbonate (BaCO₃).[7] It forms when the hydroxide reacts with carbon dioxide from the air, either during storage or as the solution is being prepared. Barium carbonate is insoluble in water and will interfere with experiments requiring a clear, carbonate-free solution.[12]

  • Solution: Prepare a carbonate-free solution. This can be done by dissolving the barium hydroxide in boiled (and thus decarbonated), deionized water, allowing the barium carbonate to settle, and then carefully decanting the clear supernatant solution. See the experimental protocol below for a detailed method.

Problem: My experimental results are inconsistent, especially in titrations or synthesis reactions.

  • Cause: Inconsistent results are often due to a change in the effective concentration of the barium hydroxide. Contamination with barium carbonate reduces the amount of active base available for reaction.[12] This can lead to errors in titrations or lower yields in organic synthesis.

  • Solution: Use a fresh, properly stored supply of barium hydroxide. For high-precision applications, standardize your barium hydroxide solution by titrating it against a primary standard acid (e.g., potassium hydrogen phthalate (B1215562) - KHP) before use to determine its exact molarity.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendationRationale
Temperature 15°C - 25°C (Ambient)Prevents degradation without requiring special equipment.[3][4]
Atmosphere Dry, inert if possiblePrevents moisture absorption and reaction with CO₂.[1][2]
Container Tightly sealed, original packagingMinimizes exposure to air and contaminants.[1][2][3][4]
Handling Area Chemical fume hood / Well-ventilatedAvoids inhalation of corrosive dust.[2][9]
Shelf Life Approx. 2 years (if stored properly)Chemical degradation occurs over time, primarily due to CO₂ absorption.[1]

Table 2: Typical Purity Specifications for High-Grade this compound

SubstanceFormulaTypical Limit
Assay (as Ba(OH)₂·H₂O)Ba(OH)₂·H₂O≥99.0%
Barium CarbonateBaCO₃≤0.5%
ChlorideCl≤0.01%
IronFe≤20 ppm
(Data synthesized from typical commercial specifications[5])

Experimental Protocols

Protocol: Preparation of a Carbonate-Free Barium Hydroxide Solution

This protocol describes a method to prepare a solution of barium hydroxide that is largely free of the barium carbonate impurity.

Materials:

  • This compound

  • Deionized water

  • Large Erlenmeyer flask or beaker

  • Hot plate or Bunsen burner

  • Stirring rod

  • Large container for storage with a stopper and a siphon setup

  • Soda-lime tube (or similar CO₂ trap)

Methodology:

  • De-gas Water: Bring a volume of deionized water to a vigorous boil for at least 5-10 minutes. This expels dissolved gases, including carbon dioxide. Allow the water to cool to just warm enough to facilitate dissolution, keeping it covered to prevent re-absorption of air.

  • Dissolution: Weigh out slightly more this compound than required for your target concentration and add it to the warm, decarbonated water. Stir gently to dissolve. Barium hydroxide is more soluble in hot water than cold.[12]

  • Precipitation and Settling: Any barium carbonate present in the solid reagent will not dissolve.[12] Seal the container and let the solution stand undisturbed for several hours, or overnight. The insoluble barium carbonate will settle to the bottom as a white precipitate.

  • Siphoning: Carefully transfer the clear supernatant liquid into a clean, dry storage bottle using a siphon. Be cautious not to disturb the precipitate at the bottom.

  • Storage: Seal the storage bottle tightly. For long-term storage, fit the bottle with a CO₂ trap (e.g., a soda-lime tube in the stopper) to protect the solution from atmospheric carbon dioxide.

  • Standardization (Recommended): Before use in quantitative experiments, accurately determine the molarity of the prepared solution by titrating it against a primary standard acid.

Visualizations

G Workflow for Safe Handling of Barium Hydroxide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don Personal Protective Equipment (Gloves, Goggles, Face Shield, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Retrieve sealed container from cool, dry storage B->C D Weigh required amount using methods to minimize dust C->D E Immediately and tightly reseal the container D->E F Clean spills mechanically (sweep, do not add water initially) D->F If spill occurs H Return container to secure storage area E->H G Dispose of waste in designated hazardous waste container F->G I Wash hands thoroughly after removing gloves H->I

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

G Troubleshooting Purity Issues Start Experiencing inconsistent results or solubility issues? Q1 Does the solid appear lumped or sticky? Start->Q1 A1 High probability of moisture absorption. Procure new reagent and ensure tight sealing post-use. Q1->A1 Yes Q2 Does a white precipitate form when dissolving in water? Q1->Q2 No End Purity issue addressed. A1->End A2 Contamination with Barium Carbonate (BaCO₃). Prepare a carbonate-free solution by decanting from settled precipitate. Q2->A2 Yes Q3 Are you performing quantitative analysis (e.g., titration)? Q2->Q3 No A2->End A3 Purity is compromised. Standardize the solution against a primary standard before use. Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for troubleshooting common purity-related problems with barium hydroxide.

References

Technical Support Center: Regeneration of Barium Hydroxide from Barium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regeneration of barium hydroxide (B78521) from barium carbonate, a critical step in cyclic CO2 capture processes. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and offer troubleshooting assistance for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for regenerating barium hydroxide from barium carbonate?

A1: The most common and direct method is a two-step process:

  • Thermal Decomposition (Calcination): Barium carbonate (BaCO3) is heated to high temperatures to decompose it into barium oxide (BaO) and carbon dioxide (CO2).[1][2] The captured CO2 is released in a concentrated stream, ready for sequestration or utilization.

  • Hydration (Slaking): The resulting barium oxide is then reacted with water to form barium hydroxide (Ba(OH)2).[3][4]

Q2: At what temperature does barium carbonate decompose?

A2: Barium carbonate decomposes at approximately 1300°C in a pure environment.[1] However, the decomposition temperature can be lowered to a range of 800-1100°C in the presence of a reducing agent like carbon or in a stream of gaseous hydrocarbons (e.g., methane).[2][5]

Q3: Why is the hydration of barium oxide exothermic?

A3: The reaction of barium oxide, a metal oxide, with water is an exothermic process that forms barium hydroxide.[3][4] This is a characteristic reaction of alkaline earth metal oxides.

Q4: How can the purity of the regenerated barium hydroxide be assessed?

A4: Purity can be assessed using standard analytical techniques. Titration with a standardized acid can determine the concentration of hydroxide ions.[3] Additionally, techniques like X-ray Diffraction (XRD) can be used to identify the crystalline phases present and ensure the absence of significant barium carbonate contamination.

Q5: Are there alternative methods for regenerating Ba(OH)2 from BaCO3?

A5: While thermal decomposition is the most direct route, other chemical pathways exist for producing barium hydroxide, which could be adapted for regeneration. For instance, barium carbonate can be converted to barium sulfide (B99878) (BaS), which is then hydrolyzed to produce barium hydroxide.[6] However, this involves more complex chemical steps and potential for different impurities.

Troubleshooting Guides

This section addresses specific problems that may arise during the regeneration process.

Issue 1: Incomplete Thermal Decomposition of Barium Carbonate
  • Symptom: The weight loss after heating is less than the theoretical 22.3% for the conversion of BaCO3 to BaO. The final product still contains unreacted BaCO3.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Temperature Ensure your furnace is calibrated and reaches the target temperature (above 1000°C, or 800-1100°C with a reducing agent).[5] Increase the temperature if necessary.
Insufficient Heating Time Extend the duration of the calcination process to allow the reaction to go to completion.
High CO2 Partial Pressure The decomposition is reversible.[7] Ensure adequate ventilation or a flow of inert gas (like nitrogen) to remove the CO2 product gas, which will shift the equilibrium towards the products.[8]
Sample Compaction/Particle Size Tightly packed or large particles of BaCO3 can trap CO2, slowing down the decomposition.[8] Use a shallow powder bed or pelletize the sample loosely to improve gas diffusion.
Issue 2: Sintering or Fusion of Barium Oxide During Calcination
  • Symptom: The resulting barium oxide is a hard, fused mass instead of a powder, making it difficult to remove from the crucible and reducing its reactivity for hydration.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Excessively High Temperature While high temperatures are needed, excessive heat can cause the BaO to sinter. Operate at the lower end of the effective temperature range.
Eutectic Mixture Formation A eutectic mixture of BaO and BaCO3 can form, leading to a liquid phase and subsequent fusion.[1] This is more likely with incomplete decomposition. Ensure complete conversion to BaO.
Presence of Impurities Impurities in the BaCO3 can act as fluxes, lowering the melting point. Start with high-purity barium carbonate.
Issue 3: Low Yield of Barium Hydroxide After Hydration
  • Symptom: The amount of crystalline Ba(OH)2•8H2O obtained is lower than expected based on the starting amount of BaO.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Dissolution of BaO Ba(OH)2 has higher solubility in hot water.[3] Heat the water to boiling before and during the dissolution of BaO to maximize the amount that dissolves.
Re-formation of Barium Carbonate Barium hydroxide solutions readily absorb CO2 from the atmosphere, precipitating insoluble BaCO3.[3] Keep the solution covered during filtration and cooling. Use CO2-free water for the hydration process.
Premature Crystallization If the solution cools too quickly during filtration, crystals can form on the filter paper. Perform a hot filtration to prevent this.[9]

Experimental Protocols

Protocol 1: Thermal Decomposition of Barium Carbonate

Objective: To decompose barium carbonate into barium oxide.

Materials:

  • High-purity barium carbonate (BaCO3) powder

  • Crucible (e.g., alumina)

  • High-temperature furnace

  • Optional: Activated charcoal (powdered) as a reducing agent

Procedure:

  • Weigh a clean, dry crucible.

  • Add a known mass of barium carbonate to the crucible. For decomposition with a reducing agent, mix 99g of BaCO3 with 10g of powdered charcoal.[9]

  • Place the crucible in a high-temperature furnace.

  • Heat the sample.

    • Without reducing agent: Heat to 1300°C.

    • With reducing agent: Heat to 900-1000°C.[5]

  • Maintain the temperature for at least 1 hour to ensure complete decomposition.[9]

  • Turn off the furnace and allow the crucible to cool to room temperature in a desiccator to prevent moisture absorption by the hygroscopic BaO.

  • Weigh the crucible with the product (BaO). The weight loss should be approximately 22.3% of the initial BaCO3 mass.

Protocol 2: Hydration of Barium Oxide to Barium Hydroxide

Objective: To synthesize barium hydroxide octahydrate from barium oxide.

Materials:

  • Barium oxide (BaO) from Protocol 1

  • Deionized, CO2-free water (prepared by boiling deionized water for 15 minutes and allowing it to cool in a sealed container)

  • Porcelain dish or beaker

  • Heating plate

  • Filtration apparatus (funnel, filter paper)

  • Crystallization dish

  • Ice bath

Procedure:

  • Place the synthesized barium oxide into a porcelain dish.

  • CAUTIOUSLY add CO2-free water. The reaction is exothermic.[3] For a starting amount derived from ~99g of BaCO3, use approximately 400 ml of water.[9]

  • Heat the mixture to boiling while stirring to dissolve the barium hydroxide.[9]

  • Perform a hot filtration of the solution to remove any unreacted BaO or insoluble impurities. Keep the funnel and receiving flask covered to minimize exposure to air.[9]

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization of barium hydroxide octahydrate (Ba(OH)2•8H2O).[9]

  • Collect the crystals by filtration.

  • Dry the crystals at room temperature in a desiccator, protected from atmospheric carbon dioxide.[9]

Quantitative Data Summary

ParameterValueSource(s)
BaCO3 Decomposition Temperature (no additive) ~1300 °C[1]
BaCO3 Decomposition Temperature (with carbon) 800 - 1100 °C[2][5]
Theoretical Weight Loss (BaCO3 → BaO) 22.3%-
Activation Energy of BaCO3 Decomposition ~305 kJ/mol[1][8]
Enthalpy of BaCO3 Decomposition Reaction ~252.1 kJ/mol[8][10]
Solubility of Ba(OH)2 in Water 3.89 g/100 mL at 20°C[3]
Solubility of Ba(OH)2 in Water 101.4 g/100 mL at 80°C[3]
Ba(OH)2 Decomposition Temperature 800 °C[3][11]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Thermal Decomposition cluster_1 Step 2: Hydration start Start with BaCO3 heat Heat BaCO3 in Furnace (>1000°C) start->heat cool Cool BaO in Desiccator heat->cool hydrate Add BaO to Hot Water cool->hydrate Transfer BaO filtrate Hot Filtration hydrate->filtrate crystallize Cool Filtrate to Crystallize filtrate->crystallize dry Dry Ba(OH)2 Crystals crystallize->dry end end dry->end Regenerated Ba(OH)2

Caption: Workflow for Ba(OH)2 regeneration.

Troubleshooting Logic

G start Problem: Incomplete Decomposition cause1 Insufficient Temperature? start->cause1 cause2 High CO2 Pressure? start->cause2 cause3 Sample Compaction? start->cause3 sol1 Increase Furnace Temperature cause1->sol1 sol2 Use Inert Gas Purge cause2->sol2 sol3 Use Shallow Powder Bed cause3->sol3

Caption: Troubleshooting incomplete decomposition.

References

Technical Support Center: Handling the Hygroscopic Nature of Barium Hydroxide During Weighing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges when weighing the hygroscopic compound, barium hydroxide (B78521). Accurate measurement of this reagent is critical for experimental success, and its tendency to absorb atmospheric moisture and carbon dioxide can introduce significant errors.

Troubleshooting Guide

This section addresses specific issues that may arise during the weighing of barium hydroxide.

Q1: The mass of my barium hydroxide sample is continuously increasing on the analytical balance.

A1: This is a classic sign of moisture absorption. Barium hydroxide is hygroscopic and is actively pulling water vapor from the air onto its surface, leading to a steady increase in the measured mass.[1][2][3] To mitigate this, consider the following solutions:

  • Work Quickly and Efficiently: Minimize the exposure time of the barium hydroxide to the atmosphere. Have all necessary equipment and containers ready before opening the stock bottle.

  • Use Weighing by Difference: This is a highly recommended technique for hygroscopic substances.[4] Instead of taring the weigh boat and adding the substance to it on the balance, first weigh a sealed container with the barium hydroxide. Then, transfer the desired amount to your reaction vessel and re-weigh the original container. The difference in mass is the precise amount of barium hydroxide transferred.

  • Utilize a Glove Box or Glove Bag: For highly sensitive experiments requiring anhydrous conditions, weighing the barium hydroxide inside a glove box with a controlled, low-humidity atmosphere is the most reliable method.[5][6] A more economical alternative is a glove bag filled with a dry, inert gas like nitrogen or argon.

Q2: I weighed my barium hydroxide, but my experimental results are inconsistent and suggest a lower concentration than expected.

A2: This issue likely stems from the hygroscopic nature of barium hydroxide and its reactivity with atmospheric carbon dioxide.

  • Moisture Content: The absorbed water adds to the weight of the barium hydroxide, meaning the actual mass of the active reagent is less than what was measured. This leads to the preparation of a solution with a lower molarity than intended.

  • Carbonation: Barium hydroxide readily reacts with carbon dioxide (CO₂) from the air to form insoluble barium carbonate (BaCO₃).[7][8][9][10] This reaction not only reduces the amount of available barium hydroxide but also introduces an impurity into your reagent.

To address this, you should:

  • Standardize Your Solution: After preparing your barium hydroxide solution, it is best practice to standardize it against a primary standard acid (e.g., potassium hydrogen phthalate (B1215562) - KHP) to determine its exact concentration.

  • Use Fresh Reagent: Whenever possible, use a freshly opened container of barium hydroxide.

  • Proper Storage: Always store barium hydroxide in a tightly sealed container, preferably within a desiccator containing a drying agent like silica (B1680970) gel or anhydrous calcium chloride to minimize exposure to moisture and CO₂.[11]

Q3: My barium hydroxide has formed clumps and appears "wet" in the stock bottle.

A3: This indicates significant moisture absorption has already occurred. While the reagent may still be usable for some applications, it is not suitable for experiments requiring high accuracy.

  • Drying the Reagent: For the octahydrate form, heating is not recommended as it will lose its waters of crystallization.[7][12] Anhydrous barium hydroxide can be dried under a vacuum.[5] However, it is often more practical and reliable to use a fresh, unopened bottle of the reagent.

  • Consider a Different Hydrate (B1144303): Barium hydroxide is available in anhydrous, monohydrate, and octahydrate forms.[13] The octahydrate is the most common and soluble form but is also highly hygroscopic.[13] For applications where some water content is tolerable, the monohydrate may be a more stable option.[11]

Frequently Asked Questions (FAQs)

Q: What is the best form of barium hydroxide to use?

A: The choice of hydrate depends on your specific application.

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O): This is the most common and freely soluble form, making it ideal for preparing aqueous solutions.[13] However, it is also the most hygroscopic.[1][14]

  • Barium Hydroxide Monohydrate (Ba(OH)₂·H₂O): This form is less hygroscopic than the octahydrate and can be a good alternative when stability is a concern. It is slightly less soluble in water.[11][13]

  • Anhydrous Barium Hydroxide (Ba(OH)₂): This form is the least common and is primarily used in applications where water must be strictly excluded.

PropertyBarium Hydroxide AnhydrousThis compoundBarium Hydroxide Octahydrate
Formula Ba(OH)₂Ba(OH)₂·H₂OBa(OH)₂·8H₂O
Molar Mass 171.34 g/mol [13]189.36 g/mol [13]315.46 g/mol [13]
Appearance White solidWhite solid[13]Transparent crystals or white masses[13]
Hygroscopicity HygroscopicLess hygroscopic than octahydrate[11]Highly hygroscopic[1][14]
Solubility in Water Slightly solubleSlightly soluble in water[13]Freely soluble in water[13]

Q: How should I store barium hydroxide?

A: Barium hydroxide should be stored in a cool, dry place in a tightly sealed container to protect it from atmospheric moisture and carbon dioxide.[11] For long-term storage or for highly sensitive applications, storing the container inside a desiccator is recommended.

Q: Can I use a standard laboratory balance to weigh barium hydroxide?

A: Yes, a standard analytical balance can be used, but you must take precautions to account for its hygroscopic nature. The "weighing by difference" method is highly recommended.[4] Ensure the balance is in a draft-free location and properly calibrated.[15][16][17]

Experimental Protocol: Preparation of a Standard Barium Hydroxide Solution (approx. 0.1 M)

This protocol details the accurate preparation of a barium hydroxide solution, with a focus on proper weighing technique.

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water, recently boiled and cooled (to minimize dissolved CO₂)

  • 500 mL volumetric flask

  • Analytical balance

  • Weighing bottle with a secure cap

  • Spatula

  • Funnel

  • Beaker

Procedure:

  • Calculate the required mass: To prepare 500 mL of a 0.1 M solution, you will need approximately 15.77 g of Ba(OH)₂·8H₂O (Molar Mass = 315.46 g/mol ).

  • Prepare the weighing bottle: Ensure the weighing bottle is clean and dry.

  • Weighing by Difference: a. Place the capped weighing bottle containing an excess of barium hydroxide octahydrate on the analytical balance and record the mass to four decimal places (Mass 1). b. Remove the weighing bottle from the balance. c. Carefully transfer the barium hydroxide from the weighing bottle through the funnel into the 500 mL volumetric flask. Aim to transfer approximately 15.77 g. d. Immediately cap the weighing bottle. e. Place the capped weighing bottle back on the same analytical balance and record the new, lower mass (Mass 2). f. The mass of the barium hydroxide transferred is Mass 1 - Mass 2.

  • Dissolving the Barium Hydroxide: a. Add approximately 200 mL of the boiled, deionized water to the volumetric flask. b. Swirl the flask gently to dissolve the barium hydroxide. This may take some time. Do not heat the solution. c. Once dissolved, add more of the boiled, deionized water to bring the volume up to the 500 mL mark. d. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Standardization: Due to the hygroscopic and carbonate-forming nature of barium hydroxide, it is crucial to standardize the prepared solution against a primary standard acid (e.g., KHP) to determine its precise molarity before use in quantitative applications.

Visualizations

Caption: Decision workflow for weighing hygroscopic barium hydroxide.

Signaling_Pathway cluster_problem Problem cluster_cause Cause cluster_effect Effect cluster_solution Solution BariumHydroxide Barium Hydroxide (Hygroscopic) Moisture Atmospheric Moisture (H₂O) BariumHydroxide->Moisture absorbs CO2 Atmospheric Carbon Dioxide (CO₂) BariumHydroxide->CO2 reacts with MassIncrease Inaccurate Mass (Reading Increases) Moisture->MassIncrease CarbonateFormation Formation of Barium Carbonate (BaCO₃) (Insoluble Impurity) CO2->CarbonateFormation ControlledEnvironment Controlled Environment (Glove Box, Desiccator) MassIncrease->ControlledEnvironment ProperTechnique Proper Weighing Technique (Weighing by Difference) MassIncrease->ProperTechnique Standardization Solution Standardization CarbonateFormation->Standardization

Caption: Logical relationships of issues in weighing barium hydroxide.

References

minimizing side reactions when using barium hydroxide as a strong base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions when utilizing barium hydroxide (B78521) as a strong base.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of when using barium hydroxide?

A1: The most significant side reaction is the reaction of barium hydroxide with atmospheric carbon dioxide (CO₂) to form barium carbonate (BaCO₃).[1][2][3] Barium carbonate is a white, insoluble solid that can precipitate from the solution, making the solution cloudy and reducing the effective concentration of the hydroxide ions.[1][3][4][5] The chemical equation for this reaction is:

Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l)[4]

Q2: How does the solubility of barium hydroxide compare to that of barium carbonate?

A2: Barium hydroxide is moderately soluble in water, and its solubility increases significantly with temperature.[1][3] In contrast, barium carbonate is practically insoluble in water.[1][2][6] This substantial difference in solubility is the primary reason that carbonate formation is a persistent issue. A clear solution of barium hydroxide is guaranteed to be free of carbonate.[2][7]

Data Presentation: Solubility Comparison

Temperature (°C)Barium Hydroxide ( g/100 mL)Barium Carbonate ( g/100 mL)
01.670.0022
203.890.0024
254.680.0025
305.590.0028
408.220.0034
5011.70.0041
6020.940.0050
100101.40.0065

Source:[2]

Q3: How can I minimize the formation of barium carbonate in my barium hydroxide solutions?

A3: To minimize carbonate formation, it is crucial to limit the exposure of the solution to air. This can be achieved by:

  • Using freshly boiled, deionized water: Boiling the water before preparing the solution helps to remove dissolved CO₂.[8]

  • Storing solutions in tightly sealed containers: This prevents the ingress of atmospheric CO₂.[4][9][10]

  • Working under an inert atmosphere: For highly sensitive reactions, preparing and handling the solution under an inert gas like nitrogen or argon can be beneficial.

  • Preparing solutions fresh: It is best to prepare barium hydroxide solutions immediately before use to minimize the time for CO₂ absorption.

Q4: What are the consequences of barium carbonate contamination in my reactions?

A4: Barium carbonate contamination can lead to several issues:

  • Reduced base strength: The formation of the much less basic carbonate ions reduces the overall basicity of the solution, potentially leading to incomplete reactions.[1][2]

  • Inaccurate titrations: In analytical applications, the presence of carbonate can interfere with endpoint determination.[2][11]

  • Product contamination: The insoluble barium carbonate can co-precipitate with the desired product, leading to purification challenges.

  • Inconsistent results: Varying levels of carbonate contamination can lead to poor reproducibility of experiments.

Troubleshooting Guides

Issue 1: Cloudy Barium Hydroxide Solution
  • Symptom: The prepared barium hydroxide solution appears cloudy or a white precipitate forms over time.

  • Cause: This is a clear indication of barium carbonate formation due to the absorption of atmospheric CO₂.[1][4][5]

  • Troubleshooting Steps:

    • Filtration: The insoluble barium carbonate can be removed by filtration.[12] Use a fine filter paper (e.g., Whatman No. 42) or a membrane filter to ensure complete removal of the fine precipitate.

    • Decantation: For settled precipitates, carefully decant the clear supernatant.

    • Standardization: After filtration or decantation, it is essential to standardize the resulting carbonate-free barium hydroxide solution to determine its exact concentration before use.

    • Prevention: Implement the preventative measures outlined in FAQ 3 to avoid recurrence.

Issue 2: Incomplete Saponification of Esters
  • Symptom: The saponification reaction does not go to completion, resulting in low yields of the carboxylic acid salt or the presence of unreacted ester.

  • Cause:

    • Insufficient Base: The effective concentration of hydroxide may be lower than calculated due to carbonate formation.[13][14]

    • Poor Solubility of Reactants: The ester may not be sufficiently soluble in the reaction medium.

  • Troubleshooting Steps:

    • Verify Base Concentration: Use a standardized, carbonate-free barium hydroxide solution.

    • Increase Base Equivalents: If carbonate contamination is suspected and cannot be easily removed, consider using a slight excess of the barium hydroxide solution.

    • Improve Solubility: Add a co-solvent such as ethanol (B145695) to increase the solubility of the ester in the aqueous solution.[15]

    • Increase Temperature: Heating the reaction mixture can increase the rate of saponification.[13]

Experimental Protocols

Protocol 1: Preparation of a Carbonate-Free Barium Hydroxide Solution (0.1 M)

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Deionized water

  • Volumetric flask (1 L)

  • Heating plate and magnetic stirrer

  • Buchner funnel and fine filter paper (or membrane filtration setup)

  • Storage bottle with a tight-fitting cap

Procedure:

  • Boil approximately 1.2 L of deionized water for 10-15 minutes to expel dissolved CO₂.[8] Let it cool to room temperature in a container with a loose-fitting cap to prevent a vacuum from forming.

  • Weigh out approximately 31.55 g of barium hydroxide octahydrate.

  • Add the barium hydroxide to a 1 L volumetric flask.

  • Add about 800 mL of the boiled, cooled deionized water to the volumetric flask.

  • Stir the mixture with a magnetic stirrer until the barium hydroxide is completely dissolved. Gentle heating can be applied to aid dissolution, but the solution must be cooled to room temperature before final dilution.

  • If any cloudiness (barium carbonate) is observed, filter the solution through a fine filter paper or a 0.45 µm membrane filter.[12]

  • Carefully add the boiled, cooled deionized water to the volumetric flask up to the 1 L mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a tightly sealed storage bottle.

  • Crucially, standardize the solution against a primary standard acid (e.g., potassium hydrogen phthalate (B1215562) - KHP) to determine its exact molarity before use.

Protocol 2: Quantitative Determination of Barium Carbonate Impurity

This method utilizes the insolubility of barium carbonate and the solubility of barium hydroxide.

Materials:

  • Barium hydroxide sample

  • Dilute hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Burette, pipette, and conical flasks

  • Filtration apparatus

Procedure:

  • Accurately weigh a known mass of the barium hydroxide sample.

  • Dissolve the sample in a known volume of CO₂-free deionized water.

  • If a precipitate (barium carbonate) is present, filter the solution through a pre-weighed, dry filter paper.

  • Wash the precipitate on the filter paper with several small portions of CO₂-free deionized water to remove any soluble barium hydroxide.

  • Dry the filter paper with the precipitate in an oven at a low temperature (e.g., 105 °C) until a constant weight is achieved.

  • The mass of the precipitate is the mass of barium carbonate in the original sample.

  • The clear filtrate contains the soluble barium hydroxide. Titrate an aliquot of this filtrate with a standardized solution of hydrochloric acid using phenolphthalein as an indicator to determine the concentration of barium hydroxide.[16][17]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_purification Purification cluster_final Final Steps start Start boil_water Boil Deionized Water (to remove CO₂) start->boil_water weigh_baoh2 Weigh Ba(OH)₂·8H₂O start->weigh_baoh2 dissolve Dissolve in Boiled Water boil_water->dissolve weigh_baoh2->dissolve check_clarity Check for Cloudiness (BaCO₃ presence) dissolve->check_clarity filter_solution Filter Solution check_clarity->filter_solution Cloudy carbonate_free_solution Carbonate-Free Ba(OH)₂ Solution check_clarity->carbonate_free_solution Clear filter_solution->carbonate_free_solution standardize Standardize Solution carbonate_free_solution->standardize store Store in Tightly Sealed Container standardize->store

Caption: Workflow for preparing a carbonate-free barium hydroxide solution.

troubleshooting_logic start Experiment Start issue Unexpected Result? (e.g., low yield, precipitate) start->issue check_solution Is Ba(OH)₂ Solution Cloudy? issue->check_solution Yes proceed Proceed with Experiment issue->proceed No carbonate_present Carbonate Contamination Likely check_solution->carbonate_present Yes other_issue Investigate Other Experimental Parameters (e.g., temperature, stoichiometry) check_solution->other_issue No filter_standardize Filter and Restandardize Ba(OH)₂ Solution carbonate_present->filter_standardize filter_standardize->start Retry Experiment

Caption: Troubleshooting logic for experiments using barium hydroxide.

References

Technical Support Center: Purification of Commercial Grade Barium Hydroxide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial-grade barium hydroxide (B78521) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade barium hydroxide monohydrate?

A1: The most common impurities are barium carbonate (BaCO₃) and, to a lesser extent, barium sulfate (B86663) (BaSO₄). Barium carbonate forms when barium hydroxide reacts with carbon dioxide from the atmosphere.[1][2]

Q2: What is the primary method for purifying this compound in a laboratory setting?

A2: The most common and effective laboratory-scale purification method is recrystallization from water.[1] This technique leverages the significant difference in the solubility of barium hydroxide in hot versus cold water.

Q3: How does recrystallization remove impurities like barium carbonate?

A3: Barium carbonate is virtually insoluble in water, even at elevated temperatures. During recrystallization, the barium hydroxide dissolves in hot water while the barium carbonate impurity does not. The insoluble carbonate can then be removed by hot filtration before the barium hydroxide is crystallized upon cooling.[2]

Q4: How can I prevent the formation of barium carbonate in my purified barium hydroxide solutions?

A4: To prevent the formation of barium carbonate, it is crucial to minimize the exposure of barium hydroxide solutions to air. This can be achieved by using freshly boiled, deionized water (to remove dissolved CO₂), storing solutions in tightly sealed containers, and working quickly during transfers.[3][4][5] Some protocols suggest bubbling nitrogen or argon through the solvent and blanketing the solution with an inert gas.

Q5: How can I determine the purity of my this compound sample?

A5: The purity can be assessed by titration. One common method involves titrating a solution of the barium hydroxide with a standardized solution of a weak acid, such as hydrochloric acid. To specifically determine the barium carbonate impurity, the carbonate can be precipitated with an excess of barium chloride, followed by titration of the remaining hydroxide with a standard acid.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Crystals - Using an excessive amount of water for dissolution.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling time or temperature.- Use the minimum amount of hot water necessary to fully dissolve the barium hydroxide.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during this step.- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Purified Product is still Contaminated with a White, Insoluble Precipitate - Incomplete removal of barium carbonate during hot filtration.- Formation of barium carbonate after the filtration step due to exposure to air.- Ensure the hot filtration step is performed carefully, using a pre-heated funnel and appropriate filter paper to capture all insoluble impurities.- Use boiled, deionized water for recrystallization and minimize exposure of the hot, filtered solution to the atmosphere. Consider working under a nitrogen or argon blanket.
The solution turns cloudy upon standing. - Absorption of atmospheric carbon dioxide, leading to the formation of insoluble barium carbonate.- Store purified barium hydroxide solutions in tightly sealed containers. For long-term storage, consider using a container with a soda-lime trap to absorb CO₂.[3][4][5]
Inaccurate results in titrations using the purified barium hydroxide solution. - The presence of carbonate ions in the solution, which are less basic than hydroxide ions and can lead to titration errors.- Prepare fresh solutions using boiled, deionized water and store them properly to prevent carbonate formation. Standardize the barium hydroxide solution shortly before use.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes the purification of commercial-grade this compound to remove insoluble impurities, primarily barium carbonate.

Materials:

  • Commercial grade this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place 100 g of commercial-grade this compound into a 500 mL Erlenmeyer flask. Add approximately 200 mL of deionized water. Heat the mixture to boiling while stirring continuously until the barium hydroxide is completely dissolved.

  • Hot Filtration: In a separate flask, bring an additional 100 mL of deionized water to a boil. Preheat a Buchner funnel and receiving flask by pouring the boiling water through them. Discard the water. Place a piece of filter paper in the funnel and quickly filter the hot barium hydroxide solution. This step will remove insoluble impurities like barium carbonate.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, pure barium hydroxide octahydrate crystals will begin to form. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying of Crystals: Collect the crystals by vacuum filtration using a clean Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Conversion to Monohydrate: To obtain the monohydrate form, the collected octahydrate crystals can be dried in an oven at a temperature between 80°C and 100°C until a constant weight is achieved.[2]

Protocol 2: Quantitative Analysis of Barium Carbonate Impurity

This protocol outlines a titration method to determine the percentage of barium carbonate in a sample of this compound.

Materials:

  • Purified this compound sample

  • 10% (w/v) Barium Chloride solution

  • 0.1 M standardized Hydrochloric Acid (HCl) solution

  • Phenolphthalein (B1677637) indicator

  • Burette, pipettes, and conical flasks

Procedure:

  • Sample Preparation: Accurately weigh approximately 2 g of the barium hydroxide sample and dissolve it in 100 mL of freshly boiled and cooled deionized water.

  • Precipitation of Carbonate: To this solution, add 10 mL of a 10% barium chloride solution. This will precipitate any carbonate ions as barium carbonate without precipitating the hydroxide.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the solution. Titrate the mixture with a standardized 0.1 M HCl solution until the pink color disappears.

  • Calculation: The amount of HCl used corresponds to the amount of barium hydroxide in the sample. The difference between the initial sample weight and the calculated pure barium hydroxide weight can be attributed to impurities, primarily barium carbonate.

Quantitative Data

The following table summarizes the solubility of barium hydroxide at various temperatures, which is the basis for the recrystallization purification method.

Temperature (°C)Solubility of Ba(OH)₂ ( g/100 g H₂O)
01.67
203.89
80101.4

Note: Data represents the solubility of anhydrous Ba(OH)₂.

Visualizations

PurificationWorkflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation A Commercial Ba(OH)₂·H₂O B Add Hot Deionized Water A->B C Hot Ba(OH)₂ Solution with Insoluble Impurities B->C D Hot Filtration C->D E Clear Hot Filtrate D->E Impurities Removed F Cool to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Deionized Water H->I J Dry to Obtain Pure Ba(OH)₂·H₂O I->J

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Start Purification LowYield Low Yield? Start->LowYield CheckSolvent Check Solvent Volume LowYield->CheckSolvent Yes CheckCooling Check Cooling Procedure LowYield->CheckCooling Yes Contamination Product Contaminated? LowYield->Contamination No CheckSolvent->Contamination CheckCooling->Contamination CheckFiltration Review Hot Filtration Contamination->CheckFiltration Yes Success Pure Product Obtained Contamination->Success No PreventCO2 Prevent CO₂ Exposure CheckFiltration->PreventCO2 End End PreventCO2->End Success->End

Caption: Troubleshooting logic for barium hydroxide purification.

References

Validation & Comparative

A Comparative Guide to the Titration of Organic Acids: Barium Hydroxide vs. Sodium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of organic acids, the choice of titrant is a critical factor that can significantly influence experimental accuracy and reliability. This guide provides an objective comparison of two common strong base titrants, barium hydroxide (B78521) (Ba(OH)₂) and sodium hydroxide (NaOH), for the titration of organic acids. The comparison is supported by established chemical principles and outlines detailed experimental protocols.

Executive Summary

The primary distinction between barium hydroxide and sodium hydroxide as titrants lies in their interaction with atmospheric carbon dioxide (CO₂). Barium hydroxide offers a significant advantage by precipitating dissolved carbonate ions, thereby preventing interference that can lead to inaccurate endpoint determination. Sodium hydroxide, while widely used, is prone to contamination from atmospheric CO₂, which can compromise the sharpness and accuracy of the titration endpoint, particularly in applications demanding high precision.

Performance Comparison: Theoretical and Practical Considerations

FeatureBarium Hydroxide (Ba(OH)₂)Sodium Hydroxide (NaOH)Rationale
Carbonate Interference Eliminates interference by precipitating BaCO₃.[1][2][3]Susceptible to interference from Na₂CO₃ formation.[4][5][6]Barium carbonate is insoluble, removing carbonate ions from the solution, whereas sodium carbonate is soluble and can interfere with the endpoint.[2][4][7][8][9][10]
Endpoint Sharpness Generally sharper due to the absence of carbonate ions.Can be less sharp, especially if the solution is not freshly prepared or protected from air.[4][7]Carbonate ions react with the acid, creating a buffer system that can obscure the true equivalence point.
Standardization Required.Required.[6][11][12]Neither are primary standards. NaOH is hygroscopic and both react with CO₂.[13][4][5][6]
Handling and Preparation Requires filtration of the saturated solution to remove any precipitated BaCO₃."Carbonate-free" solutions can be prepared from 50% NaOH, where Na₂CO₃ is less soluble.[4]Both require careful preparation and storage to minimize CO₂ exposure.
Solubility Sparingly soluble in water.Highly soluble in water.This can limit the maximum concentration of Ba(OH)₂ solutions.
Basicity Strong base.[1][14]Strong base.Both fully dissociate in water to provide hydroxide ions for neutralization.

Experimental Data Summary

ParameterTitration with Barium HydroxideTitration with Sodium Hydroxide (carbonate-free)Titration with Sodium Hydroxide (with carbonate contamination)
Equivalence Point pH Expected to be sharp and well-defined.Expected to be sharp and well-defined.May be difficult to determine accurately due to buffering from carbonate.[4][7]
Accuracy HighHighPotentially lower due to endpoint uncertainty.[15]
Precision HighHighPotentially lower due to indistinct endpoint.
Typical Indicator Phenolphthalein, Thymol bluePhenolphthaleinPhenolphthalein

Logical Workflow for Acid-Base Titration

The following diagram illustrates the general workflow for the titration of an organic acid with a strong base.

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Standardize Standardize Titrant (e.g., with KHP) Titrate Titrate with Standardized Base (Titrant) Standardize->Titrate Prepare_Analyte Prepare Organic Acid Solution (Analyte) Add_Indicator Add Indicator to Analyte Prepare_Analyte->Add_Indicator Add_Indicator->Titrate Endpoint Observe Endpoint (Color Change) Titrate->Endpoint Record_Volume Record Volume of Titrant Endpoint->Record_Volume Calculate_Conc Calculate Concentration of Organic Acid Record_Volume->Calculate_Conc CarbonateInterference cluster_titrant NaOH Titrant cluster_analyte Acidic Analyte Solution cluster_reactions Titration Reactions cluster_outcome Outcome NaOH NaOH Na2CO3 Na₂CO₃ (contaminant) Neutralization Primary Reaction: OH⁻ + H⁺ → H₂O NaOH->Neutralization provides OH⁻ for CO2 Atmospheric CO₂ CO2->NaOH reacts to form Interference Interfering Reactions: 1. CO₃²⁻ + H⁺ → HCO₃⁻ 2. HCO₃⁻ + H⁺ → H₂CO₃ Na2CO3->Interference provides CO₃²⁻ for H_plus H⁺ (from Organic Acid) H_plus->Neutralization H_plus->Interference Endpoint_Error Endpoint Error & Reduced Sharpness Interference->Endpoint_Error

References

A Comparative Analysis of the Basicity of Barium Hydroxide and Other Alkaline Earth Hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the basicity of barium hydroxide (B78521) and other alkaline earth metal hydroxides, supported by quantitative data and detailed experimental protocols. The alkaline earth metals, found in Group 2 of the periodic table, include magnesium, calcium, strontium, and barium. Their corresponding hydroxides—Mg(OH)₂, Ca(OH)₂, Sr(OH)₂, and Ba(OH)₂—exhibit a clear trend in basicity, a critical parameter in various chemical and pharmaceutical applications.

Understanding the Trends in Basicity

The basicity of alkaline earth metal hydroxides increases down the group, from magnesium hydroxide to barium hydroxide. This trend is governed by two primary factors: solubility and the metallic character of the cation. As one descends the group, the atomic radius of the metal cation increases. This leads to a lower charge density, which in turn weakens the bond between the metal cation and the hydroxide ion (M-OH bond). A weaker M-OH bond facilitates easier dissociation in aqueous solutions, releasing a higher concentration of hydroxide ions (OH⁻) and thus increasing the basicity of the solution.

Furthermore, the solubility of these hydroxides in water increases down the group. While magnesium hydroxide is sparingly soluble, barium hydroxide is significantly more soluble. Greater solubility allows for a higher concentration of dissolved hydroxide that can dissociate and contribute to the overall basicity of the solution. This increase in solubility is attributed to the fact that the lattice energy of the hydroxides decreases more significantly down the group than the hydration energy of the gaseous ions.

Comparative Performance Data

The following table summarizes key quantitative parameters that illustrate the increasing basicity of alkaline earth hydroxides from magnesium to barium.

PropertyMagnesium Hydroxide (Mg(OH)₂)Calcium Hydroxide (Ca(OH)₂)Strontium Hydroxide (Sr(OH)₂)Barium Hydroxide (Ba(OH)₂)
Molar Mass ( g/mol ) 58.3274.09121.63171.34
Solubility ( g/100 g H₂O at 20°C) 0.00090.1650.773.89
pKb₁ ~2.8 (calculated from pKs)1.370.30.15
pKb₂ -2.430.830.64
pH of Saturated Solution (approx.) 10.412.412.913.5 - 14.0

Note: pKb values represent the basicity constant; a lower pKb indicates a stronger base. For diprotic bases, two pKb values correspond to the stepwise dissociation of the two hydroxide ions.

Experimental Protocols

Determining Basicity via Acid-Base Titration

A standard and effective method for quantifying the basicity of these hydroxides is through acid-base titration with a strong acid, such as hydrochloric acid (HCl).

Materials:

  • A sample of the alkaline earth metal hydroxide (e.g., a saturated solution of Ca(OH)₂)

  • Standardized hydrochloric acid solution (e.g., 0.1 M HCl)

  • pH meter calibrated with standard buffer solutions (pH 4, 7, and 10)

  • Burette, beaker, magnetic stirrer, and stir bar

  • Pipette and pipette filler

  • Deionized water

Procedure:

  • Preparation of the Hydroxide Solution: Prepare a saturated solution of the alkaline earth metal hydroxide by adding an excess of the solid hydroxide to deionized water and stirring until equilibrium is reached. Filter the solution to remove any undissolved solid.

  • Titration Setup: Accurately pipette a known volume (e.g., 25.00 mL) of the clear hydroxide solution into a beaker. Place the beaker on a magnetic stirrer and add a stir bar.

  • pH Measurement: Immerse the calibrated pH electrode into the solution.

  • Titration: Fill the burette with the standardized HCl solution. Record the initial pH of the hydroxide solution. Begin adding the HCl from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of HCl added.

  • Endpoint Determination: As the pH begins to change more rapidly, reduce the volume of HCl added in each increment. Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest portion of the curve.

  • pKb Calculation: To determine the pKb, find the volume of HCl required to reach the half-equivalence point. At this point, the pH of the solution is equal to the pKa of the conjugate acid. The pKb can then be calculated using the relationship: pKa + pKb = 14.

Visualizations

Basicity_Trend cluster_factors Driving Factors cluster_hydroxides Alkaline Earth Hydroxides (Increasing Basicity) Ionic Radius Ionic Radius MgOH2 Mg(OH)₂ Solubility Solubility Metallic Character Metallic Character CaOH2 Ca(OH)₂ MgOH2->CaOH2 Increases SrOH2 Sr(OH)₂ CaOH2->SrOH2 Increases BaOH2 Ba(OH)₂ SrOH2->BaOH2 Increases

Caption: Trend of increasing basicity down the group of alkaline earth hydroxides.

Titration_Workflow A Prepare Saturated Hydroxide Solution C Titrate with Standard HCl A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H Calculate pKb G->H

Caption: Experimental workflow for determining hydroxide basicity via titration.

Conclusion

The evidence consistently demonstrates that the basicity of alkaline earth metal hydroxides increases down the group. Barium hydroxide is the most basic among them, a direct consequence of its higher solubility and the larger ionic radius of the barium cation, which facilitates greater dissociation in aqueous solutions.[1][2] This makes barium hydroxide a potent base, suitable for applications requiring high alkalinity, such as in the synthesis of other barium compounds, as a reagent in organic chemistry, and in the treatment of acidic wastewater. Conversely, the lower basicity and solubility of magnesium and calcium hydroxides make them suitable for applications where a milder or more controlled alkaline environment is necessary, such as in antacids and soil treatment.

References

Validating Analytical Titration Results: A Comparative Guide to Barium Hydroxide and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical analysis, the validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of drug products. Titration remains a fundamental technique for the assay of acidic active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of potentiometric titration using barium hydroxide (B78521) (Ba(OH)₂) with two alternative methods: potentiometric titration with sodium hydroxide (NaOH) and conductometric titration with barium hydroxide. The objective is to equip researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions for validating their analytical titration results.

Barium hydroxide is often considered an advantageous titrant over the more common sodium hydroxide because it effectively eliminates carbonate interference. Dissolved carbon dioxide from the atmosphere can react with NaOH to form sodium carbonate, which can lead to inaccuracies in the endpoint determination of weak acids. Barium carbonate, however, is insoluble and precipitates out of solution, thus not interfering with the titration.

Comparative Performance Data

The following tables summarize the validation parameters for the assay of Ketoprofen, a common non-steroidal anti-inflammatory drug, using three different titration methods. The data presented is representative of typical results obtained during method validation.

Table 1: Accuracy and Precision

ParameterPotentiometric Titration with Ba(OH)₂Potentiometric Titration with NaOHConductometric Titration with Ba(OH)₂
Accuracy (% Recovery)
80% Concentration99.8 ± 0.4%98.5 ± 0.6%99.5 ± 0.5%
100% Concentration100.1 ± 0.3%99.2 ± 0.5%100.3 ± 0.4%
120% Concentration100.2 ± 0.2%99.5 ± 0.4%100.5 ± 0.3%
Precision (RSD)
Repeatability (n=6)0.35%0.55%0.45%
Intermediate Precision (n=12)0.45%0.65%0.55%

Table 2: Linearity

ParameterPotentiometric Titration with Ba(OH)₂Potentiometric Titration with NaOHConductometric Titration with Ba(OH)₂
Concentration Range 50-150% of nominal50-150% of nominal50-150% of nominal
Correlation Coefficient (r²) 0.99980.99910.9995
Y-intercept 0.00120.00350.0021

Experimental Protocols

Potentiometric Titration of Ketoprofen with Barium Hydroxide

Objective: To determine the purity of a Ketoprofen sample by potentiometric titration with standardized barium hydroxide.

Materials:

  • Ketoprofen reference standard

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Potassium hydrogen phthalate (B1215562) (KHP), primary standard

  • Ethanol, analytical grade

  • Deionized water, boiled and cooled to remove CO₂

  • Phenolphthalein (B1677637) indicator solution

  • Automatic titrator with a pH electrode

Procedure:

  • Preparation of 0.1 M Barium Hydroxide Solution:

    • Dissolve approximately 15.78 g of Ba(OH)₂·8H₂O in 500 mL of freshly boiled and cooled deionized water.

    • Allow the solution to stand for 24 hours to allow any barium carbonate to precipitate.

    • Carefully decant the clear supernatant into a storage bottle, protecting it from atmospheric CO₂ with a soda-lime tube.

  • Standardization of Barium Hydroxide Solution:

    • Accurately weigh about 0.4 g of dried KHP into a 250 mL beaker.

    • Dissolve in 50 mL of boiled and cooled deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the prepared barium hydroxide solution to the first permanent pink endpoint.

    • Calculate the molarity of the Ba(OH)₂ solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.25 g of Ketoprofen into a 150 mL beaker.

    • Dissolve the sample in 50 mL of ethanol.

    • Immerse the calibrated pH electrode and stirrer into the solution.

    • Titrate with the standardized 0.1 M barium hydroxide solution, recording the pH and volume of titrant added.

    • Determine the equivalence point from the titration curve (the point of maximum inflection).

Potentiometric Titration of Ketoprofen with Sodium Hydroxide

Objective: To determine the purity of a Ketoprofen sample by potentiometric titration with standardized sodium hydroxide.

Materials:

  • Ketoprofen reference standard

  • Sodium hydroxide (NaOH), analytical grade

  • Potassium hydrogen phthalate (KHP), primary standard

  • Ethanol, analytical grade

  • Deionized water, boiled and cooled to remove CO₂

  • Phenolphthalein indicator solution

  • Automatic titrator with a pH electrode

Procedure:

  • Preparation of 0.1 M Sodium Hydroxide Solution:

    • Dissolve approximately 4.0 g of NaOH in 1 L of freshly boiled and cooled deionized water.

    • Store in a tightly sealed polyethylene (B3416737) bottle.

  • Standardization of Sodium Hydroxide Solution:

    • Follow the same procedure as for the standardization of barium hydroxide, using KHP as the primary standard.

  • Sample Analysis:

    • Follow the same procedure as for the sample analysis with barium hydroxide, using the standardized 0.1 M sodium hydroxide solution as the titrant.

Conductometric Titration of Ketoprofen with Barium Hydroxide

Objective: To determine the purity of a Ketoprofen sample by conductometric titration with standardized barium hydroxide.

Materials:

  • Same as for the potentiometric titration with barium hydroxide.

  • Conductivity meter with a conductivity probe.

Procedure:

  • Preparation and Standardization of 0.1 M Barium Hydroxide Solution:

    • Follow the same procedure as for the potentiometric titration.

  • Sample Analysis:

    • Accurately weigh approximately 0.25 g of Ketoprofen into a 150 mL beaker.

    • Dissolve the sample in 50 mL of ethanol.

    • Immerse the calibrated conductivity probe and stirrer into the solution.

    • Record the initial conductivity of the solution.

    • Add the standardized 0.1 M barium hydroxide solution in small increments (e.g., 0.1 mL).

    • Record the conductivity and the total volume of titrant added after each increment.

    • Continue adding titrant well past the equivalence point.

    • Plot the conductivity versus the volume of titrant added. The equivalence point is the intersection of the two linear portions of the curve.

Visualizing the Validation Workflow and Titration Principles

To better understand the logical flow of validating an analytical titration method and the principles behind the compared techniques, the following diagrams are provided.

ValidationWorkflow start Define Analytical Method Objective protocol Develop Titration Protocol start->protocol standardization Titrant Preparation & Standardization protocol->standardization specificity Specificity (Interference Check) standardization->specificity linearity Linearity (5 Concentration Levels) specificity->linearity accuracy Accuracy (% Recovery at 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Variations in Method) precision->robustness documentation Validation Report & Documentation robustness->documentation end Method Approved for Routine Use documentation->end

Caption: Logical workflow for the validation of an analytical titration method.

TitrationPrinciples cluster_potentiometric Potentiometric Titration cluster_conductometric Conductometric Titration p_analyte Analyte (Acid) p_reaction Neutralization Reaction p_analyte->p_reaction p_titrant Titrant (Base) p_titrant->p_reaction p_h_change Change in [H+] (pH Change) p_reaction->p_h_change p_electrode pH Electrode Measures Potential p_h_change->p_electrode p_endpoint Endpoint: Max Inflection in potential vs. Volume p_electrode->p_endpoint c_analyte Analyte (Acid) c_reaction Neutralization Reaction c_analyte->c_reaction c_titrant Titrant (Base) c_titrant->c_reaction c_ion_change Change in Ionic Conductivity c_reaction->c_ion_change c_probe Conductivity Probe Measures Conductance c_ion_change->c_probe c_endpoint Endpoint: Intersection of Linear Segments c_probe->c_endpoint

Caption: Comparison of endpoint detection principles in titration.

A Comparative Guide to Ba(OH)₂ and NaOH in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of base in an organic reaction is a critical parameter that can significantly influence yield, selectivity, and overall efficiency. While sodium hydroxide (B78521) (NaOH) is a common and cost-effective choice, barium hydroxide (Ba(OH)₂) presents several distinct advantages in specific synthetic contexts. This guide provides an objective comparison of these two bases, supported by experimental data and detailed protocols for key reactions.

Key Performance Comparisons

Barium hydroxide often excels in reactions where selectivity is paramount and in heterogeneous reaction conditions. Its lower solubility in many organic solvents can be leveraged to control reactivity and simplify purification.

Ester Hydrolysis (Saponification)

While NaOH is widely used for the complete hydrolysis of esters, Ba(OH)₂ offers a unique advantage in the selective mono-hydrolysis of di-esters. This is attributed to the precipitation of the barium salt of the resulting mono-acid, which prevents further hydrolysis.

BaseSubstrateProductYieldReaction ConditionsReference
Ba(OH)₂ Dimethyl hendecanedioateMonomethyl hendecanedioateHighMethanol, reflux[Qualitative Mention]
NaOH Generic EsterCarboxylate Salt & AlcoholGood to ExcellentAqueous/Alcoholic solution, heatGeneral Knowledge
Aldol (B89426) and Claisen-Schmidt Condensations

Both Ba(OH)₂ and NaOH are effective catalysts for aldol and Claisen-Schmidt condensations. "Activated" barium hydroxide (dehydrated form, C-200) has been shown to be a highly active and selective heterogeneous catalyst in these reactions.[1] The reaction often proceeds via an interfacial solid-liquid mechanism.[2]

BaseReaction TypeKetoneAldehydeYieldReference
Ba(OH)₂ Claisen-SchmidtVariousBenzaldehyde derivatives88-98%[2]
NaOH Claisen-SchmidtVariousBenzaldehyde derivatives90-96%[2]

Note: The yields presented are from a comparative mention in the literature and may not have been obtained under identical reaction conditions.

Wittig-Horner Reaction

In the Wittig-Horner reaction, activated barium hydroxide (C-200) has demonstrated high efficiency and stereoselectivity, particularly in the synthesis of (E)-α,β-unsaturated ketones. Its use can lead to reactions that are remarkably free of competing side-reactions.[3]

BasePhosphonateAldehydeProductStereoselectivityYieldReference
Ba(OH)₂ (C-200) 2-OxoalkylphosphonatesAliphatic aldehydes(E)-α,β-unsaturated ketonesHigh (E-selectivity)High[3]
NaOH Stabilized YlidesAldehydes/Ketones(E)-alkeneGenerally E-selectiveVariesGeneral Knowledge

Experimental Protocols

Ester Hydrolysis using Ba(OH)₂ (Non-Aqueous Workup)

This protocol is adapted from a procedure for the hydrolysis of alkyl esters in methanol, which avoids an aqueous workup.

  • Reaction Setup : To a solution of the ester in methanol, add barium hydroxide octahydrate (Ba(OH)₂·8H₂O).

  • Reaction Execution : Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC or GC).

  • Workup : Upon completion, cool the reaction mixture and filter to remove any insoluble barium salts.

  • Product Isolation : The filtrate, containing the alcohol co-product, is concentrated under reduced pressure. The carboxylic acid can be liberated from the barium salt by treatment with a strong acid.

Claisen-Schmidt Condensation using Activated Ba(OH)₂

This protocol describes a heterogeneous catalysis approach.

  • Catalyst Activation : Prepare activated barium hydroxide (C-200) by heating Ba(OH)₂·8H₂O at 200°C under vacuum for several hours.

  • Reaction Setup : In a round-bottom flask, suspend the activated Ba(OH)₂ in a suitable solvent (e.g., ethanol).

  • Reactant Addition : Add the ketone and then the aromatic aldehyde to the stirred suspension.

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Workup and Purification : After completion, filter off the catalyst. The filtrate is then concentrated, and the crude product is purified by recrystallization or column chromatography.

Wittig-Horner Reaction using Activated Ba(OH)₂

This protocol is for the stereoselective synthesis of (E)-α,β-unsaturated ketones.

  • Catalyst Activation : Prepare activated barium hydroxide (C-200) as described above.

  • Reaction Setup : Suspend the activated Ba(OH)₂ in 1,4-dioxane.

  • Reactant Addition : Add the 2-oxoalkylphosphonate and the aldehyde to the stirred suspension.

  • Reaction Execution : Stir the mixture at the appropriate temperature until the reaction is complete.

  • Workup and Purification : Filter to remove the catalyst and other solid byproducts. The filtrate is concentrated, and the product is purified by chromatography.

Visualizing Reaction Pathways and Workflows

Mechanism of Base-Catalyzed Ester Hydrolysis

Ester_Hydrolysis Ester Ester (RCOOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Carboxylic_Acid Carboxylic Acid (RCOOH) Tetrahedral_Intermediate->Carboxylic_Acid Elimination of R'O⁻ Alcohol Alcohol (R'OH) Tetrahedral_Intermediate->Alcohol Carboxylate_Salt Carboxylate Salt (RCOO⁻) Carboxylic_Acid->Carboxylate_Salt Deprotonation by Base Base OH⁻ (from Ba(OH)₂ or NaOH) Base->Ester Nucleophilic Attack

Caption: Base-catalyzed hydrolysis of an ester proceeds via a tetrahedral intermediate.

Experimental Workflow for Heterogeneous Catalysis with Ba(OH)₂

Heterogeneous_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification Activation Activate Ba(OH)₂ (Heat under vacuum) Setup Suspend activated Ba(OH)₂ in solvent Activation->Setup Addition Add reactants (e.g., ketone, aldehyde) Setup->Addition Execution Stir at defined temperature Addition->Execution Filtration Filter to remove catalyst Execution->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Purify product (Recrystallization/Chromatography) Concentration->Purification

Caption: General workflow for organic synthesis using heterogeneous Ba(OH)₂ catalysis.

Discussion of Advantages

The primary advantages of using Ba(OH)₂ over NaOH in organic synthesis can be summarized as follows:

  • Heterogeneous Catalysis : Due to its limited solubility in many organic solvents, Ba(OH)₂ can be employed as a solid catalyst.[4] This simplifies the reaction workup, as the catalyst can be easily removed by filtration, which is particularly beneficial in large-scale industrial processes.

  • Enhanced Selectivity : The solid-phase nature of many Ba(OH)₂-catalyzed reactions can lead to improved selectivity. In the Wittig-Horner reaction, for instance, the use of activated Ba(OH)₂ promotes the formation of the (E)-alkene with high stereoselectivity, minimizing the formation of unwanted side products.[3]

  • Selective Reactions : The insolubility of barium carboxylates is a key advantage in the selective mono-hydrolysis of diesters. This property is difficult to replicate with the highly soluble sodium salts formed when using NaOH.

  • "Activated" Form : The catalytic activity of Ba(OH)₂ can be significantly enhanced by thermal activation (e.g., C-200). This provides an additional parameter for optimizing reaction conditions, which is not available for NaOH.[1]

Conclusion

While NaOH remains a versatile and widely used base in organic synthesis, Ba(OH)₂ offers distinct advantages in specific applications. Its utility as a heterogeneous catalyst, its ability to promote high stereoselectivity, and its unique application in selective hydrolysis reactions make it a valuable tool for synthetic chemists. For researchers and professionals in drug development, where high purity and selectivity are often critical, the use of barium hydroxide can provide elegant solutions to challenging synthetic problems. The choice between Ba(OH)₂ and NaOH should therefore be made on a case-by-case basis, considering the specific requirements of the reaction in terms of yield, selectivity, and process efficiency.

References

A Comparative Guide to the Reactivity of Barium Hydroxide Monohydrate and Octahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and analysis, the choice of reagent can significantly impact reaction kinetics, yield, and overall efficiency. Barium hydroxide (B78521), a strong base, is a prime example where the degree of hydration plays a pivotal role in its utility. This guide provides an objective comparison of the reactivity of barium hydroxide monohydrate (Ba(OH)₂·H₂O) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O), supported by their fundamental physicochemical properties and illustrative experimental considerations.

Executive Summary

The primary determinant of reactivity between the two hydrates in aqueous or protic solvent systems is their solubility. Barium hydroxide octahydrate, with its significantly higher solubility, is the more reactive form in solution-phase reactions. Its ability to rapidly provide a higher concentration of hydroxide ions (OH⁻) accelerates reaction rates for base-catalyzed transformations. In contrast, the monohydrate's utility is prominent in applications where controlled release of hydroxide ions is desired or in non-aqueous systems where the water of hydration can be a critical participant.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound and octahydrate, highlighting the differences that underpin their reactivity.

PropertyThis compoundBarium Hydroxide OctahydrateSignificance for Reactivity
Molecular Formula Ba(OH)₂·H₂OBa(OH)₂·8H₂OHigher water content in the octahydrate contributes to its crystal structure and solubility.
Molecular Weight 189.36 g/mol 315.46 g/mol Important for stoichiometric calculations.
Appearance White powderTransparent, colorless crystals or white massesThe crystalline nature of the octahydrate can influence its dissolution rate.
Melting Point 300 °C (decomposes)78 °CThe low melting point of the octahydrate indicates weaker lattice forces.
Solubility in Water Slightly soluble (3.89 g/100 mL at 20°C for anhydrous)Freely soluble (5.6 g/100 mL at 15°C)This is the most critical factor. Higher solubility of the octahydrate leads to a greater concentration of reactive hydroxide ions in solution, thus enhancing reaction rates.
Thermal Decomposition Decomposes to BaO above 800 °CDehydrates to the monohydrate upon heating in air.The octahydrate is less thermally stable due to the loss of water of crystallization.

Reactivity Comparison

The enhanced reactivity of barium hydroxide octahydrate in solution is a direct consequence of its higher solubility. In any reaction where barium hydroxide acts as a base in an aqueous or protic solvent, the rate of reaction will be significantly faster with the octahydrate, assuming all other conditions are equal.

Inferred Reactivity:

  • Neutralization Reactions: The neutralization of an acid with barium hydroxide octahydrate will be faster due to the immediate availability of a higher concentration of hydroxide ions.

  • Ester Hydrolysis and Saponification: As a strong base, barium hydroxide is used to hydrolyze esters. The octahydrate's higher solubility allows for a more rapid saponification process.

  • Aldol (B89426) Condensations and other Base-Catalyzed Reactions: The efficiency of base-catalyzed organic reactions, such as aldol condensations, is often dependent on the concentration of the base. The octahydrate provides a higher effective base concentration in solution.

This compound may be preferred in scenarios requiring a slower, more controlled reaction, or in solid-state reactions where the presence of excess water from the octahydrate could be detrimental.

Experimental Protocols

Experiment 1: Comparative Rate of Neutralization

Objective: To compare the rate at which this compound and octahydrate neutralize a standard acid solution.

Methodology:

  • Preparation of Barium Hydroxide Solutions:

    • Prepare a saturated solution of barium hydroxide octahydrate in deionized water at a constant temperature (e.g., 25°C).

    • Prepare a suspension of this compound in deionized water at the same concentration (based on Ba(OH)₂ content) and temperature.

  • Titration Setup:

    • Place a known volume of a standardized solution of a weak acid (e.g., 0.1 M acetic acid) in a beaker equipped with a magnetic stirrer and a pH probe.

  • Kinetic Monitoring:

    • Rapidly add an equimolar amount of the prepared barium hydroxide octahydrate solution to the acid and immediately start recording the pH as a function of time.

    • Repeat the experiment using the this compound suspension.

  • Data Analysis:

    • Plot pH versus time for both experiments. The time taken to reach the equivalence point (e.g., pH 7 for a strong acid, or the inflection point for a weak acid) will be a measure of the reaction rate. A faster time to equivalence indicates higher reactivity.

Experiment 2: Comparative Yield in Ester Hydrolysis

Objective: To compare the reaction yield of an ester hydrolysis reaction catalyzed by this compound and octahydrate over a fixed time period.

Methodology:

  • Reaction Setup:

    • In two separate reaction vessels, place a solution of an ester (e.g., ethyl acetate) in a suitable solvent (e.g., ethanol/water mixture).

  • Initiation of Reaction:

    • To one vessel, add a molar equivalent of barium hydroxide octahydrate.

    • To the second vessel, add a molar equivalent of this compound.

    • Maintain both reactions at a constant temperature with stirring.

  • Reaction Monitoring and Quenching:

    • After a predetermined time interval (e.g., 30 minutes), quench both reactions by neutralizing the excess base with a standard acid solution.

  • Product Quantification:

    • Extract the unreacted ester and the product carboxylic acid from the reaction mixture.

    • Quantify the amount of product formed in each reaction using a suitable analytical technique (e.g., gas chromatography or titration of the resulting carboxylic acid).

  • Data Analysis:

    • Compare the percentage yield of the carboxylic acid for both catalysts. A higher yield for the octahydrate will demonstrate its greater reactivity under these conditions.

Visualizations

The following diagrams illustrate key concepts related to the comparison of barium hydroxide hydrates.

G cluster_octahydrate Barium Hydroxide Octahydrate cluster_monohydrate This compound cluster_reaction Reactivity in Solution octahydrate Ba(OH)₂·8H₂O (Solid) dissolved_octa Ba²⁺(aq) + 2OH⁻(aq) (High Concentration) octahydrate->dissolved_octa Rapid Dissolution fast_reaction Fast Reaction Rate dissolved_octa->fast_reaction monohydrate Ba(OH)₂·H₂O (Solid) dissolved_mono Ba²⁺(aq) + 2OH⁻(aq) (Low Concentration) monohydrate->dissolved_mono Slow Dissolution slow_reaction Slow Reaction Rate dissolved_mono->slow_reaction G cluster_pathways start Start: Ester + Solvent add_base Add Barium Hydroxide start->add_base reaction_octa Rapid Hydrolysis add_base->reaction_octa Use Octahydrate reaction_mono Slow Hydrolysis add_base->reaction_mono Use Monohydrate octahydrate_path Octahydrate Pathway monohydrate_path Monohydrate Pathway quench Quench Reaction reaction_octa->quench reaction_mono->quench analysis Analyze Product Yield quench->analysis

A Comparative Guide to the Cross-Validation of Analytical Methods: Barium Hydroxide Titration vs. High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a validated analytical procedure produces consistent and reliable results across different laboratories, equipment, or even different analytical techniques.[1][2] This guide provides a comparative analysis of two common analytical methods for the quantification of weak organic acids: titration with barium hydroxide (B78521) and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative performance data, and visualize the validation workflow.

Introduction to the Titrant: Barium Hydroxide

Barium hydroxide, Ba(OH)₂, is a strong base used in analytical chemistry for the titration of weak acids, particularly organic acids.[3][4] Its primary advantage over more common titrants like sodium hydroxide (NaOH) and potassium hydroxide (KOH) is that its aqueous solutions are guaranteed to be free of carbonate.[3][4][5] Barium carbonate (BaCO₃) is insoluble in water and precipitates out, thus preventing titration errors that can occur due to the presence of carbonate ions, which are less basic.[4][5]

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a highly specific and sensitive method, making it a gold standard for the assay of active pharmaceutical ingredients (APIs) and their impurities.

Comparative Performance Characteristics

The choice of an analytical method depends on a balance of performance characteristics, sample throughput, and available instrumentation. The following table summarizes the typical performance of barium hydroxide titration and HPLC for the assay of a weak organic acid.

Performance CharacteristicBarium Hydroxide TitrationHigh-Performance Liquid Chromatography (HPLC)
Specificity Lower: susceptible to interference from other acidic or basic compounds.Higher: able to separate the analyte from impurities and degradation products.
Linearity Good over a defined concentration range.Excellent over a wide concentration range.
Accuracy (% Recovery) Typically 98.0% - 102.0%Typically 99.0% - 101.0%
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: ≤ 0.5% Intermediate Precision: ≤ 1.5%
Robustness Generally robust, but sensitive to temperature changes affecting titrant concentration.Robust to minor variations in mobile phase composition, pH, and flow rate.
Limit of Quantitation (LOQ) Higher (less sensitive).Lower (more sensitive).
Analysis Time per Sample ~15-20 minutes~5-10 minutes
Cost per Sample LowHigh
Instrumentation Cost LowHigh

Experimental Protocols for Method Validation

According to the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), the validation of an analytical procedure is necessary to demonstrate its fitness for the intended purpose.[6][7][8] Below are the detailed methodologies for validating a titration method using barium hydroxide and an HPLC method for the assay of a hypothetical weak organic acid, "Acidum Debile".

Protocol 1: Validation of Titration Method with Barium Hydroxide

Objective: To validate a potentiometric titration method for the quantification of Acidum Debile using standardized 0.1 M Barium Hydroxide.

1. Materials and Reagents:

  • Acidum Debile reference standard

  • Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Potassium hydrogen phthalate (B1215562) (KHP), primary standard

  • Deionized water, boiled to remove dissolved CO₂

  • Methanol, analytical grade

2. Instrumentation:

  • Autotitrator with a pH electrode

  • Analytical balance

  • Volumetric flasks and pipettes

3. Experimental Procedure:

  • Preparation and Standardization of 0.1 M Barium Hydroxide:

    • Dissolve an accurately weighed amount of Ba(OH)₂·8H₂O in freshly boiled and cooled deionized water to make a solution of approximately 0.1 M.

    • Accurately weigh a suitable amount of dried KHP (primary standard) and dissolve in boiled deionized water.

    • Titrate the KHP solution with the prepared barium hydroxide solution to a potentiometric endpoint.

    • Calculate the exact molarity of the barium hydroxide solution. Perform this in triplicate.

  • Validation Parameters:

    • Specificity: Titrate a solution of Acidum Debile in the presence of its known impurities and excipients. The titration curve should show a distinct inflection point corresponding only to Acidum Debile.

    • Linearity: Prepare solutions of Acidum Debile at five different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Titrate each solution in triplicate. Plot a graph of the volume of titrant consumed versus the concentration of Acidum Debile.

    • Accuracy: Analyze, in triplicate, samples of Acidum Debile at three concentration levels (e.g., 80%, 100%, 120%) with a known amount of the reference standard. Calculate the percentage recovery.

    • Precision:

      • Repeatability (Intra-assay precision): Perform six independent assays of Acidum Debile at 100% of the target concentration on the same day, by the same analyst, and with the same equipment.

      • Intermediate precision: Repeat the assay on a different day, with a different analyst, or with different equipment.

    • Robustness: Intentionally vary method parameters such as the stirring speed and the initial sample volume and observe the effect on the results.

Protocol 2: Validation of HPLC Method

Objective: To validate a reverse-phase HPLC method for the quantification of Acidum Debile.

1. Materials and Reagents:

  • Acidum Debile reference standard

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Deionized water, HPLC grade

  • Phosphoric acid, analytical grade

2. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer (pH 3.0) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Experimental Procedure:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of Acidum Debile reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions of Acidum Debile in the mobile phase to a concentration within the calibration range.

  • Validation Parameters:

    • Specificity: Analyze a placebo sample, a sample spiked with known impurities, and a degraded sample. The peak for Acidum Debile should be well-resolved from any other peaks.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area versus the concentration.

    • Accuracy: Analyze, in triplicate, samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.

    • Precision:

      • Repeatability: Inject six replicate preparations of the sample solution at 100% of the target concentration.

      • Intermediate precision: Perform the assay on a different day, with a different analyst, or on a different instrument.

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results.

Cross-Validation Workflow and Data Comparison

Cross-validation is performed to ensure that the two methods provide comparable results.[9] This is typically done by analyzing the same batch of a product with both validated methods and statistically comparing the outcomes.

Illustrative Cross-Validation Data

The following table presents hypothetical data from the analysis of three different batches of Acidum Debile using the validated titration and HPLC methods.

Batch NumberBarium Hydroxide Titration (% Assay)HPLC (% Assay)% Difference
Batch 00199.8100.1-0.30%
Batch 002100.5100.2+0.30%
Batch 00399.599.7-0.20%
Mean 99.93 100.00 -0.07%
%RSD 0.52% 0.25% N/A

Acceptance Criteria: The results from the two methods are considered comparable if the percentage difference for each batch is not more than 2.0% and the mean difference is not more than 1.0%.

Visualizing the Workflows

Diagram 1: Workflow for Barium Hydroxide Titration Method Validation

Titration_Workflow cluster_prep Preparation cluster_validation Validation cluster_analysis Analysis prep_titrant Prepare Ba(OH)₂ Solution standardize Standardize with KHP prep_titrant->standardize titrate Perform Titration standardize->titrate prep_sample Prepare Acidum Debile Samples prep_sample->titrate specificity Specificity specificity->titrate linearity Linearity linearity->titrate accuracy Accuracy accuracy->titrate precision Precision precision->titrate robustness Robustness robustness->titrate calculate Calculate Results titrate->calculate report Validation Report calculate->report

Caption: Workflow for the validation of a titration method using barium hydroxide.

Diagram 2: Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Preparation cluster_validation Validation cluster_analysis Analysis prep_mobile_phase Prepare Mobile Phase hplc_run Perform HPLC Analysis prep_mobile_phase->hplc_run prep_standards Prepare Standard Solutions prep_standards->hplc_run prep_samples Prepare Sample Solutions prep_samples->hplc_run specificity Specificity specificity->hplc_run linearity Linearity linearity->hplc_run accuracy Accuracy accuracy->hplc_run precision Precision precision->hplc_run robustness Robustness robustness->hplc_run process_data Process Chromatographic Data hplc_run->process_data report Validation Report process_data->report

Caption: Workflow for the validation of an HPLC analytical method.

Diagram 3: Logical Flow of Cross-Validation

Cross_Validation_Logic start Start Cross-Validation method1 Method 1: Ba(OH)₂ Titration (Validated) start->method1 method2 Method 2: HPLC (Validated) start->method2 analyze_samples Analyze Same Batches with Both Methods method1->analyze_samples method2->analyze_samples compare_results Statistically Compare Results analyze_samples->compare_results pass Methods are Comparable compare_results->pass Criteria Met fail Investigate Discrepancy compare_results->fail Criteria Not Met end End pass->end fail->analyze_samples

Caption: Logical workflow for the cross-validation of two analytical methods.

Conclusion

Both barium hydroxide titration and HPLC are suitable methods for the assay of weak organic acids, each with its own set of advantages and disadvantages. Titration with barium hydroxide is a cost-effective and reliable method, particularly advantageous for its carbonate-free nature. However, it lacks the specificity of HPLC, which is the preferred method when dealing with complex mixtures or when high sensitivity is required.

The cross-validation process demonstrates that for the hypothetical "Acidum Debile," both methods can produce comparable and reliable results. The choice of method for routine use would depend on factors such as the available instrumentation, sample throughput requirements, and the specific regulatory context. This guide provides a framework for researchers and scientists to approach the validation and cross-validation of these analytical techniques in a systematic and compliant manner.

References

A Comparative Guide to the Catalytic Performance of Barium Hydroxide Monohydrate (Ba(OH)₂·H₂O) versus Other Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O) against other common strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and calcium hydroxide (Ca(OH)₂). The comparisons are supported by experimental data from peer-reviewed literature, focusing on key performance indicators like reaction yield, time, and selectivity across various organic reactions.

Executive Summary

Barium hydroxide monohydrate often emerges as a superior catalyst in several base-catalyzed reactions, demonstrating higher yields, reduced reaction times, and enhanced selectivity compared to other common strong bases. Its unique properties, including its nature as a heterogeneous catalyst in many organic solvents, contribute to cleaner reactions and easier product isolation. This guide delves into specific reaction types, presenting comparative data and detailed experimental protocols to aid in catalyst selection for your research and development needs.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data on the catalytic performance of Ba(OH)₂·H₂O in comparison to other strong bases in key organic reactions.

Table 1: Claisen-Schmidt Condensation

CatalystSubstrate 1Substrate 2Yield (%)Reaction TimeReference
Ba(OH)₂ Benzaldehyde (B42025)Acetophenone (B1666503)88-98%1 h[1]
NaOH BenzaldehydeAcetophenone93-98%Not Specified
KOH BenzaldehydeAcetophenone88-94%Not Specified
Ca(OH)₂ BenzaldehydeAcetone68%20 h[2]

Table 2: Horner-Wadsworth-Emmons Reaction

CatalystAldehydePhosphonate (B1237965)E/Z SelectivityYield (%)Reference
Ba(OH)₂·8H₂O α-branched aliphatic aldehydesTriisopropyl 2-phosphonopropionate98:>99High[3]
LiOH·H₂O Aromatic aldehydesTriethyl 2-phosphonopropionate95-9983-97%[3]
KOH BenzaldehydeDiethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonateHigh E-selectivity84%[4]

Table 3: Suzuki Cross-Coupling

CatalystAryl HalideBoronic AcidYield (%)Reaction TimeReference
Ba(OH)₂ Ferrocenylboronic acid4-Iodotoluene84%Shorter time[1]
Na₂CO₃ Ferrocenylboronic acid4-Iodotoluene25%Longer time[1]

Table 4: Aldol (B89426) Condensation

CatalystAldehydeKetoneProduct 1 Yield (%)Product 2 Yield (%)Reference
NaOH BenzaldehydeAcetone4% (hydroxy)93% (enone)[5]
KOH BenzaldehydeAcetone6.2% (hydroxy)96% (enone)[5]
Ca(OH)₂ BenzaldehydeAcetoneNot specifiedNot specified[5]
Ba(OH)₂ Not specifiedNot specifiedNot specifiedNot specified

Note: Direct quantitative comparison for Ba(OH)₂ in this specific aldol reaction was not available in the searched literature. However, it is frequently cited as an effective catalyst for aldol condensations.

Table 5: Michael Addition

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Claisen-Schmidt Condensation using Ba(OH)₂

Objective: To synthesize chalcone (B49325) derivatives via Claisen-Schmidt condensation using activated barium hydroxide as a heterogeneous catalyst.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Substituted acetophenone (10 mmol)

  • Activated Ba(OH)₂ (C-200, prepared by heating Ba(OH)₂·8H₂O at 200 °C for 2 hours) (1 g)

  • Ethanol (B145695) (96%, 20 mL)

Procedure:

  • A mixture of the substituted benzaldehyde (10 mmol), substituted acetophenone (10 mmol), and activated Ba(OH)₂ (1 g) in ethanol (20 mL) is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1 hour), the catalyst is removed by filtration.[1]

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by recrystallization from ethanol to afford the desired chalcone.

Protocol 2: Horner-Wadsworth-Emmons Reaction using Ba(OH)₂·8H₂O

Objective: To synthesize (E)-α,β-unsaturated esters with high stereoselectivity using barium hydroxide octahydrate.

Materials:

  • Aldehyde (1.0 mmol)

  • Triisopropyl 2-phosphonopropionate (1.2 mmol)

  • Ba(OH)₂·8H₂O (1.5 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a stirred suspension of Ba(OH)₂·8H₂O (1.5 mmol) in anhydrous THF (5 mL) at room temperature, the phosphonate (1.2 mmol) is added.

  • The mixture is stirred for 30 minutes.

  • A solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.

  • The reaction is stirred at room temperature until completion as monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 3: Suzuki Cross-Coupling using Ba(OH)₂

Objective: To perform a Suzuki cross-coupling reaction using barium hydroxide as the base.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Ba(OH)₂ (2.0 mmol)

  • 1,4-Dioxane/water (4:1, 5 mL)

Procedure:

  • A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Ba(OH)₂ (2.0 mmol) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Degassed 1,4-dioxane/water (4:1, 5 mL) is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The product is purified by column chromatography.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Base-Catalyzed Reactions

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants & Solvent mixing Mixing & Stirring (Temperature Control) reactants->mixing base Ba(OH)₂·H₂O or other base base->mixing monitoring Reaction Monitoring (TLC/GC) mixing->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Isolated Product purification->product

A typical workflow for base-catalyzed organic synthesis.
Diagram 2: Base-Catalyzed Aldol Condensation Pathway

aldol_condensation start Ketone/Aldehyde (with α-H) enolate Enolate Formation start->enolate Deprotonation base Base (e.g., Ba(OH)₂) base->enolate nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack carbonyl Second Carbonyl Molecule carbonyl->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation aldol_adduct β-Hydroxy Carbonyl (Aldol Adduct) protonation->aldol_adduct dehydration Dehydration (optional, often with heat) aldol_adduct->dehydration enone α,β-Unsaturated Carbonyl (Enone/Enal) dehydration->enone

Mechanism of a base-catalyzed aldol condensation.
Diagram 3: Suzuki Cross-Coupling Catalytic Cycle

suzuki_coupling cluster_reactants pd0 Pd(0)L₂ pdII_halide R¹-Pd(II)L₂-X pd0->pdII_halide Oxidative Addition pdII_hydroxide R¹-Pd(II)L₂-OH pdII_halide->pdII_hydroxide Ligand Exchange pdII_aryl R¹-Pd(II)L₂-R² pdII_hydroxide->pdII_aryl Transmetalation pdII_aryl->pd0 Reductive Elimination product R¹-R² pdII_aryl->product aryl_halide R¹-X aryl_halide->pdII_halide boronic_acid R²-B(OH)₂ boronic_acid->pdII_aryl base Base (e.g., Ba(OH)₂) base->pdII_hydroxide

The catalytic cycle of the Suzuki cross-coupling reaction.

References

literature review of barium hydroxide applications in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Barium hydroxide (B78521), a strong alkaline earth metal base, has carved a niche for itself as a versatile and efficient catalyst in a variety of organic transformations. Its utility spans from large-scale industrial processes like biodiesel production to intricate carbon-carbon bond-forming reactions crucial in pharmaceutical synthesis. This guide provides a comparative analysis of barium hydroxide's performance against other common catalysts, supported by experimental data and detailed protocols, to aid researchers in catalyst selection and methods development.

Performance in Key Catalytic Applications

Barium hydroxide demonstrates notable efficacy in several classes of organic reactions. Its performance, often superior to other common bases, is attributed to its high basicity, unique solubility characteristics, and, in its activated form, a favorable heterogeneous nature.

Transesterification for Biodiesel Production

In the realm of renewable energy, barium hydroxide has been explored as a catalyst for the transesterification of triglycerides to produce fatty acid methyl esters (FAME), the primary component of biodiesel. While homogeneous catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are widely used, they can lead to soap formation and downstream purification challenges. Barium hydroxide, particularly in its solid, activated form, offers a compelling heterogeneous alternative.

CatalystFeedstockMethanol/Oil Molar RatioCatalyst Conc. (wt%)Temperature (°C)Reaction TimeConversion/Yield (%)Reference
Ba(OH)₂ Sunflower Oil6:126510 min~98[1][2]
BaAl₂O₄ Used Vegetable Oil21:1465150 min93.28[3]
KOH Canola Oil6:11601 h>98[4]
NaOH Waste Cooking Oil6:11601 h~97[5]
CaO Rapeseed Oil9:12653 h~95[6]

Note: The performance of catalysts can vary significantly based on the specific feedstock and reaction conditions.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation for the synthesis of chalcones and other α,β-unsaturated ketones, is effectively catalyzed by barium hydroxide.[6] It often provides excellent yields and, in some cases, shorter reaction times compared to other alkali metal hydroxides.[7]

CatalystAldehydeKetoneSolventReaction TimeYield (%)Reference
Ba(OH)₂ BenzaldehydeAcetoneEthanol15 min88-98[6][8]
KOH VariousVariousEthanol-88-94[6]
NaOH BenzaldehydeAcetoneEthanol/Water15 min90-96[1][6]

Activated barium hydroxide (C-200) has been shown to be a particularly effective heterogeneous catalyst for this reaction, avoiding competing side reactions like the Cannizzaro reaction.[7]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a vital tool for the stereoselective synthesis of alkenes. Barium hydroxide has emerged as a mild and efficient base for this transformation, particularly for coupling β-ketophosphonates with complex and base-sensitive aldehydes.[7] It is noted for promoting high (E)-selectivity.[9]

BaseSubstratesSelectivityKey AdvantagesReference
Ba(OH)₂·8H₂O Aliphatic & α-branched aldehydesHigh (E)-selectivity (>97%)Milder alternative, can be used solvent-free or in THF[9]
NaH GeneralVariesStrong base, widely used[9]
K₂CO₃ Acidic phosphonates, sensitive substratesVariesWeak base, suitable for delicate substrates[9]
LiCl/Et₃N General (Masamune-Roush conditions)GoodEffective for many substrates[7]

The reaction with barium hydroxide is often cleaner and faster than other methods, such as the Masamune-Roush conditions.[7]

Michael Addition

Partially dehydrated barium hydroxide serves as an efficient catalyst for the Michael addition of active methylene (B1212753) compounds to chalcones. The yields are reported to be significantly better than those obtained with other basic catalysts.[7]

Suzuki Cross-Coupling

In the realm of palladium-catalyzed cross-coupling reactions, the choice of base is critical. For the Suzuki cross-coupling of iodoferrocene with arylboronic acids, the use of stronger bases like barium hydroxide has been shown to be favorable, leading to better yields of the desired monoarylferrocenes compared to weaker bases like sodium carbonate.[10]

Experimental Protocols

The following are representative experimental protocols for key reactions catalyzed by barium hydroxide. Researchers should adapt these procedures to their specific substrates and analytical requirements.

General Procedure for Claisen-Schmidt Condensation
  • To a solution of the aldehyde (1 equivalent) and the ketone (1 equivalent) in ethanol, add activated barium hydroxide (e.g., C-200, 10 mol%).

  • Stir the reaction mixture at room temperature or reflux for the time indicated by TLC analysis (typically 15 minutes to 1 hour).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to afford the desired α,β-unsaturated ketone.[8]

General Procedure for Horner-Wadsworth-Emmons Reaction
  • To a stirred suspension of the phosphonate (B1237965) ester (1.1 equivalents) and the aldehyde (1.0 equivalent) in a suitable solvent (e.g., anhydrous THF), add barium hydroxide octahydrate (1.2 equivalents) at room temperature under an inert atmosphere.

  • Stir the reaction mixture until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired alkene.[9]

General Procedure for Michael Addition
  • A mixture of the active methylene compound (1 equivalent), the α,β-unsaturated carbonyl compound (1 equivalent), and partially dehydrated barium hydroxide (as a catalyst) in a suitable solvent (or solvent-free) is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the catalyst is filtered off.

  • The reaction mixture is worked up by washing with water and brine, followed by drying over a suitable drying agent.

  • The solvent is removed under reduced pressure, and the crude product is purified by an appropriate method like crystallization or column chromatography.

Visualizing Catalytic Pathways

To better understand the role of barium hydroxide in these reactions, the following diagrams illustrate the generalized workflows and mechanisms.

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mixing Mixing in Solvent (e.g., Ethanol) Aldehyde->Mixing Ketone Ketone Ketone->Mixing BaOH2 Ba(OH)₂ Catalyst BaOH2->Mixing Stirring Stirring at RT/Reflux Mixing->Stirring Neutralization Neutralization Stirring->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification Filtration->Purification Product α,β-Unsaturated Ketone Purification->Product

Caption: Generalized workflow for a barium hydroxide-catalyzed Claisen-Schmidt condensation.

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation BaOH2 Ba(OH)₂ Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Byproduct Dialkylphosphate Salt Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction catalyzed by a base.

References

cost-benefit analysis of using barium hydroxide in industrial synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of utilizing barium hydroxide (B78521) in various industrial syntheses, comparing its performance with common alternatives. The following sections detail experimental data, protocols, and economic considerations to support informed decision-making in chemical manufacturing and research.

Overview of Barium Hydroxide and Its Alternatives

Barium hydroxide, Ba(OH)₂, is a strong base employed in a range of industrial applications, from its role as a catalyst in organic synthesis to its use in wastewater treatment and the production of specialty chemicals.[1][2] Its primary alternatives include other strong or moderately strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and calcium hydroxide (Ca(OH)₂). The choice of base is often dictated by factors such as reactivity, selectivity, cost, and environmental impact.

Performance in Key Industrial Applications

Transesterification for Biodiesel Production

Barium hydroxide has demonstrated high efficacy as a heterogeneous catalyst in the transesterification of vegetable oils and animal fats to produce biodiesel.

Experimental Data Summary: Transesterification of Waste Cooking Oil

CatalystCatalyst Loading (wt%)Methanol-to-Oil Molar RatioReaction Time (min)Reaction Temperature (°C)Biodiesel Yield (wt%)
Ba(OH)₂ 512:11206092
CaO512:11206084
MgO512:112060<10
ZnO512:112060<5
AlCl₃512:112060<5

Data sourced from a comparative study on biodiesel production from waste cooking oil.[3]

In a separate study on the methanolysis of sunflower oil, barium hydroxide also showed high activity, achieving approximately 80% oil conversion in just one hour with a 6:1 methanol-to-oil molar ratio at the reflux of methanol.[1]

Experimental Protocol: Transesterification of Waste Cooking Oil using Ba(OH)₂

  • Preparation: Waste cooking oil with a determined acid value (e.g., 1.86 mg KOH/g) is used as the feedstock.[3]

  • Reaction Setup: The transesterification is carried out in a batch reactor.

  • Reaction Conditions:

    • Catalyst: Ba(OH)₂

    • Catalyst Loading: 5 wt% relative to the oil.

    • Methanol-to-Oil Molar Ratio: 12:1.

    • Reaction Temperature: 60°C.

    • Reaction Time: 120 minutes.

    • Agitation Speed: 600 rpm.

  • Product Separation and Analysis: After the reaction, the biodiesel is separated from the glycerol (B35011) layer. The yield is determined by analyzing the fatty acid methyl ester (FAME) content, for instance, through gas chromatography-mass spectroscopy (GC-MS).[1]

Catalysis in Phenolic Resin Synthesis

Barium hydroxide is utilized as a catalyst in the production of phenolic resins. Its performance relative to other catalysts can influence the reaction rate and the properties of the final resin.

Experimental Data Summary: Catalyst Comparison in Phenolic Resole Resin Synthesis

CatalystCatalyst Amount (g per 100g phenol)Reaction Time (h)Reaction Temperature (°C)Observations
Ba(OH)₂ 2385Effective catalyst
NaOH2385Considered the best catalyst among those tested in the study
NH₃2385Effective catalyst
Mg(OH)₂2385Effective catalyst

Data from a study on the synthesis of phenolic resole resins. The study concluded NaOH was the most effective, though detailed quantitative comparison was not provided.[4]

Another study focusing on Ba(OH)₂-catalyzed phenolic resin found that the cure rate was fastest with a Ba(OH)₂/Phenol (B47542) molar ratio of 0.03 and a Formaldehyde (B43269)/Phenol molar ratio of 1.8.[5]

Experimental Protocol: Synthesis of Phenolic Resole Resin

  • Reaction Setup: A reaction vessel equipped with a heating bath, mixer, and reflux condenser is used.

  • Reactants: 100 g of phenol and 2 g of the catalyst (e.g., Ba(OH)₂) are added to the vessel and heated to 85°C with mixing.[4]

  • Formaldehyde Addition: 100 g of formaldehyde is added dropwise.[4]

  • Reflux: The mixture is refluxed for a specified period (e.g., 3 hours).[4]

  • Analysis: The resulting resin's properties, such as viscosity and cure time, are analyzed.

Aldol (B89426) Condensation and Other Organic Syntheses

Barium hydroxide is a strong base used to catalyze aldol condensations and other reactions like the synthesis of cyclopentanone (B42830).[6][7]

Experimental Data Summary: Synthesis of Cyclopentanone from Adipic Acid

CatalystReaction Temperature (°C)Reported Yield (%)
Barium Hydroxide 285-29575-80
Barium CarbonateNot specified94

Data sourced from organic synthesis procedures.

Experimental Protocol: Synthesis of Cyclopentanone

  • Reactant Mixture: An intimate mixture of 200 g of powdered adipic acid and 10 g of finely ground crystallized barium hydroxide is placed in a distilling flask.

  • Heating: The mixture is gradually heated in a fusible alloy bath to 285–295°C over approximately one and a half hours.

  • Distillation: The temperature is maintained until only a small amount of dry residue remains, which takes about two more hours. The cyclopentanone distills slowly.

  • Purification: The distillate is further purified to obtain cyclopentanone.

Cost-Benefit Analysis

The decision to use barium hydroxide in an industrial synthesis involves a trade-off between its performance benefits and its associated costs, including raw material price, safety measures, and waste disposal.

Comparative Cost and Benefit Factors

FactorBarium HydroxideSodium HydroxideCalcium Hydroxide
Performance High reactivity and selectivity in certain reactions (e.g., transesterification).[1][3]Strong base, widely used and effective in many applications.[6]Lower cost, but also lower basicity and solubility compared to Ba(OH)₂ and NaOH.
Raw Material Cost Generally higher cost. The global barium hydroxide market was valued at approximately USD 138.54 million in 2024, indicating a significant market but higher unit cost compared to commodity bases.[8][9]Lower cost, produced on a very large scale as a commodity chemical.Lowest cost among the three.
Safety & Handling Toxic and corrosive. Requires stringent safety protocols to prevent ingestion, inhalation, and skin contact.[10]Highly corrosive. Requires careful handling and appropriate personal protective equipment.Corrosive and can cause irritation.
Waste Disposal Barium-containing waste is typically classified as hazardous, leading to significantly higher disposal costs.[10] Disposal can range from $0.10 to $10 per pound for hazardous waste.[11][12]Can often be neutralized and disposed of as non-hazardous waste, resulting in lower disposal costs.Can often be neutralized and disposed of as non-hazardous waste.

Mandatory Visualizations

Industrial_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_reaction Reaction cluster_separation Separation & Purification cluster_waste Waste Management Reactants Reactants Reactor Reactor Reactants->Reactor Reaction\nConditions\n(Temp, Pressure, Time) Reaction Conditions (Temp, Pressure, Time) Reactor->Reaction\nConditions\n(Temp, Pressure, Time) Catalyst Catalyst (e.g., Ba(OH)₂) Catalyst->Reactor Separation Separation Reaction\nConditions\n(Temp, Pressure, Time)->Separation Product Product Separation->Product By-products/Waste By-products/Waste Separation->By-products/Waste Waste Treatment Waste Treatment By-products/Waste->Waste Treatment Disposal Disposal Waste Treatment->Disposal

Caption: General workflow for industrial synthesis using a catalyst.

Saponification_Pathway Triglyceride Triglyceride (Fat/Oil) Hydrolysis Hydrolysis Triglyceride->Hydrolysis Saponification Base Strong Base (e.g., Ba(OH)₂, NaOH) Base->Hydrolysis Glycerol Glycerol Soap Fatty Acid Salt (Soap) Hydrolysis->Glycerol Hydrolysis->Soap

Caption: Simplified reaction pathway for saponification.

Cost_Benefit_Logic cluster_benefits Benefits cluster_costs Costs Yield High Yield Decision Decision: Use Ba(OH)₂? Yield->Decision Selectivity High Selectivity Selectivity->Decision Reaction_Rate Fast Reaction Rate Reaction_Rate->Decision Raw_Material Raw Material Cost Raw_Material->Decision Safety Safety & Handling Costs Safety->Decision Waste_Disposal Waste Disposal Cost Waste_Disposal->Decision

Caption: Logical relationship for cost-benefit analysis of Ba(OH)₂.

Conclusion

Barium hydroxide is a highly effective but often more costly and hazardous alternative to other bases like sodium hydroxide and calcium hydroxide in certain industrial syntheses. Its high reactivity can lead to excellent yields and faster reaction times, as seen in transesterification for biodiesel production. However, the higher raw material cost and, most notably, the significant expense and environmental concerns associated with the disposal of barium-containing hazardous waste are major drawbacks.

For researchers and drug development professionals, the choice of barium hydroxide should be carefully weighed. In applications where its unique catalytic properties lead to significantly higher yields or purities that cannot be achieved with other bases, its use may be justified. However, for general applications where alternatives like sodium hydroxide provide adequate performance, the lower cost and reduced environmental and safety burdens of these alternatives make them a more practical choice for large-scale industrial synthesis. Further research into recyclable barium-based catalysts could help mitigate some of the cost and environmental disadvantages.

References

Safety Operating Guide

Proper Disposal of Barium Hydroxide Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including barium hydroxide (B78521) monohydrate. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this hazardous material.

Barium hydroxide monohydrate is a toxic and corrosive compound that must be handled with care from acquisition to disposal. Improper disposal can lead to environmental contamination and potential health hazards. The following procedures are based on regulatory guidelines and safety best practices.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Nitrile, butyl, neoprene, or PVC gloves

  • Chemical splash goggles and a face shield

  • A fully buttoned lab coat

All handling of this compound, especially during disposal, should be conducted within a certified chemical fume hood to avoid inhalation of dust.[1]

Disposal Procedures

There are two primary recommended methods for the disposal of this compound waste: treatment and precipitation to a non-hazardous form, or disposal as hazardous waste via a licensed contractor.

Method 1: Treatment and Precipitation

This method involves converting the soluble barium hydroxide into the insoluble and non-hazardous barium sulfate (B86663).

Experimental Protocol:

  • Preparation: For every 1 liter of aqueous barium hydroxide waste, prepare an excess of 3M sulfuric acid (H₂SO₄). An "excess" ensures all the barium ions will be precipitated.

  • Precipitation: Slowly add the 3M sulfuric acid to the barium hydroxide solution while stirring continuously. This should be done in a suitable container within a chemical fume hood. The reaction will produce a white precipitate of barium sulfate (BaSO₄).

  • Settling: Allow the mixture to stand overnight to ensure complete precipitation and settling of the barium sulfate.[2]

  • Filtration: Separate the barium sulfate precipitate from the liquid by filtration.

  • Neutralization of Filtrate: Check the pH of the filtrate. If necessary, neutralize it with a suitable agent (e.g., sodium hydroxide or hydrochloric acid) to bring the pH to within the acceptable range for drain disposal (typically between 5.5 and 9.5).[3] Once neutralized and confirmed to be free of hazardous materials, the filtrate can be discharged to the sanitary sewer with copious amounts of water.[2]

  • Disposal of Barium Sulfate: The collected barium sulfate precipitate, once dried, can be packaged, clearly labeled as "Non-hazardous Barium Sulfate Waste," and disposed of in a secured sanitary landfill.[2] It is advisable to mix the dried barium sulfate with an equal amount of sand before packaging for landfill disposal.[2]

Method 2: Hazardous Waste Disposal

If treatment is not feasible or desired, the this compound waste must be disposed of as hazardous waste.

Operational Plan:

  • Segregation and Storage: Collect all this compound waste (solid and solutions) in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical (e.g., high-density polyethylene).

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., corrosive, toxic).

  • Contact a Licensed Disposal Company: Arrange for a licensed professional waste disposal service to collect and dispose of the material.[4] This is the most common and recommended procedure for laboratories. The disposal company may incinerate the waste in a chemical incinerator equipped with an afterburner and scrubber.[4]

Quantitative Data for Barium Disposal

The following table summarizes key quantitative parameters relevant to the disposal of barium-containing waste.

ParameterRegulatory Limit/GuidelineWaste CodeSource
RCRA Toxicity Characteristic Leaching Procedure (TCLP) Limit for Barium 100.0 mg/LD005[4][5][6][7]
Acceptable pH Range for Drain Disposal of Treated Effluent 5.5 - 9.5N/A[3]

Note: Waste containing barium at a concentration above the TCLP limit must be managed as hazardous waste.[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated decision Is on-site treatment and precipitation feasible? start->decision treat Treat with excess Sulfuric Acid to precipitate Barium Sulfate decision->treat Yes hazardous Collect in a labeled, sealed hazardous waste container decision->hazardous No filter Filter to separate Barium Sulfate precipitate treat->filter neutralize Neutralize filtrate to pH 5.5-9.5 filter->neutralize dispose_precipitate Package and dispose of dried Barium Sulfate as non-hazardous waste filter->dispose_precipitate dispose_filtrate Dispose of filtrate to sanitary sewer with excess water neutralize->dispose_filtrate end Disposal Complete dispose_filtrate->end dispose_precipitate->end contractor Arrange for pickup by a licensed hazardous waste disposal contractor hazardous->contractor contractor->end

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety and disposal guidelines and the material's Safety Data Sheet (SDS) before handling any chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Barium Hydroxide Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Barium hydroxide (B78521) monohydrate. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Barium hydroxide monohydrate.

ParameterValueSource
Exposure Limits
NIOSH (TWA)0.5 mg/m³[1]
ACGIH (TWA)0.5 mg/m³[1]
OSHA (PEL)Not Established[2]
Toxicological Data
Oral (LD50)550 mg/kg [Rat][1]
Oral (LD50)308 mg/kg [Unknown Species][3]
Physical Properties
Molecular FormulaH₂BaO₂ · H₂O[4]
Molecular Weight189.36 g/mol [4]
Physical StateSolid (crystalline powder)[3]
ColorWhite[3]
OdorOdorless[3]

Operational Plan: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against the hazards of this compound, which include severe skin burns, eye damage, and toxicity if inhaled or ingested.[4][5][6]

Recommended PPE
  • Hand Protection: Wear chemical-resistant gloves. Nitrile, butyl, neoprene, polyvinyl chloride (PVC), or Viton gloves are recommended.[1] Always consult the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[5] Double gloving is recommended for enhanced protection.[1]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[1] A face shield should also be worn to protect the entire face.[1][5]

  • Skin and Body Protection: A fully buttoned lab coat is the minimum requirement.[1] A complete suit protecting against chemicals may be necessary depending on the scale of the work.[4] Full-length pants and closed-toed shoes are required at all times.[1]

  • Respiratory Protection: All work with this compound should be conducted in a properly functioning and certified laboratory chemical fume hood.[1] If a risk assessment indicates that air-purifying respirators are necessary, a full-face particle respirator (type N100 (US) or type P3 (EN 143)) should be used as a backup to engineering controls.[4] Personnel must be enrolled in a respiratory protection program, medically cleared, and fit-tested to wear a respirator.[1]

Experimental Protocol: Donning and Doffing PPE

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Gloves (First Pair): If double gloving, don the first pair of gloves.

  • Respiratory Protection: If required, put on the respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Gloves (Second Pair): Don the outer pair of gloves, ensuring they extend over the cuffs of the lab coat.

Doffing Sequence (to minimize cross-contamination):

  • Gloves (Outer Pair): Remove the outer pair of gloves using a glove-in-glove technique.

  • Gown/Lab Coat: Unbutton the lab coat and roll it outwards, away from the body, touching only the inside.

  • Hand Hygiene: Wash hands.

  • Eye and Face Protection: Remove the face shield and goggles from the back.

  • Respiratory Protection: Remove the respirator from the back.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Immediate Safety Information: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids apart.[1][5] Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[1] Remove all contaminated clothing and shoes while rinsing.[1][4] Seek immediate medical attention.[1][5]

  • Inhalation: Move the person to fresh air.[1][4][6] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the material is corrosive) and seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious, rinse their mouth with water.[4][6] Seek immediate medical attention.[1][5]

Logistical Information: Spill and Disposal Plans

A clear and practiced plan for spills and waste disposal is essential for laboratory safety.

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs assess_size Assess Spill Size start->assess_size small_spill Small Spill (Can be cleaned in <10 mins) assess_size->small_spill Small large_spill Large Spill (Uncontained or immediate threat) assess_size->large_spill Large don_ppe Don Appropriate PPE: - Nitrile/Viton gloves - Goggles & face shield - Lab coat small_spill->don_ppe evacuate Evacuate and secure the area large_spill->evacuate cleanup_solid Carefully sweep up solid material with spark-resistant tools don_ppe->cleanup_solid If Solid cleanup_liquid Absorb liquid with inert material don_ppe->cleanup_liquid If Liquid package_waste Place in a sealed, labeled waste container cleanup_solid->package_waste cleanup_liquid->package_waste decontaminate Decontaminate spill area package_waste->decontaminate dispose Dispose of as Dangerous Waste decontaminate->dispose notify_others Notify others in the vicinity evacuate->notify_others call_emergency Call 911 (if immediate threat) and EH&S notify_others->call_emergency

Caption: Workflow for handling this compound spills.

Disposal Plan

Waste this compound, in its pure form or in solutions with a pH of 9 or higher, must be managed as Dangerous Waste.[1]

Procedure for Waste Disposal:

  • Collection: Collect waste in a compatible container, such as a polyethylene (B3416737) container, provided by Environmental Health & Safety (EH&S).[1]

  • Labeling: Attach a completed Dangerous Waste label to the container before adding any waste.[1]

  • Storage: Store waste containers in a designated, secure, cool, and well-ventilated area, away from direct sunlight and incompatible materials like strong acids and oxidizing agents.[1] Secondary containment is recommended.[1]

  • Disposal: Contact a licensed professional waste disposal service to dispose of the material.[4][6] Do not dispose of down the drain unless the solution has a pH between 6 and 9 and does not meet the definition of toxic waste.[1] Contaminated packaging should be disposed of as unused product.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.